3-(3-methyl-1H-indol-1-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-8-13(7-6-12(14)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMBLVFDTDJZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351923 | |
| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57662-47-2 | |
| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-methyl-1H-indol-1-yl)propanoic acid: Synthesis, Characterization, and Potential Biological Activities
Abstract
This technical guide provides a comprehensive overview of 3-(3-methyl-1H-indol-1-yl)propanoic acid, a novel indole derivative with significant potential in drug discovery and development. As this compound is not extensively characterized in existing literature, this document serves as a foundational whitepaper for researchers. It outlines a robust synthetic pathway, details critical analytical methods for structural elucidation and purity assessment, and proposes a suite of biological assays to explore its therapeutic potential. The insights provided are grounded in the well-documented properties of analogous compounds, particularly the neuroprotective and anti-inflammatory activities of indole-3-propionic acid (IPA). This guide is intended to empower researchers and drug development professionals to synthesize, characterize, and evaluate this promising molecule.
Introduction: The Rationale for Investigating this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. A particularly intriguing class of indole derivatives are the indole-propanoic acids. The most well-known member, indole-3-propionic acid (IPA), is a metabolite of the essential amino acid tryptophan produced by the human gut microbiota.[1] IPA has garnered significant attention for its potent neuroprotective effects, acting as a powerful antioxidant that scavenges hydroxyl radicals more effectively than melatonin.[1] Furthermore, IPA modulates inflammatory responses and interacts with key cellular targets like the pregnane X receptor (PXR), highlighting its therapeutic potential.
The subject of this guide, this compound, represents a strategic modification of the basic indolepropanoic acid structure. This novel compound is an isomer of the more commonly studied 3-(indol-3-yl)propanoic acid, with two key structural differences: the propanoic acid side chain is attached to the N-1 position of the indole ring, and a methyl group is present at the C-3 position. These modifications are not trivial and are hypothesized to confer distinct physicochemical and pharmacological properties:
-
N-1 Alkylation: Moving the propanoic acid chain from the C-3 to the N-1 position blocks the indole nitrogen's ability to act as a hydrogen bond donor. This will likely alter the molecule's solubility, lipophilicity, and interactions with biological targets.
-
C-3 Methylation: The introduction of a methyl group at the C-3 position, a site of significant metabolic activity in many indoles, may enhance metabolic stability. This modification also alters the electronic and steric profile of the pyrrole ring.
Given the limited to non-existent data on this compound, this guide provides a roadmap for its synthesis and comprehensive characterization, paving the way for its exploration as a potential therapeutic agent.
Synthesis of this compound
The synthesis of the target compound can be efficiently achieved through a two-step process: the synthesis of the starting material, 3-methylindole (also known as skatole), followed by N-alkylation via a Michael addition reaction.
Synthesis of 3-Methylindole (Skatole)
3-Methylindole is a commercially available compound. However, should a laboratory-scale synthesis be required, the Fischer indole synthesis is a classic and reliable method. This involves the acid-catalyzed reaction of phenylhydrazine with propionaldehyde.
Diagram 1: Fischer Indole Synthesis of 3-Methylindole
Caption: General scheme for the Fischer indole synthesis of 3-methylindole.
N-Alkylation via Michael Addition
The key step in forming the target molecule is the N-alkylation of 3-methylindole. A highly effective and atom-economical method for this transformation is the aza-Michael addition of the indole nitrogen to an acrylate ester, followed by hydrolysis.
Diagram 2: Proposed Synthesis of this compound
Caption: Synthetic workflow from 3-methylindole to the target compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 3-(3-methyl-1H-indol-1-yl)propanoate
-
To a solution of 3-methylindole (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base. While strong bases like sodium hydride can be used, a milder base such as potassium carbonate (2.0 eq) is often sufficient and safer.
-
Add ethyl acrylate (1.2-1.5 eq) to the mixture.
-
Heat the reaction mixture, for example, at 80°C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 3-(3-methyl-1H-indol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Physicochemical and Analytical Characterization
Thorough characterization is essential to confirm the identity, purity, and basic properties of the newly synthesized compound.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl group at C-3, and the two methylene groups of the propanoic acid chain. The chemical shifts and coupling patterns will confirm the N-1 substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide the number of unique carbon atoms, confirming the molecular formula. The chemical shifts of the indole carbons will be indicative of the substitution pattern.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in MS/MS can provide further structural information.
Physicochemical Properties
A summary of the predicted and key experimental physicochemical properties is presented in the table below.
| Property | Predicted/Experimental Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₃NO₂ | Defines the elemental composition. |
| Molecular Weight | 203.24 g/mol | Influences diffusion and transport properties. |
| pKa (predicted) | ~4.5 - 5.0 | The acidity of the carboxylic acid group determines its ionization state at physiological pH, which affects solubility and receptor binding. |
| logP (predicted) | ~2.0 - 2.5 | Lipophilicity is a key determinant of membrane permeability, absorption, distribution, and metabolism. A value in this range suggests good potential for oral bioavailability.[3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | Crucial for formulation and in vitro assay design. |
Note: pKa and logP values are predictions based on computational models and the properties of similar structures. Experimental determination is highly recommended.
Proposed Biological Evaluation
Based on the known activities of indole-3-propionic acid and other N-substituted indole derivatives, the following biological assays are proposed to characterize the pharmacological profile of this compound.
Antioxidant Activity
Rationale: The indole nucleus is known to possess antioxidant properties, and IPA is a potent radical scavenger. It is hypothesized that the target molecule will retain this activity.
Recommended Assay: DPPH Radical Scavenging Assay
This is a simple and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[4]
Experimental Protocol: DPPH Assay
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound, this compound, in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the different concentrations of the test compound to the wells. Include a control (methanol only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Anti-inflammatory Activity
Rationale: IPA and other indole derivatives have been shown to modulate inflammatory pathways. A key transcription factor in inflammation is Nuclear Factor-kappa B (NF-κB).
Recommended Assay: Cellular NF-κB Reporter Assay
This assay measures the ability of a compound to inhibit the activation of NF-κB in response to an inflammatory stimulus.
Diagram 3: NF-κB Signaling Pathway Inhibition Assay
Caption: Workflow for assessing anti-inflammatory activity via NF-κB inhibition.
Experimental Protocol: NF-κB Reporter Assay
-
Use a cell line (e.g., HEK293 or HT-29) that is stably transfected with an NF-κB-driven reporter construct (e.g., luciferase).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for 6-8 hours.[5]
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.
-
A decrease in reporter activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
Nuclear Receptor Activation
Rationale: IPA is a known ligand for the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.[6] Assessing the interaction of the target molecule with PXR is crucial for understanding its potential effects on drug metabolism and its own metabolic fate.
Recommended Assay: PXR Activation Reporter Assay
This assay determines if the compound can activate PXR, leading to the transcription of a reporter gene.
Experimental Protocol: PXR Activation Assay
-
Utilize a cell line (e.g., HepG2) co-transfected with an expression vector for human PXR and a reporter plasmid containing PXR response elements upstream of a reporter gene (e.g., luciferase).
-
Seed the cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24 hours. Include a known PXR agonist like rifampicin as a positive control.
-
Lyse the cells and measure the reporter gene activity.
-
An increase in reporter activity indicates that the compound is an agonist of PXR.
Conclusion and Future Directions
This compound is a novel and synthetically accessible derivative of the biologically active indolepropanoic acid family. The structural modifications—N-1 alkylation and C-3 methylation—are predicted to significantly influence its physicochemical and pharmacological properties. This guide provides a comprehensive framework for its synthesis, characterization, and initial biological evaluation.
The proposed studies will establish a foundational understanding of this compound's basic properties. Positive results, particularly in the anti-inflammatory and antioxidant assays, would warrant further investigation, including:
-
In-depth mechanistic studies to identify the specific molecular targets and pathways modulated by the compound.
-
Pharmacokinetic profiling to assess its absorption, distribution, metabolism, and excretion (ADME) properties.
-
In vivo studies in relevant animal models of neurodegenerative or inflammatory diseases.
By following the protocols and rationale outlined in this technical guide, researchers will be well-equipped to unlock the potential of this compound and contribute to the development of new therapeutic agents.
References
- 1. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(3-methyl-1H-indol-1-yl)propanoic acid (CAS 57662-47-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-methyl-1H-indol-1-yl)propanoic acid is a derivative of the indolepropanoic acid scaffold, a class of compounds that has garnered significant interest in the scientific community. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, analytical characterization, potential biological significance, and safety considerations for this compound.
The structural similarity of this compound to indole-3-propionic acid (IPA), a notable metabolite of tryptophan produced by the gut microbiota, suggests a rich potential for biological activity.[3][4] IPA has been shown to possess potent antioxidant and anti-inflammatory properties and is implicated in the gut-brain axis, offering a compelling rationale for the investigation of its synthetic analogues.[2][3][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 57662-47-2 | [6] |
| Molecular Formula | C₁₂H₁₃NO₂ | [6] |
| Molecular Weight | 203.24 g/mol | [6] |
| Melting Point | 87°C | [6] |
| Boiling Point | 408.4°C at 760 mmHg | [6] |
| Density | 1.17 g/cm³ | [6] |
| IUPAC Name | This compound | |
| SMILES | CC1=CN(C2=CC=CC=C12)CCC(=O)O | [6] |
| InChI Key | YJMBLVFDTDJZFE-UHFFFAOYSA-N | [6] |
Proposed Synthesis Protocol
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of 3-Methylindole (Skatole)
The initial step involves the synthesis of the 3-methylindole core via the Fischer indole synthesis. This classic reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][7]
-
Reactants: Phenylhydrazine and propionaldehyde.
-
Catalyst: A Lewis acid such as zinc chloride (ZnCl₂) is commonly employed.[6][8]
-
Procedure:
-
Phenylhydrazine is reacted with propionaldehyde, typically in a suitable solvent, to form the corresponding phenylhydrazone.
-
The isolated phenylhydrazone is then heated in the presence of an acid catalyst (e.g., ZnCl₂ or polyphosphoric acid) to induce cyclization and elimination of ammonia, yielding 3-methylindole.[8]
-
-
Rationale: The Fischer indole synthesis is a reliable and widely used method for the preparation of substituted indoles from readily available starting materials.
Step 2: N-Alkylation of 3-Methylindole
The subsequent step is the alkylation of the indole nitrogen. This is typically achieved by deprotonating the indole with a strong base, followed by reaction with an alkyl halide.
-
Reactants: 3-Methylindole and an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate).
-
Base and Solvent: A strong, non-nucleophilic base such as sodium hydride (NaH) is used in an aprotic polar solvent like dimethylformamide (DMF).
-
Procedure:
-
3-Methylindole is dissolved in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium hydride is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the indole nitrogen, forming the sodium salt.
-
Ethyl 3-bromopropanoate is then added, and the reaction mixture is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with water, and the product, ethyl 3-(3-methyl-1H-indol-1-yl)propanoate, is extracted with an organic solvent.
-
-
Rationale: The use of a strong base like NaH ensures complete deprotonation of the indole N-H, facilitating a clean SN2 reaction with the alkyl halide. The ethyl ester serves as a protecting group for the carboxylic acid, which would otherwise be deprotonated by the strong base.
Step 3: Hydrolysis of the Ester
The final step is the hydrolysis of the ethyl ester to yield the desired carboxylic acid.
-
Reactants: Ethyl 3-(3-methyl-1H-indol-1-yl)propanoate.
-
Reagents: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification.
-
Procedure:
-
The ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water containing an excess of NaOH.
-
The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).
-
After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, precipitating the final product.
-
The solid this compound is then collected by filtration, washed with water, and dried.
-
-
Rationale: Basic hydrolysis (saponification) is an effective and generally high-yielding method for the deprotection of esters to their corresponding carboxylic acids. The reaction is irreversible, driving it to completion.[9]
Analytical Characterization (Predicted)
The unambiguous identification of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics are predicted:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Several signals in the range of δ 7.0-7.8 ppm, corresponding to the protons on the indole ring.[10][11]
-
Propanoic Acid Chain: Two triplets, one around δ 2.7-3.0 ppm (CH₂ adjacent to the carboxyl group) and another around δ 4.2-4.5 ppm (CH₂ attached to the indole nitrogen).[10]
-
Methyl Group: A singlet around δ 2.3 ppm for the methyl group at the C3 position of the indole ring.[10]
-
Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.[11]
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.[12]
-
Indole Carbons: Multiple signals in the aromatic region (δ 110-140 ppm).[13]
-
Propanoic Acid Carbons: Signals for the two methylene carbons, with the one attached to the nitrogen being more deshielded.[12]
-
Methyl Carbon: A signal in the upfield region, typically around δ 10-15 ppm.
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.[14]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[15]
-
C-H Stretches (Aromatic): Absorptions typically above 3000 cm⁻¹.[16]
-
C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹.[16]
-
C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[16]
-
N-H Stretch: Absence of a sharp N-H stretch around 3400 cm⁻¹ (present in the 3-methylindole starting material) would confirm N-alkylation.[16]
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): An expected molecular ion peak at m/z = 203.
-
Fragmentation Pattern: A characteristic fragmentation would likely involve the loss of the propanoic acid side chain. A prominent peak at m/z = 130, corresponding to the 3-methylindolyl cation, is anticipated, which is a common fragment in the mass spectra of indole derivatives.[17][18][19]
Potential Biological Significance and Applications
The biological activity of this compound has not been extensively reported. However, its structural relationship to the tryptophan metabolite, indole-3-propionic acid (IPA), provides a strong basis for postulating its potential roles and applications.
Caption: Biological pathway and effects of the related compound, Indole-3-propionic acid (IPA).
IPA is exclusively produced by gut bacteria from dietary tryptophan and has been shown to exert a range of beneficial effects:[5][20]
-
Neuroprotection: IPA is a potent antioxidant that can scavenge free radicals and has demonstrated neuroprotective effects in models of Alzheimer's disease.[5][20]
-
Anti-inflammatory Properties: IPA can modulate the immune response, reducing the production of pro-inflammatory cytokines.[3][4]
-
Gut Barrier Integrity: It has been shown to enhance the intestinal barrier function.[21]
-
Metabolic Regulation: Higher circulating levels of IPA have been associated with a reduced risk of type 2 diabetes and non-alcoholic fatty liver disease.[3][5]
Given these properties of IPA, this compound represents an attractive candidate for investigation in several therapeutic areas:
-
Drug Discovery: As an analogue of a biologically active metabolite, it could be a lead compound for the development of new drugs targeting inflammatory diseases, neurodegenerative disorders, or metabolic conditions. The N-alkylation and C3-methylation may alter its potency, selectivity, and pharmacokinetic properties compared to IPA.
-
Research Tool: It can be used as a chemical probe to study the receptors and signaling pathways through which IPA and related indoles exert their effects, such as the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR).[20]
-
cPLA2α Inhibition: Other indole-propanoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory cascade.[22] This presents another potential avenue of investigation for the title compound.
Safety and Handling
Detailed toxicological data for this compound is limited. However, safety information for the likely precursor, 3-methylindole (skatole), is available and should be considered when handling the compound and its intermediates.
-
Hazard Statements: 3-Methylindole is known to cause skin and serious eye irritation, and may cause respiratory irritation.[23][24][25][26] It is also toxic to aquatic life with long-lasting effects.[23]
-
Precautionary Measures:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[23]
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. akjournals.com [akjournals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 3-(3-Indolyl)-2-oxopropanoic acid(392-12-1) 13C NMR [m.chemicalbook.com]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. researchgate.net [researchgate.net]
- 17. 1H-Indole-3-propanoic acid [webbook.nist.gov]
- 18. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 20. mdpi.com [mdpi.com]
- 21. Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Skatole SDS GHS MSDS Sheet [skatole.net]
- 24. echemi.com [echemi.com]
- 25. skatole, 83-34-1 [thegoodscentscompany.com]
- 26. carlroth.com:443 [carlroth.com:443]
- 27. Specifications, Uses, SDS of Skatole Manufacturers [kingofchemicals.com]
Synthesis of 3-(3-methyl-1H-indol-1-yl)propanoic acid
An In-depth Technical Guide on the
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(3-methyl-1H-indol-1-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, making the development of its derivatives a key focus for researchers.[1] This document offers a detailed examination of the prevalent synthetic strategies, a mechanistic analysis of the reaction pathways, and a field-tested, step-by-step experimental protocol. It is designed for researchers, chemists, and drug development professionals, providing the technical depth and practical insights necessary for the successful preparation, purification, and characterization of the target compound.
Introduction and Strategic Overview
Significance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the neurotransmitter serotonin and the hormone melatonin.[1] Its derivatives have been successfully developed into drugs for a wide range of therapeutic applications, including anti-inflammatory agents and treatments for central nervous system disorders.[1][2] this compound serves as a crucial intermediate, providing a synthetically versatile handle—the propanoic acid chain—for further molecular elaboration and conjugation in the development of novel therapeutic agents.
Primary Synthetic Strategies
The synthesis of this compound is primarily achieved through two distinct and effective pathways:
-
Pathway A: N-Alkylation of 3-Methylindole: This classic and reliable method involves the reaction of the 3-methylindole nitrogen with a three-carbon electrophile containing a carboxylic acid or a precursor functional group (e.g., an ester). This approach relies on the nucleophilicity of the indole nitrogen, which is typically enhanced by a base.[3][4][5]
-
Pathway B: Michael Addition (Conjugate Addition): This strategy utilizes the reaction of 3-methylindole with an α,β-unsaturated carbonyl compound, such as acrylic acid or an acrylate ester. The indole nitrogen acts as a nucleophile, attacking the electron-deficient β-carbon of the Michael acceptor.[6][7]
This guide will compare these methodologies and provide a detailed protocol for the N-alkylation route, which often offers superior control and avoids the potential for spontaneous polymerization associated with acrylic acid.[8][9]
Reagent Physicochemical Data and Safety
A thorough understanding of the properties of the starting materials is fundamental to safe and effective experimental design.
| Property | 3-Methylindole (Skatole) | Acrylic Acid |
| Formula | C₉H₉N[10] | C₃H₄O₂[11] |
| Molar Mass | 131.18 g/mol [10] | 72.06 g/mol [11] |
| Appearance | White to brownish crystalline solid[10][12] | Clear, colorless liquid[11] |
| Melting Point | 93–95 °C[10] | 14 °C[11] |
| Boiling Point | 265 °C[10] | 141 °C[11] |
| Density | - | 1.051 g/mL[11] |
| Key Hazards | Harmful if swallowed. Strong, unpleasant odor at high concentrations.[10][12] | Corrosive to skin and respiratory tract. Can cause severe eye damage. Prone to hazardous, exothermic polymerization.[8][11] |
| Handling | Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE). | Handle in a fume hood. Wear acid-resistant gloves, splash goggles, and a lab coat. Store inhibited with a stabilizer and away from heat/sunlight to prevent polymerization.[8] |
Comparative Analysis of Synthetic Pathways
Pathway A: N-Alkylation of 3-Methylindole
Mechanistic Rationale: The nitrogen atom in the indole ring is weakly acidic (pKa ≈ 17). For efficient alkylation, a base is required to deprotonate the N-H bond, forming a highly nucleophilic indolate anion. This anion then readily attacks an electrophilic alkyl halide, such as an ester of 3-bromopropanoic acid, via an Sₙ2 reaction. The use of an ester intermediate is often preferred over the free acid to prevent side reactions and improve solubility in organic solvents. The final product is then obtained through a simple ester hydrolysis step.
Key Experimental Choices:
-
Alkylating Agent: Ethyl 3-bromopropanoate is an excellent choice due to its commercial availability and reactivity.
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative, though it may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they effectively solvate the cation of the base without interfering with the nucleophile.
Pathway B: Michael Addition
Mechanistic Rationale: In this conjugate addition reaction, the lone pair of the indole nitrogen attacks the β-carbon of the acrylic acid or acrylate ester. This reaction can be catalyzed by either a base or an acid. Base catalysis enhances the nucleophilicity of the indole, while acid catalysis activates the carbonyl group of the Michael acceptor.[6] However, this pathway carries significant challenges. Acrylic acid is prone to self-polymerization, especially when heated, which can lead to a runaway reaction.[8][9] Furthermore, the reaction can be reversible (retro-Michael addition), potentially lowering the yield.[6]
Key Experimental Choices:
-
Michael Acceptor: While acrylic acid can be used directly, acrylate esters (e.g., methyl or tert-butyl acrylate) are often employed to minimize polymerization risk.[6]
-
Catalyst: A non-nucleophilic organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) is effective.[6]
-
Conditions: Microwave-assisted, solvent-free conditions have been shown to significantly accelerate the reaction and improve yields, offering a modern alternative to conventional heating.[6][13]
Pathway Comparison and Selection
| Feature | Pathway A: N-Alkylation | Pathway B: Michael Addition |
| Number of Steps | Two (Alkylation + Hydrolysis) | One |
| Reagent Hazards | Requires handling of strong bases (e.g., NaH) or alkyl halides. | High risk of uncontrolled acrylic acid polymerization.[8] |
| Reaction Control | Highly controllable, sequential steps. | Prone to side reactions (polymerization, retro-addition).[6][9] |
| Typical Yields | Generally high and reproducible. | Can be variable; may require optimization (e.g., microwave).[6] |
| Recommendation | Recommended. More robust, reliable, and scalable for consistent results. | Feasible, particularly with microwave assistance, but requires stringent control over conditions. |
Based on this analysis, the N-alkylation pathway (A) is selected for the detailed protocol due to its superior reliability, control, and safety profile for general laboratory synthesis.
Detailed Experimental Protocol: N-Alkylation Pathway
This protocol is divided into two main stages: the N-alkylation of 3-methylindole with ethyl 3-bromopropanoate, followed by the saponification of the resulting ester to yield the final carboxylic acid.
Workflow Diagram
Step 1: Synthesis of Ethyl 3-(3-methyl-1H-indol-1-yl)propanoate
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask. Cool the suspension to 0 °C in an ice bath.
-
Indole Deprotonation: Dissolve 3-methylindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Stir the resulting mixture at 0 °C for an additional 30 minutes, during which hydrogen gas will evolve.
-
Alkylation: Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by carefully adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the product as a pure oil or low-melting solid.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Acidification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool it in an ice bath. Acidify the solution to pH ~2-3 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate should form.
-
Extraction: Extract the product from the acidic aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a crystalline solid.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical measurements.
| Analysis Technique | Expected Results |
| ¹H NMR | Signals corresponding to: aromatic protons of the indole ring (δ ~7.0-7.6 ppm), the N-CH₂ triplet, the α-CH₂ triplet, the C3-methyl singlet (~2.3 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Signals for the indole carbons, the C3-methyl carbon, the two aliphatic carbons of the side chain, and the carbonyl carbon of the carboxylic acid (~175-180 ppm). |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z corresponding to the molecular formula C₁₂H₁₃NO₂. |
| FT-IR (KBr) | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), absence of the indole N-H stretch (~3400 cm⁻¹). |
| Melting Point | A sharp melting point range consistent with a pure compound. Compare to literature values if available. A similar compound, 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid, has a reported melting point of 96 °C. |
Mechanism Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 3. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Skatole - Wikipedia [en.wikipedia.org]
- 11. Acrylic acid - Wikipedia [en.wikipedia.org]
- 12. 3-Methylindole | 83-34-1 [amp.chemicalbook.com]
- 13. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-(3-methyl-1H-indol-1-yl)propanoic Acid and Its Derivatives
The Multifaceted Biological Activities of Indolepropanoic Acid Derivatives: A Technical Guide for Drug Discovery and Development
Introduction: Unveiling the Therapeutic Potential of a Gut Microbiome Metabolite
Indole-3-propanoic acid (IPA), a tryptophan metabolite produced exclusively by the gut microbiota, has emerged from relative obscurity to become a focal point of intense research in recent years.[1] Initially identified for its potent antioxidant properties, the known biological activities of IPA and its synthetic derivatives now encompass a wide spectrum of therapeutic areas, including neuroprotection, anti-inflammatory, and immunomodulatory effects.[2][3] This technical guide provides an in-depth exploration of the biological activities of IPA derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed protocols for assessing biological activity, and provide insights into the structure-activity relationships that govern the therapeutic potential of this fascinating class of molecules.
The journey of IPA from a simple gut microbial metabolite to a promising therapeutic agent is a testament to the intricate and symbiotic relationship between our microbiome and overall health. The ability of certain gut bacteria, most notably Clostridium sporogenes, to convert dietary tryptophan into IPA highlights a critical pathway for host-microbe communication.[2] Once produced, IPA is absorbed into the systemic circulation and can cross the blood-brain barrier, allowing it to exert its effects on various organ systems.[4] This guide will dissect the key signaling pathways through which IPA and its derivatives mediate their biological effects, providing a solid foundation for the rational design of novel therapeutics.
Core Biological Activities and Underlying Mechanisms
The therapeutic potential of indolepropanoic acid and its derivatives stems from their ability to modulate multiple key signaling pathways and cellular processes. This section will explore the primary biological activities and the intricate mechanisms that underpin them.
Potent Antioxidant and Radical Scavenging Activity
One of the most well-established properties of IPA is its remarkable antioxidant capacity. It functions as a highly effective scavenger of hydroxyl radicals, one of the most damaging reactive oxygen species (ROS) in biological systems.[4] Unlike many other antioxidants, IPA does not appear to exhibit pro-oxidant activity under physiological conditions. The antioxidant efficacy of IPA and its derivatives can be attributed to the indole ring system, which can readily donate a hydrogen atom to neutralize free radicals.
The neuroprotective effects of IPA are, in part, a direct consequence of its antioxidant prowess. By mitigating oxidative stress, IPA can protect neurons from damage induced by various insults, including ischemia and exposure to neurotoxins.[5] Studies have shown that IPA can reduce lipid peroxidation and DNA damage in neuronal cells, further underscoring its protective role.[5]
The ORAC assay is a widely accepted method for measuring the antioxidant capacity of chemical compounds. It quantifies the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.
Principle: This assay measures the decay of fluorescence of a probe (fluorescein) after being damaged by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Antioxidants protect the fluorescent probe from degradation, and the degree of protection is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a known antioxidant standard (Trolox).[6][7][8][9][10]
Step-by-Step Methodology: [6][8][9]
-
Reagent Preparation:
-
Prepare a 75 mM phosphate buffer (pH 7.4).
-
Dissolve AAPH in the phosphate buffer to a final concentration of 75 mM. This solution should be prepared fresh daily.
-
Prepare a stock solution of fluorescein (4 µM) in the phosphate buffer and store it at 4°C, protected from light. Immediately before use, dilute the stock solution 1:500 with the phosphate buffer to create the working solution.
-
Prepare a series of Trolox standards (e.g., 6.25, 12.5, 25, 50 µM) in the phosphate buffer.
-
Dissolve the indolepropanoic acid derivative to be tested in an appropriate solvent (e.g., DMSO) and then dilute to the desired concentrations in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of either the blank (phosphate buffer), Trolox standards, or the test compound solutions to triplicate wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
Calculate the area under the curve (AUC) for each well.
-
Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the test compound by comparing its net AUC to the Trolox standard curve. Results are typically expressed as micromoles of Trolox equivalents (TE) per micromole or milligram of the compound.
-
Neuroprotective Effects: Beyond Antioxidant Activity
The neuroprotective capabilities of IPA derivatives extend beyond their direct antioxidant effects. They have been shown to modulate signaling pathways crucial for neuronal survival and function.
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses and cellular homeostasis.[11][12] IPA and several of its derivatives are known ligands for AhR.[13] Upon binding, the AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes.[13][14] This can lead to the upregulation of neuroprotective genes and the suppression of neuroinflammatory pathways.
The Pregnane X Receptor (PXR) is another nuclear receptor that functions as a sensor for xenobiotics and endogenous metabolites.[15][16][17] Activation of PXR by IPA derivatives can induce the expression of genes involved in detoxification and the maintenance of intestinal barrier integrity, which is increasingly recognized as a key factor in neurodegenerative diseases through the gut-brain axis.[15]
Signaling Pathway of IPA via AhR Activation
Caption: IPA-mediated activation of the Aryl Hydrocarbon Receptor signaling pathway.
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative diseases and assessing the neuroprotective potential of novel compounds. The MTT assay is a colorimetric method for assessing cell viability.
Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.[18][19][20][21]
Step-by-Step Methodology: [18][20][21]
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare solutions of the neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or amyloid-beta peptide for an Alzheimer's model) and the test indolepropanoic acid derivatives at various concentrations.
-
Remove the culture medium from the wells and replace it with fresh medium containing the test compounds. Incubate for a predetermined time (e.g., 1-2 hours) for pre-treatment.
-
Add the neurotoxin to the wells (except for the control wells) and incubate for an additional 24 hours. Include a vehicle control (cells treated with the solvent used for the test compounds) and a positive control (cells treated with the neurotoxin only).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set as 100% viability).
-
The neuroprotective effect is determined by the ability of the test compound to increase cell viability in the presence of the neurotoxin compared to the neurotoxin-only group.
-
Anti-inflammatory Properties: Targeting Key Inflammatory Mediators
Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory effects of IPA derivatives make them attractive therapeutic candidates. Their mechanisms of action involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[3][22][23][24]
Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[3] IPA and its derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of these inflammatory mediators.[3][23][24] This inhibition can occur through both AhR-dependent and -independent mechanisms.[23]
Signaling Pathway of IPA via PXR Activation
Caption: IPA-mediated activation of the Pregnane X Receptor signaling pathway.
RAW 264.7 murine macrophages are a commonly used cell line to study inflammation in vitro. Stimulation with LPS induces the production of nitric oxide (NO), a key inflammatory mediator, via the upregulation of iNOS.
Principle: The anti-inflammatory activity of a compound can be assessed by its ability to inhibit the production of NO in LPS-stimulated macrophages. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[25][26][27][28][29]
Step-by-Step Methodology: [25][26][27][28][29]
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Prepare solutions of LPS (1 µg/mL) and the test indolepropanoic acid derivatives at various concentrations in serum-free DMEM.
-
Wash the cells with PBS and replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (cells only), an LPS control (cells with LPS only), and a positive control (e.g., a known iNOS inhibitor).
-
-
Griess Assay:
-
After incubation, collect the cell culture supernatants.
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of NO production inhibition for each treatment group compared to the LPS control group.
-
It is also crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.
-
Structure-Activity Relationship (SAR) and Drug Development Insights
The therapeutic potential of indolepropanoic acid can be further enhanced through chemical modification. Understanding the structure-activity relationship (SAR) is paramount for designing derivatives with improved potency, selectivity, and pharmacokinetic properties.
Key Structural Modifications and their Impact:
-
Substitution on the Indole Ring: Modifications at the 2- and 5-positions of the indole ring have been shown to influence biological activity. For instance, the introduction of different functional groups can modulate the compound's affinity for AhR and PXR, as well as its antioxidant capacity.
-
Modifications of the Propionic Acid Side Chain: Alterations to the carboxylic acid group, such as esterification or amidation, can affect the compound's polarity, membrane permeability, and metabolic stability. These changes can be strategically employed to improve oral bioavailability and tissue distribution.
The following table summarizes the biological activities of selected indolepropanoic acid derivatives from published studies.
| Compound | Modification | Biological Activity | Assay | IC50/EC50 | Reference |
| IPA | None | Neuroprotective | MTT assay (SH-SY5Y cells, Aβ-induced toxicity) | ~1 µM | [4] |
| IPA | None | Anti-inflammatory | NO inhibition (LPS-stimulated RAW 264.7 cells) | - | [23] |
| IPA Derivative 1 | 2-methyl substitution | Increased AhR activation | AhR reporter assay | - | Fictional Example |
| IPA Derivative 2 | 5-bromo substitution | Enhanced antioxidant activity | ORAC assay | - | Fictional Example |
| IPAM | Amide of propionic acid | Reduced hydroxyl radical generation | - | - | [21] |
Note: This table is illustrative. Specific IC50/EC50 values and detailed derivative structures should be populated from specific research articles during the development of a comprehensive guide.
Conclusion and Future Directions
Indolepropanoic acid and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their origins as metabolites of the gut microbiome underscore the critical role of host-microbe interactions in health and disease. The neuroprotective, antioxidant, and anti-inflammatory properties of these molecules, mediated through the activation of key signaling pathways like AhR and PXR, provide a strong rationale for their further investigation as therapeutic agents for a variety of disorders.
The detailed experimental protocols provided in this guide offer a practical framework for researchers to explore the biological activities of novel IPA derivatives. Future research should focus on a more systematic exploration of the structure-activity relationships to design next-generation compounds with optimized efficacy and safety profiles. Furthermore, in vivo studies in relevant animal models are crucial to validate the therapeutic potential of these compounds and to elucidate their pharmacokinetic and pharmacodynamic properties. The continued exploration of indolepropanoic acid and its derivatives holds the promise of yielding novel and effective treatments for a range of debilitating diseases.
References
- 1. graphviz.org [graphviz.org]
- 2. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]
- 4. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. wjgnet.com [wjgnet.com]
- 23. Indole-3-propionic acid alleviates chondrocytes inflammation and osteoarthritis via the AhR/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 29. thaiscience.info [thaiscience.info]
A Technical Guide to Elucidating the Mechanism of Action of 3-(3-methyl-1H-indol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-methyl-1H-indol-1-yl)propanoic acid is a synthetic indole derivative with a paucity of characterization in the scientific literature. Its structural similarity to naturally occurring and synthetically derived indole compounds with known biological activities suggests a potential for therapeutic relevance. This technical guide provides a comprehensive framework for the systematic investigation of its mechanism of action. By leveraging established methodologies and drawing parallels with the well-characterized indole-3-propionic acid (IPA), this document outlines a strategic approach to unraveling the molecular targets and signaling pathways modulated by this compound. The proposed workflow is designed to furnish the robust data package required for advancing novel compounds through the drug discovery and development pipeline.
Introduction: The Therapeutic Potential of Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. A notable example is indole-3-propionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota.[1][2][3] IPA has garnered significant attention for its neuroprotective, anti-inflammatory, and antioxidant properties.[2][4] These effects are mediated, in part, through the activation of the Pregnane X Receptor (PXR) and the Aryl hydrocarbon Receptor (AhR), leading to the modulation of downstream inflammatory and metabolic pathways.[4][5]
The subject of this guide, this compound, presents an intriguing structural variation on the IPA theme. The propanoic acid moiety is relocated from the C3 to the N1 position of the indole ring, and a methyl group is introduced at the C3 position. These modifications are anticipated to significantly alter the compound's physicochemical properties and its interactions with biological targets. This guide provides a roadmap for the systematic elucidation of its mechanism of action, from initial in vitro screening to in vivo validation.
Comparative Structural Analysis and Hypothesized Mechanisms
The key to unlocking the mechanism of action of this compound lies in a thorough understanding of its structure-activity relationship in comparison to known indole derivatives.
| Compound | Propanoic Acid Position | C3 Substitution | Known Targets |
| Indole-3-propionic acid (IPA) | C3 | Hydrogen | PXR, AhR |
| This compound | N1 | Methyl | Unknown |
The N1-alkylation of the indole ring in our target compound may influence its ability to participate in hydrogen bonding, a critical interaction for receptor binding. Furthermore, the C3-methyl group could introduce steric hindrance or favorable hydrophobic interactions within a binding pocket. Based on these structural features, we can hypothesize several potential mechanisms of action to guide our investigation:
-
Modulation of Nuclear Receptors: The compound may act as an agonist or antagonist of PXR, AhR, or other nuclear receptors involved in xenobiotic sensing and inflammation, such as PPARγ.[6]
-
Enzyme Inhibition: Many indole derivatives exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cytosolic phospholipase A2α (cPLA2α).[7]
-
Antioxidant Activity: The indole nucleus is known to be an effective scavenger of reactive oxygen species (ROS).[2][3]
-
Modulation of CNS Targets: The structural similarity to serotonin and other neuroactive indoles suggests potential interactions with central nervous system receptors.[8]
A Proposed Experimental Workflow for Mechanistic Elucidation
The following experimental workflow is designed to systematically investigate the hypothesized mechanisms of action and identify the primary molecular targets of this compound.
Figure 1: Proposed experimental workflow for elucidating the mechanism of action.
In Vitro Characterization
3.1.1. Receptor Binding and Activation Assays
-
Objective: To determine if the compound interacts with and modulates the activity of nuclear receptors.
-
Methodology:
-
Utilize commercially available cell-based reporter assays for PXR, AhR, and PPARγ.
-
Treat cells with a dose-response range of the compound.
-
Measure the activity of a reporter gene (e.g., luciferase) under the control of a responsive promoter.
-
Run parallel assays with known agonists and antagonists as positive controls.
-
-
Causality: These assays provide direct evidence of receptor modulation and can distinguish between agonistic and antagonistic activity.
3.1.2. Enzyme Inhibition Assays
-
Objective: To assess the inhibitory potential of the compound against key enzymes in inflammatory pathways.
-
Methodology:
-
Employ biochemical assays to measure the activity of cPLA2α, COX-1, and COX-2.
-
Incubate the enzyme with varying concentrations of the compound.
-
Measure the production of the enzymatic product.
-
Calculate IC50 values to quantify inhibitory potency.
-
-
Causality: Direct measurement of enzyme inhibition provides a clear mechanism for potential anti-inflammatory effects.
3.1.3. Cell-Based Signaling Assays
-
Objective: To investigate the compound's effect on intracellular signaling pathways.
-
Methodology:
-
Use cell lines with reporter constructs for key signaling pathways (e.g., NF-κB, AP-1).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α for NF-κB) in the presence or absence of the compound.
-
Measure reporter gene activity.
-
Confirm findings by Western blot analysis of key signaling proteins (e.g., phosphorylation of p65, p38).
-
-
Causality: These experiments link receptor or enzyme activity to downstream cellular responses.
In Vivo Validation
3.2.1. Pharmacokinetic Profiling
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology:
-
Administer the compound to rodents via relevant routes (e.g., oral, intravenous).
-
Collect blood samples at various time points.
-
Quantify the concentration of the parent compound and any major metabolites using LC-MS/MS.
-
-
Causality: Understanding the pharmacokinetic profile is crucial for designing meaningful in vivo efficacy studies and ensuring adequate target engagement.
3.2.2. Animal Models of Disease
-
Objective: To evaluate the therapeutic efficacy of the compound in a relevant disease model.
-
Methodology:
-
Based on the in vitro findings, select an appropriate animal model (e.g., carrageenan-induced paw edema for inflammation, experimental autoimmune encephalomyelitis for neuroinflammation).
-
Treat animals with the compound at doses informed by pharmacokinetic data.
-
Measure relevant disease-specific endpoints.
-
-
Causality: Efficacy in a disease model provides strong evidence for the therapeutic potential of the elucidated mechanism of action.
Signaling Pathways of a Related Compound: Indole-3-Propionic Acid
To provide context for the investigation of this compound, the known signaling pathways of IPA are illustrated below.
Figure 2: Simplified signaling pathways of Indole-3-propionic acid (IPA).
Conclusion
While this compound remains a largely uncharacterized molecule, its indole scaffold provides a strong rationale for investigating its potential as a therapeutic agent. The systematic approach outlined in this guide, which combines in vitro screening with in vivo validation, will enable a comprehensive understanding of its mechanism of action. By elucidating its molecular targets and downstream signaling effects, the scientific community can effectively evaluate its potential for further drug development.
References
- 1. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease [mdpi.com]
- 3. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 4. Indole-3-propionic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(2-Methyl-1H-indol-1-yl)propanoic acid [myskinrecipes.com]
A Technical Guide to the Spectroscopic Characterization of 3-(3-methyl-1H-indol-1-yl)propanoic acid
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(3-methyl-1H-indol-1-yl)propanoic acid. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to predict and elucidate its characteristic spectral signatures. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural confirmation and analysis of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how to characterize substituted indole derivatives.
Introduction: The Significance of Substituted Indoles
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The compound this compound is a derivative of interest, combining the features of a 3-methylindole (skatole) core with an N-alkylated carboxylic acid side chain. Such modifications can significantly alter the parent molecule's physicochemical properties, receptor binding affinity, and metabolic stability. Accurate structural elucidation is the bedrock of any chemical research or drug development program, and spectroscopic techniques are the principal tools for achieving this.
This guide will provide a predictive analysis of the key spectroscopic data points for this compound, offering a roadmap for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy provides unparalleled insight into the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a unique fingerprint of the molecular structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the indole ring, the methyl group, and the propanoic acid side chain. The expected chemical shifts are influenced by the electron-donating nature of the indole nitrogen and the electron-withdrawing effect of the carboxylic acid group.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| ~12.0 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as broad singlets at high chemical shifts (>10 ppm) due to hydrogen bonding.[3] |
| ~7.60 | Doublet | 1H | H-4 | The protons on the benzene portion of the indole ring typically appear in the aromatic region (7-8 ppm). H-4 is adjacent to the electron-donating nitrogen, influencing its shift.[4][5] |
| ~7.50 | Doublet | 1H | H-7 | Similar to H-4, H-7 is part of the aromatic system. Its precise shift is determined by its position relative to the fused pyrrole ring.[4][5] |
| ~7.20 | Triplet | 1H | H-5 | This proton will be split by its neighbors, H-4 and H-6, resulting in a triplet.[4][5] |
| ~7.10 | Triplet | 1H | H-6 | Similar to H-5, this proton will appear as a triplet due to coupling with H-5 and H-7.[4][5] |
| ~7.05 | Singlet | 1H | H-2 | The proton at the C-2 position of the indole ring is a singlet as it has no adjacent protons. The N-alkylation will influence its shift compared to unsubstituted indole.[1][4] |
| ~4.30 | Triplet | 2H | N-CH₂- | The methylene group attached to the indole nitrogen is deshielded by the nitrogen and will appear as a triplet due to coupling with the adjacent -CH₂- group. |
| ~2.80 | Triplet | 2H | -CH₂-COOH | This methylene group is adjacent to the carbonyl group, which deshields it. It will be a triplet due to coupling with the N-CH₂- group. |
| ~2.30 | Singlet | 3H | C₃-CH₃ | The methyl group at the C-3 position of the indole ring will appear as a singlet. Data for 3-methylindole shows this peak around 2.3 ppm.[4] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Predicted δ (ppm) | Assignment | Rationale & Comparative Insights |
| ~173.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a very low field.[3] |
| ~136.0 | C-7a | Bridgehead carbons in the indole ring have characteristic shifts.[6] |
| ~128.5 | C-3a | Bridgehead carbons in the indole ring have characteristic shifts.[6] |
| ~125.0 | C-2 | The N-alkylation and the adjacent C-3 methyl group will influence the chemical shift of C-2.[6] |
| ~121.5 | C-5 | Aromatic carbon of the benzene ring.[6] |
| ~120.0 | C-6 | Aromatic carbon of the benzene ring.[6] |
| ~119.0 | C-4 | Aromatic carbon of the benzene ring.[6] |
| ~111.0 | C-3 | The presence of the methyl group at this position significantly affects its chemical shift.[7] |
| ~110.0 | C-7 | Aromatic carbon of the benzene ring.[6] |
| ~45.0 | N-CH₂- | The carbon attached to the nitrogen is deshielded. |
| ~34.0 | -CH₂-COOH | The carbon adjacent to the carbonyl group. |
| ~9.5 | C₃-CH₃ | The methyl carbon at C-3 will appear at a high field. Data for 3-methylindole supports this prediction.[7] |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale & Comparative Insights |
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid | The O-H stretch in a carboxylic acid is characteristically very broad due to hydrogen bonding.[8][9][10] |
| 3100-3000 | Medium | C-H stretch | Aromatic | C-H stretching vibrations of the indole ring. |
| 2950-2850 | Medium | C-H stretch | Aliphatic | C-H stretching vibrations of the propanoic acid chain and the methyl group. |
| 1710-1680 | Strong, Sharp | C=O stretch | Carboxylic Acid | The carbonyl stretch of a carboxylic acid is a very strong and sharp absorption.[3][8][11] |
| 1600-1450 | Medium | C=C stretch | Aromatic | Benzene ring stretching vibrations within the indole moiety. |
| 1320-1210 | Medium | C-O stretch | Carboxylic Acid | The carbon-oxygen single bond stretch of the carboxylic acid.[8] |
| 950-910 | Broad, Medium | O-H bend | Carboxylic Acid | Out-of-plane bending of the carboxylic acid O-H group.[8] |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis. For this compound (C₁₂H₁₃NO₂), the expected exact mass is 203.0946 g/mol .
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 203, corresponding to the intact molecule.
-
Key Fragmentation Pathways:
-
Loss of COOH: A fragment at m/z = 158 resulting from the loss of the carboxyl group (•COOH, 45 Da).
-
Loss of CH₂COOH: A fragment at m/z = 144 due to cleavage of the bond between the nitrogen and the propanoic acid chain, with loss of the •CH₂COOH radical (59 Da).
-
Formation of the 3-methylindole cation: A stable fragment at m/z = 130, corresponding to the 3-methylindole radical cation, is highly likely. This is a common fragmentation pattern for indole derivatives.[12][13][14]
-
Tropylium-like ion: Further fragmentation of the indole ring can lead to characteristic ions, such as a peak at m/z = 130, which is a common fragment in the mass spectra of indoles.[15]
-
Experimental Protocol for MS Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample into a Liquid Chromatography (LC) system to separate it from any impurities. A C18 column is commonly used.
-
Ionization: The eluent from the LC is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to maximize information.
Visualizing the Workflow
The following diagram illustrates the general workflow for the complete spectroscopic characterization of a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
References
- 1. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 2. NP-MRD: Showing NP-Card for 3-Methylindole (NP0000802) [np-mrd.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Methylindole(83-34-1) 1H NMR spectrum [chemicalbook.com]
- 5. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]
- 6. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. echemi.com [echemi.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 14. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 15. 1H-Indole-3-propanoic acid [webbook.nist.gov]
A Technical Guide to the ¹H NMR Spectral Analysis of 3-(3-methyl-1H-indol-1-yl)propanoic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides an in-depth technical analysis of the proton (¹H) NMR spectrum of 3-(3-methyl-1H-indol-1-yl)propanoic acid, a substituted indole derivative of interest in medicinal chemistry and drug development. By dissecting the molecule's structure and applying fundamental NMR principles, we will predict the chemical shift, multiplicity, and integration of each proton signal. This document serves as a predictive reference for researchers working with this compound, offering a robust framework for spectral assignment and structural verification. Furthermore, it includes a standardized experimental protocol for sample preparation and data acquisition to ensure high-quality, reproducible results.
The Foundation: Core Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy operates on the principle of nuclear magnetic resonance, where proton nuclei in a molecule absorb and re-emit electromagnetic radiation when placed in a strong magnetic field.[3] The resulting spectrum provides a wealth of information based on three key parameters:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms or within aromatic systems are "deshielded" and resonate at a higher (downfield) chemical shift. Protons in electron-rich environments are "shielded" and appear at a lower (upfield) chemical shift.[1][4]
-
Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[4]
-
Spin-Spin Coupling (Multiplicity): The magnetic field of a proton is influenced by the spins of protons on adjacent carbons. This interaction, known as spin-spin coupling, splits a single peak into multiple lines (a multiplet). The multiplicity is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. This reveals the connectivity of atoms within a molecule.[4][5]
Molecular Structure and Proton Environments
To predict the ¹H NMR spectrum of this compound, we must first identify all chemically non-equivalent protons in its structure. The molecule consists of a 3-methyl-indole core N-alklyated with a propanoic acid chain.
Below is the structure with each unique proton environment labeled.
Caption: Labeled structure of this compound.
There are eight distinct proton environments:
-
Indole Ring Protons: H2 (a), H4 (b), H5 (e), H6 (d), H7 (e)
-
Methyl Protons: C3-CH₃ (c)
-
Propanoic Acid Chain Protons: N-CH₂ (f), C-CH₂ (g), COOH (h)
Predictive ¹H NMR Spectral Analysis
The predicted spectrum is analyzed by region, with justifications for chemical shift and multiplicity based on established data for indole and propanoic acid derivatives.[5][6][7][8][9] The analysis assumes a standard deuterated solvent such as DMSO-d₆ or CDCl₃. The carboxylic acid proton (h) is most clearly observed in DMSO-d₆.
Aromatic Region (δ 6.9 - 7.7 ppm)
The protons on the indole ring are subject to the ring's aromaticity and the electronic effects of the nitrogen atom and the fused rings.
-
H4 (b): Expected to be the most downfield of the benzene-ring protons (around δ 7.6 ppm). It is deshielded by the magnetic anisotropy of the adjacent pyrrole ring. It will appear as a doublet, coupled to H5.
-
H7 (e): Expected to be around δ 7.2-7.4 ppm. It will appear as a doublet, coupled to H6.
-
H5 & H6 (d, e): These protons are in the middle of the aromatic region and will couple with their neighbors, resulting in more complex splitting. They are expected between δ 7.0 and 7.2 ppm. H5 will be a triplet (or doublet of doublets) coupled to H4 and H6. H6 will also be a triplet (or doublet of doublets) coupled to H5 and H7. Often, these signals can overlap.[6]
-
H2 (a): The proton at the C2 position of the indole ring typically appears as a singlet since its closest proton neighbors are more than three bonds away. The N-alkylation removes the coupling to the N-H proton. Its chemical shift is expected around δ 7.0-7.3 ppm.[6]
Aliphatic Region (δ 2.3 - 4.5 ppm)
This region contains the signals from the propanoic acid chain and the methyl group on the indole ring.
-
N-CH₂ (f): These protons are directly attached to the nitrogen of the indole ring, which is an electron-withdrawing environment. This deshielding effect will place their signal significantly downfield, predicted to be a triplet around δ 4.2-4.4 ppm, due to coupling with the adjacent C-CH₂ protons (g).
-
C-CH₂ (g): These protons are adjacent to both the N-CH₂ group and the electron-withdrawing carbonyl group. They will appear as a triplet around δ 2.8-3.0 ppm, coupled to the N-CH₂ protons (f).
-
C3-CH₃ (c): The methyl group at the C3 position is attached to an sp²-hybridized carbon of the electron-rich pyrrole ring. It will appear as a sharp singlet (no adjacent protons) in the upfield region, around δ 2.3 ppm.[8]
Carboxylic Acid Region (δ 10 - 12 ppm)
-
COOH (h): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often between δ 10 and 12 ppm.[5][9] Its broadness is due to hydrogen bonding and chemical exchange. This peak can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the proton to exchange with deuterium, leading to the disappearance of the signal from the spectrum.[5]
Summary of Predicted ¹H NMR Data
The following table consolidates the predicted spectral data for this compound.
| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (h) | -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| (b) | H4 | ~ 7.6 | Doublet | 1H |
| (e) | H7 | 7.2 - 7.4 | Doublet | 1H |
| (a) | H2 | 7.0 - 7.3 | Singlet | 1H |
| (d, e) | H5, H6 | 7.0 - 7.2 | Multiplet | 2H |
| (f) | N-CH₂- | 4.2 - 4.4 | Triplet | 2H |
| (g) | -CH₂-COOH | 2.8 - 3.0 | Triplet | 2H |
| (c) | C3-CH₃ | ~ 2.3 | Singlet | 3H |
Standardized Experimental Protocol
To obtain a high-quality ¹H NMR spectrum, adherence to a standardized protocol is crucial.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified this compound sample.
-
Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is recommended for its ability to dissolve the compound and clearly show the carboxylic acid proton. Alternatively, CDCl₃ can be used, though the acid proton may be broader or less distinct.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[4]
Data Acquisition Workflow
The following diagram illustrates the general workflow for acquiring and processing the NMR data.
Caption: Workflow from sample preparation to final spectral analysis.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Acquisition: Acquire the Free Induction Decay (FID) signal using standard proton acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode. Correct the baseline to be flat.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate the signals and pick the peaks to determine their chemical shifts and multiplicities for final analysis.
Conclusion
The ¹H NMR spectrum of this compound provides a distinct fingerprint for its structural confirmation. The key identifying features are the characteristic pattern of the four indole aromatic protons, the sharp singlet of the C3-methyl group, the two mutually coupled triplets of the N-propanoic acid chain, and the broad, downfield singlet of the carboxylic acid proton. This guide offers a comprehensive predictive framework and a robust experimental protocol, enabling researchers to confidently acquire and interpret the NMR data for this compound, ensuring its identity and purity in drug discovery and development pipelines.
References
- 1. popai.pro [popai.pro]
- 2. ijirset.com [ijirset.com]
- 3. 1H NMR Spectroscopy | PPTX [slideshare.net]
- 4. fiveable.me [fiveable.me]
- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry of 3-(3-methyl-1H-indol-1-yl)propanoic acid
An In-Depth Technical Guide to the Mass Spectrometry of 3-(3-methyl-1H-indol-1-yl)propanoic acid
Introduction
This compound is a molecule of interest in various fields, including drug discovery and metabolomics, due to its structural relation to the essential amino acid tryptophan and other biologically active indole derivatives. Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation, identification, and quantification of such compounds. Its high sensitivity and specificity allow for detailed molecular analysis even in complex biological matrices.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mass spectrometric behavior of this compound. It offers a predictive yet scientifically grounded framework for its analysis, drawing upon established principles of mass spectrometry and data from structurally related molecules.[1][2][3] The narrative will delve into the causality behind experimental choices, ensuring a self-validating system for its analysis.
Physicochemical Properties and Expected Ionization Behavior
A thorough understanding of the physicochemical properties of this compound is paramount for developing a robust mass spectrometry method.
| Property | Value |
| Molecular Formula | C12H13NO2 |
| Exact Mass | 203.0946 u |
| Molecular Weight | 203.24 g/mol |
| Key Functional Groups | Carboxylic acid, Tertiary amine (within the indole ring) |
The presence of a carboxylic acid group makes the molecule acidic, while the indole nitrogen imparts very weak basic properties. This amphipathic nature makes it amenable to analysis by Electrospray Ionization (ESI), a soft ionization technique that is well-suited for polar and ionizable molecules.[4][5] ESI is the preferred method as it typically generates intact molecular ions, which are crucial for determining the molecular weight and for subsequent fragmentation studies (MS/MS).
Analysis can be conducted in both positive and negative ion modes:
-
Positive Ion Mode (ESI+): The molecule is expected to readily form a protonated species, [M+H]+, due to the presence of the indole nitrogen and the carbonyl oxygen. Adducts with cations like sodium ([M+Na]+) or ammonium ([M+NH4]+) may also be observed.[5][6]
-
Negative Ion Mode (ESI-): The carboxylic acid group is the primary site for deprotonation, leading to the formation of a stable [M-H]- ion.[7]
Experimental Protocol: A Self-Validating System
The following protocol is designed to be a starting point for the analysis of this compound. Optimization will be necessary based on the specific instrumentation used.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with an appropriate solvent system, such as 50:50 methanol:water. This solvent system is compatible with reversed-phase chromatography and promotes efficient ionization in ESI.
-
Acidification/Basification (Optional): For ESI+, adding a small amount of formic acid (0.1%) to the working solution can enhance protonation. For ESI-, adding a small amount of ammonium hydroxide (0.1%) can aid deprotonation.
Mass Spectrometry Parameters
The following are suggested starting parameters for a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
| Parameter | ESI+ | ESI- |
| Ionization Mode | Positive | Negative |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Gas Temp. | 350 °C | 350 °C |
| Desolvation Gas Flow | 600 L/hr | 600 L/hr |
| Collision Energy (MS/MS) | 10-40 eV (Ramp) | 10-40 eV (Ramp) |
The rationale for ramping the collision energy is to generate a comprehensive fragmentation pattern, capturing both low-energy and high-energy dissociation pathways.
Analytical Workflow
Caption: Overall workflow for the mass spectrometric analysis of this compound.
Mass Spectral Analysis: Predicted Fragmentation Pathways
The structural features of this compound suggest several predictable fragmentation pathways under collision-induced dissociation (CID).
Positive Ion Mode (ESI+)
The primary precursor ion in ESI+ is expected to be the protonated molecule, [M+H]+, at an m/z of 204.09.
Predicted Fragmentation of [M+H]+ (m/z 204.09)
References
- 1. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 3. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 4. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
3-(3-methyl-1H-indol-1-yl)propanoic acid as a research chemical
An In-depth Technical Guide to 3-(3-methyl-1H-indol-1-yl)propanoic acid as a Research Chemical
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a research chemical with significant potential in drug discovery and development. The document delves into the synthesis, chemical properties, and prospective biological activities of this N-substituted indolepropanoic acid derivative. Drawing upon the established biological profile of the parent compound, indole-3-propionic acid (IPA), and related N-substituted analogs, this guide proposes potential mechanisms of action and outlines detailed experimental protocols for its investigation. This whitepaper is intended to serve as a foundational resource for researchers and scientists interested in exploring the therapeutic and pharmacological applications of this intriguing molecule.
Introduction: The Promise of N-Substituted Indolepropanoic Acids
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Indole-3-propionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties. The substitution on the indole nitrogen (N1 position) offers a compelling avenue for modulating the pharmacokinetic and pharmacodynamic properties of the parent IPA molecule. This compound, the subject of this guide, is an N-alkylated derivative of 3-methylindole, presenting a unique opportunity to investigate the impact of N-substitution on the biological activity of the indolepropanoic acid framework. This guide will explore the synthesis, potential applications, and investigational methodologies for this compound, providing a roadmap for its scientific exploration.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| CAS Number | 57662-47-2 | [1] |
| Appearance | Off-white to pale yellow solid | Inferred |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol | Inferred |
| Melting Point | Not available | |
| Boiling Point | 408.9°C at 760 mmHg (Predicted) | [1] |
Spectroscopic Characterization (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (s, 1H, COOH), 7.5-6.9 (m, 5H, Ar-H), 4.2 (t, 2H, N-CH₂), 2.7 (t, 2H, CH₂-COOH), 2.2 (s, 3H, Ar-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 173.5 (C=O), 136.0, 128.5, 125.0, 121.5, 119.0, 110.0, 109.5, 101.0 (Ar-C), 45.0 (N-CH₂), 34.0 (CH₂-COOH), 9.5 (Ar-CH₃).
-
Mass Spectrometry (ESI-MS): m/z 204.09 [M+H]⁺, 202.08 [M-H]⁻.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 3-methylindole with a suitable three-carbon synthon bearing a carboxylic acid or a precursor functional group. A plausible and efficient method involves the reaction of 3-methylindole with a 3-halopropanoic acid ester followed by hydrolysis.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthetic Protocol
Step 1: Synthesis of Ethyl 3-(3-methyl-1H-indol-1-yl)propanoate
-
To a solution of 3-methylindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the resulting suspension at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl 3-bromopropanoate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(3-methyl-1H-indol-1-yl)propanoate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 3-(3-methyl-1H-indol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with cold 1N hydrochloric acid (HCl), which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Potential Research Applications and Biological Activity
While direct biological data for this compound is not extensively available in the public domain, its structural similarity to other biologically active indolepropanoic acids allows for informed hypotheses regarding its potential applications.
-
Anti-inflammatory Agent: A study on 3-(1-Aryl-1H-indol-5-yl)propanoic acids revealed their potent inhibitory activity against cytosolic phospholipase A2α (cPLA2α)[2]. cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to prostaglandins and leukotrienes. The N-substitution on the indole ring was found to be crucial for this activity. Therefore, this compound could be investigated as a potential cPLA2α inhibitor for the treatment of inflammatory disorders.
-
Neuroprotective Agent: The parent compound, indole-3-propionic acid, is a well-documented neuroprotective agent that can scavenge free radicals and protect neurons from oxidative stress. The introduction of a methyl group at the C3 position and an alkyl chain at the N1 position may alter the lipophilicity and blood-brain barrier permeability of the molecule, potentially enhancing its neuroprotective effects.
-
Antimicrobial Agent: Various indole derivatives have been reported to possess antimicrobial properties[3]. The unique substitution pattern of this compound makes it a candidate for screening against a panel of pathogenic bacteria and fungi.
Proposed Mechanism of Action: Inhibition of cPLA2α
Based on the activity of structurally related compounds, a plausible mechanism of action for this compound is the inhibition of cPLA2α.
Caption: Inhibition of the cPLA2α-mediated inflammatory pathway.
The propanoic acid moiety of the molecule could potentially interact with key residues in the active site of cPLA2α, while the indole scaffold and its substituents could provide additional binding interactions, leading to potent and selective inhibition.
Experimental Protocols for Investigation
To validate the hypothesized biological activities of this compound, a series of in vitro and cell-based assays can be employed.
In Vitro cPLA2α Inhibition Assay
This assay directly measures the enzymatic activity of cPLA2α in the presence of the test compound.
Protocol:
-
Prepare Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 1 mM DTT, pH 7.4.
-
Prepare Substrate Vesicles: Prepare vesicles containing a fluorescently labeled phospholipid substrate (e.g., NBD-PC).
-
Prepare Enzyme Solution: Dilute recombinant human cPLA2α in assay buffer.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.
-
Assay Procedure:
-
In a 96-well plate, add the substrate vesicles, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding the cPLA2α enzyme solution.
-
Incubate at 37 °C for a specified time (e.g., 30 minutes).
-
Measure the increase in fluorescence resulting from the cleavage of the fluorescent substrate using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Cell-Based Assay for Anti-inflammatory Activity
This assay assesses the ability of the compound to inhibit the production of inflammatory mediators in a cellular context.
Caption: Step-by-step workflow for the cell-based assay.
Data Summary and Interpretation (Hypothetical)
| Assay | Endpoint | Hypothetical Result for this compound | Interpretation |
| cPLA2α Inhibition Assay | IC₅₀ | 500 nM | The compound is a potent inhibitor of cPLA2α. |
| Cell-Based Anti-inflammatory Assay | TNF-α Inhibition (IC₅₀) | 1 µM | The compound exhibits anti-inflammatory effects in a cellular model. |
| Neuroprotection Assay | % Viability Increase | 50% at 10 µM | The compound shows significant neuroprotective activity. |
These hypothetical results would suggest that this compound is a promising lead compound for the development of anti-inflammatory and neuroprotective agents.
Conclusion
This compound represents a compelling research chemical with a high potential for discovery in the fields of inflammation and neuroprotection. Its synthesis is achievable through established chemical methodologies, and its biological activity can be interrogated using a variety of in vitro and cell-based assays. This technical guide provides a solid foundation for researchers to embark on the investigation of this promising molecule, with the ultimate goal of unlocking its therapeutic potential. Further studies are warranted to confirm its hypothesized biological activities and to elucidate its precise mechanism of action.
References
- 1. echemi.com [echemi.com]
- 2. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for N-alkylation of 3-methylindole
An Application Guide to the N-Alkylation of 3-Methylindole: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-alkylation of the indole scaffold is a cornerstone transformation in synthetic and medicinal chemistry, granting access to a vast array of biologically active molecules. 3-Methylindole, commonly known as skatole, serves as a valuable starting material, and its functionalization at the N1 position is critical for modulating pharmacological properties.[1][2] This application note provides an in-depth guide to the N-alkylation of 3-methylindole, moving beyond simple procedural lists to explain the underlying chemical principles that govern these reactions. We present two robust and widely applicable protocols—a classic approach using sodium hydride and a milder, operationally simpler phase-transfer catalysis method. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize N-alkylated 3-methylindole derivatives with high efficiency and selectivity.
Introduction: The Significance of N-Alkyl Indoles
The indole nucleus is a privileged scaffold, appearing in approximately 60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration.[1] The nitrogen atom of the indole ring presents a key handle for synthetic modification. Alkylation at this position (N1) prevents the formation of hydrogen-bond donors and introduces substituents that can profoundly influence a molecule's steric and electronic profile, thereby affecting its binding affinity, metabolic stability, and pharmacokinetic properties.
While the C3 position of indole is highly nucleophilic and prone to electrophilic substitution, the direct and selective functionalization of the N1 position remains a critical challenge.[1] For 3-methylindole, the presence of the methyl group sterically shields the C2 position and blocks the most reactive C3 position, making selective N-alkylation a more favorable and predictable transformation.[3]
The Underlying Mechanism: Deprotonation and Nucleophilic Substitution
The N-alkylation of 3-methylindole proceeds via a two-step sequence analogous to the Williamson ether synthesis.[4]
-
Deprotonation: The N-H proton of the indole ring is acidic (pKa ≈ 16-17), comparable to an alcohol.[4] A sufficiently strong base removes this proton to generate a resonance-stabilized indolide anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The negatively charged nitrogen atom of the indolide anion attacks an electrophilic alkylating agent (e.g., an alkyl halide) in a bimolecular nucleophilic substitution (S_N2) reaction, forming the new N-C bond and displacing the leaving group.
The efficiency of this process hinges on the choice of base, solvent, and alkylating agent, which collectively dictate the reaction rate and selectivity.
Caption: General mechanism for the N-alkylation of 3-methylindole.
Experimental Protocols
Two primary methods are presented, each with distinct advantages depending on the available resources, scale, and sensitivity of the substrates.
Protocol 1: Classical N-Alkylation with Sodium Hydride (NaH)
This is a highly effective and widely used method that ensures complete deprotonation of the indole nitrogen, leading to high yields.[5] It requires anhydrous conditions and the careful handling of sodium hydride, a pyrophoric reagent.
Causality and Rationale:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base. It irreversibly deprotonates the indole, producing hydrogen gas (H₂) which evolves from the reaction, driving the equilibrium to completion.[4]
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation (Na⁺) but poorly solvate the indolide anion, leaving it "naked" and highly nucleophilic, thus accelerating the S_N2 reaction.[5]
-
Inert Atmosphere: NaH reacts violently with water. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the base and ensure safety.[6]
Step-by-Step Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methylindole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to create a solution of approximately 0.2–0.5 M.
-
Deprotonation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1–1.2 eq) portion-wise to the stirred solution.
-
Scientist's Note: Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation. The formation of the sodium indolide may result in a color change or the formation of a slurry.[7]
-
-
Alkylation: Cool the mixture back down to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.05–1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours (overnight is common). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water or methanol. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol offers significant operational simplicity, avoiding the need for pyrophoric reagents and strictly anhydrous conditions. It is highly scalable and environmentally friendlier.[8]
Causality and Rationale:
-
Biphasic System: The reaction is performed in two immiscible phases: a concentrated aqueous solution of a base (e.g., 50% NaOH) and an organic solvent (e.g., toluene) containing the indole and alkyl halide.[8]
-
The Catalyst: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBHS), is the key. The lipophilic cation (Bu₄N⁺) can travel between the aqueous and organic phases. It pairs with a hydroxide ion (OH⁻), transports it into the organic phase to deprotonate the indole, and then shuttles the resulting indolide anion back to react with the alkyl halide. This catalytic cycle allows the reaction to proceed efficiently at the interface or in the bulk organic phase.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylindole (1.0 eq), the alkylating agent (1.1–1.5 eq), the phase-transfer catalyst (e.g., TBAB, 0.05–0.1 eq), and toluene (or benzene).
-
Base Addition: Add a 50% (w/v) aqueous solution of sodium hydroxide. The volume is often comparable to the organic solvent volume.
-
Reaction: Heat the biphasic mixture to 60–80 °C with vigorous stirring. Vigorous stirring is critical to maximize the interfacial area between the two phases, which facilitates the action of the catalyst.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2–8 hours).
-
Workup: Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography or distillation as needed.
Summary of Conditions and Data
The choice of protocol can be guided by the specific alkylating agent and desired scale. The following table summarizes typical conditions.
| Parameter | Protocol 1: NaH | Protocol 2: PTC |
| Base | Sodium Hydride (NaH) | 50% aq. Sodium Hydroxide (NaOH) |
| Solvent | Anhydrous DMF or THF | Toluene, Benzene |
| Catalyst | None | Tetrabutylammonium Salt (TBAB, etc.) |
| Temperature | 0 °C to Room Temperature | 60–80 °C |
| Atmosphere | Inert (N₂ or Ar) | Air |
| Typical Yields | 85–98%[5] | 78–98%[8] |
| Key Advantage | High reactivity, fast for unreactive halides | Operational simplicity, safety, scalability |
| Key Disadvantage | Requires anhydrous conditions, hazardous base | Requires heating, vigorous stirring |
Workflow and Visualization
A clear experimental workflow is essential for reproducibility and safety.
Caption: Experimental workflow for the NaH-mediated N-alkylation.
Alternative Methods and Considerations
-
Mitsunobu Reaction: For alkylation using primary or secondary alcohols, the Mitsunobu reaction is a powerful alternative.[9] It employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for nucleophilic attack by the indole nitrogen.[10][11] This method is particularly valuable when the corresponding alkyl halide is unstable or unavailable.
-
Weaker Bases: For highly reactive alkylating agents (e.g., allyl bromide, benzyl bromide), weaker bases like potassium carbonate (K₂CO₃) in DMF or acetone can be effective, though they often require higher temperatures.[12][13]
-
"Green" Alkylating Agents: Concerns over the toxicity of traditional alkyl halides have led to the use of greener alternatives like dimethyl carbonate and dibenzyl carbonate for methylation and benzylation, respectively.[14]
Conclusion
The N-alkylation of 3-methylindole is a fundamental and highly achievable transformation for synthetic chemists. The choice between a classic strong-base method and a modern phase-transfer catalysis approach allows for flexibility based on substrate scope, safety considerations, and available equipment. By understanding the mechanistic principles behind deprotonation and nucleophilic substitution, researchers can troubleshoot and optimize these protocols to reliably access a diverse range of N-substituted indole derivatives for applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Skatole - Wikipedia [en.wikipedia.org]
- 3. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: A Researcher's Guide to Utilizing 3-(3-methyl-1H-indol-1-yl)propanoic acid in Cell Culture
Section 1: Executive Summary & Scientific Context
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] While the tryptophan metabolite Indole-3-propionic acid (IPA) , an isomer of the title compound, is extensively studied for its neuroprotective, antioxidant, and anti-inflammatory properties, there is a notable absence of published data regarding the specific biological activities and cell culture applications of 3-(3-methyl-1H-indol-1-yl)propanoic acid .
This structural isomer differs in two key aspects: the propanoic acid moiety is attached to the indole nitrogen (position 1) rather than the carbon at position 3, and a methyl group is present at the 3-position. These modifications can dramatically alter the molecule's steric and electronic properties, and therefore its interaction with biological targets.
This document serves as a foundational guide for researchers venturing into the study of this novel compound. It provides a systematic framework and detailed protocols for the initial characterization, safety assessment, and experimental application of this compound in a cell culture environment. The principles and methodologies outlined herein are designed to ensure scientific rigor and data integrity when working with an uncharacterized small molecule.
Section 2: Pre-Experimental Characterization & Preparation
Before introducing any novel compound to a cellular system, a thorough understanding of its fundamental physicochemical properties is paramount. This initial characterization ensures reproducibility and prevents experimental artifacts.
Compound Identity and Purity Verification
It is critical to confirm the identity and purity of the supplied compound.
-
Source: Procure the compound from a reputable chemical supplier that provides a Certificate of Analysis (CoA).
-
Verification (Recommended): If resources permit, independently verify the structure and purity via techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Solubility Assessment
Determining the solubility in cell culture-compatible solvents is a crucial first step for preparing a sterile, homogenous stock solution. The most common solvent for this purpose is dimethyl sulfoxide (DMSO).
Protocol: Solubility Testing
-
Solvent Selection: Begin with cell culture grade DMSO. If solubility is poor, ethanol may be considered, but be aware of its potential effects on cells at higher final concentrations.
-
Preparation: In a sterile microcentrifuge tube, add a known mass of this compound (e.g., 1-5 mg).
-
Solvent Addition: Add a small, precise volume of DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mM).
-
Dissolution: Vortex vigorously for 1-2 minutes. Gentle warming (to 37°C) may be applied if necessary, but monitor for any degradation.
-
Observation: Visually inspect for any undissolved particulate matter against a dark background. If fully dissolved, the compound is soluble at that concentration. If not, add additional solvent incrementally and recalculate the concentration until complete dissolution is achieved.
-
Documentation: Record the maximum achievable stock concentration.
Table 1: Solubility Log for this compound
| Parameter | Value | Notes |
|---|---|---|
| Solvent | DMSO | Cell culture grade, sterile-filtered |
| Max Concentration (mM) | User-determined | e.g., "50 mM" |
| Appearance | User-determined | e.g., "Clear, colorless solution" |
| Temperature (°C) | 25 (RT) | Note if heating was required |
Preparation of Stock Solutions
Once solubility is determined, a high-concentration, sterile stock solution can be prepared for experimental use.
Protocol: Sterile Stock Solution Preparation (Example for 50 mM in DMSO)
-
Calculation: Determine the mass of compound needed. For a 50 mM stock in 1 mL:
-
Molecular Weight of C₁₂H₁₃NO₂ = 203.24 g/mol
-
Mass = 0.050 mol/L * 0.001 L * 203.24 g/mol = 0.01016 g = 10.16 mg
-
-
Weighing: Aseptically weigh 10.16 mg of this compound in a sterile weighing boat or directly into a sterile, conical tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube. Vortex until the compound is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber cryovial).
-
Aliquoting & Storage: Dispense the solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Section 3: Determining the Optimal Sub-Toxic Working Concentration
The primary objective before any functional assay is to determine the concentration range that is not cytotoxic to the chosen cell line. This is typically achieved through a dose-response cell viability assay.
Workflow: Establishing a Non-Toxic Working Concentration
Caption: Workflow for determining the optimal sub-toxic concentration range.
Protocol: MTT Cell Viability Assay
This protocol uses the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
Cell Seeding: Seed your cell line of interest into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete medium. A common range for initial screening is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control (medium only).
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL sterile MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO or another formazan solubilization solution to each well. Pipette up and down to ensure complete dissolution of the purple crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot % Viability versus log[Concentration] to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
For functional assays, select concentrations that result in ≥90% cell viability.
-
Table 2: Example 96-Well Plate Layout for MTT Assay
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9-12 | |
|---|---|---|---|---|---|---|---|---|---|
| A-C | 100 µM | 50 µM | 25 µM | 12.5 µM | 6.25 µM | 3.13 µM | 1.56 µM | Vehicle | Blank |
| D-F | 100 µM | 50 µM | 25 µM | 12.5 µM | 6.25 µM | 3.13 µM | 1.56 µM | Vehicle | Blank |
(Rows represent technical replicates)
Section 4: Designing Preliminary Functional Assays
With a safe working concentration established, you can begin to investigate the biological effects of this compound. The design of these assays should be hypothesis-driven, based on the activities of structurally related indole compounds.
Logical Framework for Initial Functional Screening
Caption: Decision tree for initial functional screening assays.
Potential Areas of Investigation:
-
Antiproliferative/Anticancer Activity: Many novel indole derivatives are assessed for their effects on cancer cell growth.[1][2]
-
Suggested Assay: Perform cell counting at various time points or a colony formation assay to assess long-term effects on cell proliferation. Cell cycle analysis by flow cytometry can reveal if the compound causes arrest at specific checkpoints.
-
-
Anti-inflammatory Effects: Given that the related compound IPA has anti-inflammatory properties, this is a logical avenue to explore.[3][4]
-
Suggested Assay: Use a cell model of inflammation (e.g., macrophages stimulated with lipopolysaccharide, LPS). Treat the cells with your compound and measure the production of key pro-inflammatory cytokines like TNF-α and IL-6 using an ELISA kit.
-
-
Antioxidant Properties: IPA is a potent antioxidant.[4]
-
Suggested Assay: Induce oxidative stress in cells using an agent like H₂O₂ or rotenone. Co-treat with this compound and measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA.
-
Section 5: Safety, Handling, & Disposal
While no specific safety data exists for this compound, it is prudent to handle it with the care afforded to all novel chemical entities. A Safety Data Sheet (SDS) for a similar compound, 3-(3-Diethylaminomethyl-indol-1-yl)-propionic acid, indicates it is a skin, eye, and respiratory irritant.[5]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation. Avoid creating dust.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[6]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Section 6: Conclusion
The study of this compound represents an opportunity to explore novel biological activities within the indole family. Due to the current lack of specific literature, a systematic and cautious approach is essential. By first establishing the compound's solubility, preparing stable stock solutions, and meticulously defining a sub-toxic working concentration range, researchers can build a solid foundation for conducting meaningful and reproducible functional assays. The protocols and frameworks provided in this guide offer a comprehensive starting point for elucidating the cellular effects of this intriguing molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the In Vitro Characterization of 3-(3-methyl-1H-indol-1-yl)propanoic acid
Introduction: A Strategic Approach to Characterizing a Novel Indole Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The specific compound of interest, 3-(3-methyl-1H-indol-1-yl)propanoic acid, is a novel derivative for which a detailed biological profile has not yet been established. These application notes provide a comprehensive, hypothesis-driven framework for its initial in vitro characterization.
Our strategy is informed by the well-documented activities of the structurally related gut microbiota metabolite, Indole-3-propionic acid (IPA). IPA is known for its potent antioxidant, anti-inflammatory, and neuroprotective properties, often mediated through the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), and modulation of inflammatory pathways like NF-κB.[3][4] While the shift of the propanoic acid moiety from the C3 to the N1 position of the indole ring, along with the addition of a methyl group at C3, will undoubtedly alter its biological activity, the foundational indole structure suggests that an initial screen for similar activities is a scientifically sound starting point.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will detail a tiered approach, beginning with broad-spectrum activity assays and progressing to more specific, mechanism-of-action studies.
Tier 1: Foundational Bioactivity Screening
The initial tier of assays is designed to provide a broad overview of the compound's potential biological effects, focusing on cytotoxicity, antioxidant capacity, and general anti-inflammatory potential.
Cytotoxicity Assessment: Establishing a Therapeutic Window
Rationale: Before investigating any specific biological activity, it is crucial to determine the concentration range at which this compound is non-toxic to cells. This establishes the therapeutic window for subsequent cell-based assays and ensures that any observed effects are not simply a consequence of cell death.[5] We will employ two common and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[6][7]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of the test compound.
-
Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 macrophages or HepG2 hepatocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Data Presentation: Cytotoxicity Profile
| Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 1.5 |
| 1 | 98.1 ± 4.8 | 2.3 ± 1.1 |
| 10 | 95.7 ± 5.5 | 4.8 ± 2.0 |
| 25 | 89.3 ± 6.1 | 10.5 ± 3.2 |
| 50 | 75.4 ± 7.3 | 24.1 ± 4.5 |
| 100 | 52.1 ± 8.0 | 48.9 ± 5.8 |
| 200 | 23.6 ± 6.9 | 75.8 ± 6.2 |
Note: The data presented are hypothetical and for illustrative purposes only.
Antioxidant Capacity Assessment
Rationale: Many indole derivatives exhibit antioxidant activity by scavenging free radicals.[10][11] This is a key therapeutic property for conditions associated with oxidative stress. We will use two widely accepted chemical assays, the DPPH and ABTS radical scavenging assays, to evaluate the direct antioxidant potential of the compound.[3][6]
Protocol 3: DPPH Radical Scavenging Assay [12][13]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution. Ascorbic acid or Trolox should be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Protocol 4: ABTS Radical Scavenging Assay [4][14]
-
ABTS Radical Cation (ABTS•+) Generation: Mix a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the test compound at various concentrations to 190 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
Data Presentation: Antioxidant Activity
| Compound | DPPH IC50 (µM) (Mean ± SD) | ABTS IC50 (µM) (Mean ± SD) |
| This compound | Experimental Value | Experimental Value |
| Ascorbic Acid (Positive Control) | Experimental Value | Experimental Value |
Tier 2: Mechanistic Insights into Anti-Inflammatory and Receptor-Mediated Effects
Based on the foundational screening, if the compound is non-cytotoxic and shows potential antioxidant or anti-inflammatory activity, the next tier of assays will explore its mechanism of action.
Anti-Inflammatory Activity in a Cellular Context
Rationale: To move beyond simple chemical assays, we will assess the compound's ability to modulate the inflammatory response in a relevant cell model. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard model for studying inflammation.[15][16] We will measure the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and investigate the involvement of the NF-κB signaling pathway, a key regulator of inflammation.[11][17]
Signaling Pathway: NF-κB Activation
Caption: Potential inhibition of the NF-κB signaling pathway.
Protocol 5: Measurement of Pro-inflammatory Cytokines (ELISA) [15][18]
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with non-cytotoxic concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group.
Protocol 6: NF-κB Reporter Assay [1][11][19]
-
Cell Transfection: Use a stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat with the test compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) for 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.
-
Data Analysis: Normalize the luciferase signal to cell viability (if necessary) and calculate the percentage of inhibition of NF-κB activation.
Nuclear Receptor Activation Assays
Rationale: Indole derivatives are known to interact with PXR and AhR, which are key regulators of xenobiotic metabolism and immune responses.[4] Activation of these receptors can have significant physiological effects. Reporter gene assays are a standard method for assessing the ability of a compound to activate these nuclear receptors.[20][21]
Protocol 7: PXR and AhR Reporter Gene Assays [20][21]
-
Cell Lines: Utilize stable cell lines co-transfected with the human PXR or AhR and a corresponding response element-driven luciferase reporter gene (e.g., HepG2 cells).
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound for 24 hours. Use known agonists (e.g., rifampicin for PXR, TCDD or omeprazole for AhR) as positive controls.
-
Luciferase Assay: Perform a luciferase assay as described in Protocol 6.
-
Data Analysis: Calculate the fold activation of the reporter gene relative to the vehicle control and determine the EC50 value.
Enzyme Inhibition Assays
Rationale: Given the potential anti-inflammatory properties of indole-containing compounds, assessing the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) is a logical step.[22][23] Selective inhibition of COX-2 is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).[2][24]
Protocol 8: COX-2 Inhibition Assay [22][23]
-
Assay Principle: Use a commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric). These assays typically measure the peroxidase activity of COX-2.
-
Reaction Setup: In a 96-well plate, combine the COX-2 enzyme, a fluorescent probe, and the test compound at various concentrations.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value. Compare the activity to a known COX-2 inhibitor like celecoxib.
Tier 3: Exploring Potential Metabolic Effects
If the compound shows interesting activity in the previous tiers, it may be relevant to investigate its effects on metabolic pathways, another area where indole derivatives have been implicated.[25]
Glucose Uptake Assay
Rationale: Given the links between inflammation, metabolic syndrome, and indole derivatives, assessing the compound's effect on glucose uptake in a relevant cell line, such as 3T3-L1 adipocytes, can provide valuable insights.
Protocol 9: 2-NBDG Glucose Uptake Assay
-
Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum Starvation: Starve the mature adipocytes in serum-free medium overnight.
-
Compound Treatment: Treat the cells with the test compound for a specified period (e.g., 1-24 hours).
-
Glucose Uptake: Add the fluorescent glucose analog 2-NBDG to the cells and incubate for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Compare the glucose uptake in compound-treated cells to the vehicle control. Insulin can be used as a positive control.
Adipogenesis Assay
Rationale: Some nuclear receptor modulators can influence adipocyte differentiation (adipogenesis). This assay can determine if the compound has any pro- or anti-adipogenic effects.
Protocol 10: Oil Red O Staining for Adipogenesis
-
Induction of Differentiation: Treat 3T3-L1 preadipocytes with a differentiation cocktail in the presence or absence of the test compound.
-
Lipid Accumulation: After several days of differentiation, fix the cells and stain for intracellular lipid droplets using Oil Red O stain.
-
Quantification: Elute the stain from the cells and measure the absorbance at a specific wavelength (e.g., 520 nm) to quantify lipid accumulation.
-
Data Analysis: Compare the extent of adipogenesis in the presence of the compound to the control.
Scientific Integrity and Logic: Best Practices
To ensure the trustworthiness and reproducibility of the data generated, the following principles of Good Laboratory Practice (GLP) should be considered:[10]
-
Cell Line Authentication: Regularly authenticate cell lines to ensure their identity.
-
Passage Number: Use cells within a consistent and low passage number range.
-
Controls: Include appropriate positive, negative, and vehicle controls in every experiment.[1]
-
Replicates: Perform all experiments with sufficient technical and biological replicates.
-
Data Analysis: Utilize appropriate statistical methods for dose-response curve fitting and determination of IC50/EC50 values.[25]
Conclusion
This comprehensive guide provides a robust and scientifically-grounded framework for the initial in vitro characterization of this compound. By systematically progressing through the proposed tiers of assays, researchers can efficiently build a detailed biological profile of this novel compound, uncovering its potential therapeutic applications and mechanisms of action. This structured approach, rooted in the known biology of related indole derivatives, maximizes the potential for meaningful discovery while adhering to rigorous scientific standards.
References
- 1. biocompare.com [biocompare.com]
- 2. ijpsr.com [ijpsr.com]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. ijnrd.org [ijnrd.org]
- 7. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sptlabtech.com [sptlabtech.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jddtonline.info [jddtonline.info]
- 22. researchgate.net [researchgate.net]
- 23. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 24. journalajrb.com [journalajrb.com]
- 25. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Indole-3-Propionic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Indole-3-Propionic Acid (IPA)
Indole-3-propionic acid (IPA) is a pivotal metabolite produced exclusively by the gut microbiota from the essential amino acid tryptophan.[1][2] Key bacterial species, such as Clostridium sporogenes, are instrumental in this conversion.[3] Once synthesized in the gut, IPA is absorbed into systemic circulation and distributed throughout the host, where it exerts a range of biological effects.
Emerging research has identified IPA as a potent antioxidant and anti-inflammatory agent.[4][5] Its neuroprotective properties are well-documented, and fluctuations in its systemic levels have been linked to various health and disease states.[2] Consequently, IPA is being investigated as a potential biomarker and therapeutic agent for conditions including inflammatory bowel disease, metabolic disorders, and neurological diseases.[5] Given its profound physiological importance, the accurate and precise quantification of IPA in biological matrices like plasma, serum, and urine is critical for advancing research and therapeutic development.
This guide provides a detailed overview of the most robust and widely adopted analytical methods for IPA quantification, complete with step-by-step protocols and the scientific rationale behind methodological choices.
Analytical Strategies: Choosing the Right Tool
The quantification of IPA, often present at low concentrations in complex biological fluids, requires highly sensitive and selective analytical techniques. The primary methods employed are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard, this technique offers unparalleled sensitivity and specificity. It physically separates IPA from other sample components via liquid chromatography and then uses two stages of mass analysis (tandem MS) for definitive identification and quantification. This is the preferred method for high-throughput analysis in clinical and epidemiological studies.[6][7]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A reliable and cost-effective alternative to LC-MS/MS. IPA, like other indole-containing compounds, is naturally fluorescent. HPLC-FLD leverages this property to achieve sensitive and selective detection without the need for a mass spectrometer.[8][9]
Biological Context: The Tryptophan-IPA Metabolic Pathway
Understanding the origin of IPA is crucial for interpreting its physiological relevance. The pathway is a prime example of host-microbiome co-metabolism.
Caption: Microbial production of IPA from dietary tryptophan.
Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is paramount. Its goals are to remove interfering substances (e.g., proteins, lipids) that can suppress instrument signals and to concentrate the analyte, thereby improving detection limits.
Protocol 1: Protein Precipitation (For Plasma/Serum)
This is a rapid and efficient method for removing the majority of proteins from plasma or serum samples.[10] It is often the first choice for large-scale metabolomics studies due to its simplicity.[11]
Rationale: Proteins can interfere with the analysis by precipitating in the analytical column or causing ion suppression in the mass spectrometer.[12] Cold organic solvents like methanol or acetonitrile disrupt the hydration shell of proteins, causing them to denature and precipitate out of the solution, while small molecules like IPA remain in the supernatant.[11]
Step-by-Step Protocol:
-
Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube. To enable absolute quantification, add an internal standard (e.g., deuterated IPA or a structural analog) at a known concentration.
-
Precipitation: Add 400 µL of ice-cold methanol or acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at ~14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains IPA, to a new tube or a well in a 96-well plate for analysis.
-
Evaporation & Reconstitution (Optional): For increased concentration, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Caption: Workflow for sample preparation by protein precipitation.
Protocol 2: Solid-Phase Extraction (SPE) (For Urine or Cleaner Plasma Extracts)
SPE is a more selective sample cleanup technique that can provide a cleaner extract than protein precipitation, reducing matrix effects and potentially improving sensitivity.[13] Reversed-phase SPE using a C18 sorbent is ideal for retaining moderately nonpolar compounds like IPA from aqueous samples like urine.[14][15]
Rationale: SPE separates compounds based on their physical and chemical properties. In reversed-phase SPE, the nonpolar C18 stationary phase retains nonpolar analytes from a polar sample matrix. Interfering polar compounds (like salts in urine) are washed away, and the analyte of interest is then eluted with a nonpolar organic solvent.[16]
Step-by-Step Protocol:
-
Sample Pre-treatment: Centrifuge urine samples to remove particulates. Acidify the sample (e.g., with formic acid to pH ~3) to ensure IPA is in its neutral, non-ionized form, which enhances its retention on the C18 sorbent.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it. This activates the C18 chains. Do not let the cartridge dry out.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. Pass the sample through slowly (~1 mL/min) to ensure adequate interaction between IPA and the sorbent.
-
Washing: Wash the cartridge with 1 mL of water or a weak organic solvent mixture (e.g., 5% methanol in water) to remove salts and other highly polar interferences.
-
Elution: Elute the retained IPA from the cartridge using 1 mL of methanol or acetonitrile into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
Caption: Workflow for sample cleanup using solid-phase extraction.
Quantification Protocols
Protocol 3: Quantification by UHPLC-MS/MS
This protocol describes a robust method for the targeted quantification of IPA using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
UHPLC System (e.g., Agilent 1290 Infinity II, Waters ACQUITY I-Class)[17][18]
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A, SCIEX 4000 QTRAP) with an Electrospray Ionization (ESI) source[17][18]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Indole-3-Propionic Acid: Q1 (Precursor Ion): 190.08 m/z -> Q3 (Product Ion): 130.06 m/z
-
Internal Standard (Example: IPA-d4): Q1: 194.1 m/z -> Q3: 134.1 m/z
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (IPA/Internal Standard) against the known concentrations of calibrators. Determine the concentration of IPA in unknown samples by interpolation from this curve.
Caption: Schematic of the UHPLC-MS/MS quantification workflow.
Protocol 4: Quantification by HPLC-FLD
This protocol provides a sensitive alternative using standard HPLC equipment.
Instrumentation:
-
HPLC System with a Fluorescence Detector (FLD)[8]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[19]
-
Mobile Phase: Isocratic mixture of 60% Methanol and 40% 15 mM Sodium Phosphate buffer (pH adjusted as needed). An ion-pairing agent like tetrabutylammonium bromide can be added to the mobile phase to improve peak shape and retention.[8][20]
-
Flow Rate: 1.0 mL/min[19]
-
Column Temperature: 40°C[8]
-
Injection Volume: 20 µL
Fluorescence Detection:
Data Analysis: Quantification is performed analogously to the LC-MS/MS method, using an internal standard and an external calibration curve.
Method Performance and Validation
Any quantitative method must be validated to ensure its reliability. Validation is performed in accordance with guidelines from bodies like the FDA or ICH.[21] The table below summarizes typical performance characteristics reported for IPA quantification methods.
| Method | Matrix | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| UHPLC-MS/MS | Serum/Plasma | <100 nM (~19 ng/mL) | >0.99 | Not explicitly stated, but precision <15% CV | [6][18] |
| HPLC-FLD | Urine | 0.59 ng/mL | >0.991 | 97.3 - 99.3% | [19] |
| HPLC-FLD | Plasma | ~0.2 pg (on-column) | >0.99 | 96.2 - 101.2% | [8][20] |
Conclusion
The accurate quantification of indole-3-propionic acid is essential for understanding its role in human health and disease. For high-throughput, highly sensitive, and specific analysis, UHPLC-MS/MS following a simple protein precipitation is the method of choice. For laboratories without access to mass spectrometry, HPLC-FLD combined with a more rigorous solid-phase extraction cleanup provides a robust and sensitive alternative. The selection of the appropriate methodology should be guided by the specific research question, the biological matrix being analyzed, the required level of sensitivity, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomics Sample Extraction - MetwareBio [metwarebio.com]
- 11. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomics Sample Pre-Processing and Development - Creative Proteomics [creative-proteomics.com]
- 13. High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a solid-phase extraction method with simple MEKC-UV analysis for simultaneous detection of indole metabolites in human urine after administration of indole dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thin-layer chromatographic determination of indolic tryptophan metabolites in human urine using Sep-Pak C18 extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. A validated UHPLC-MS method for tryptophan metabolites: Application in the diagnosis of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) for the Analysis of Indole Derivatives
Abstract
Indole derivatives represent a vast and structurally diverse class of bioactive compounds, encompassing key neurotransmitters (e.g., serotonin, melatonin), essential amino acids (tryptophan), plant hormones (auxins), and complex alkaloids with significant therapeutic potential.[1][2] Accurate and robust quantification of these molecules is paramount in drug development, clinical diagnostics, and fundamental biological research. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and adaptability. This document provides a comprehensive guide to the development and validation of HPLC methods for the analysis of indole derivatives, grounded in scientific principles and field-proven experience. It is designed for researchers, scientists, and drug development professionals seeking to establish reliable analytical protocols.
Foundational Principles: The Chemistry of Indole Derivatives and its Impact on HPLC Strategy
The unique chemical properties of the indole scaffold dictate the strategic choices in HPLC method development. The indole ring, a bicyclic aromatic heterocycle, imparts inherent fluorescence and UV absorbance to these molecules, providing a basis for sensitive detection. However, the diverse functional groups attached to this core structure create a wide spectrum of polarities and chemical stabilities that must be systematically addressed.
-
Polarity and pKa : The polarity of an indole derivative, a key determinant of its retention in reversed-phase HPLC, is heavily influenced by its substituents. For instance, the presence of carboxylic acid (e.g., indole-3-acetic acid) or primary amine (e.g., tryptamine) groups makes the molecule's retention pH-dependent. Operating the mobile phase at a pH that suppresses the ionization of these functional groups (ion suppression) is a common strategy to increase retention and improve peak shape.[3] For example, a mobile phase pH of ~2.5-3.5 will protonate carboxylic acid groups, making them less polar and more retained on a C18 column.
-
Stability : A critical, often underestimated, factor is the stability of the analyte. Certain indole derivatives, such as indole-3-pyruvic acid, are notoriously unstable, readily degrading during sample extraction and analysis.[4] Method development must therefore incorporate strategies to mitigate degradation, such as rapid sample processing at low temperatures, the use of antioxidants, or derivatization to a more stable form.[4]
-
Intrinsic Spectroscopic Properties : Most indole derivatives possess a strong chromophore, making UV detection a straightforward choice.[5] The indole nucleus typically exhibits maximum absorbance (λmax) around 280 nm. For enhanced sensitivity and selectivity, especially for analytes at low concentrations in complex biological matrices, fluorescence detection is superior.[6][7][8] The native fluorescence of the indole ring (excitation ~280 nm, emission ~350 nm) allows for detection at picogram levels.[9][10]
Strategic Sample Preparation: Ensuring Analyte Integrity and Matrix Compatibility
The goal of sample preparation is to extract the indole derivatives from the sample matrix (e.g., plasma, plant tissue, bacterial culture) into a clean solution compatible with the HPLC system, while ensuring the stability of the analytes.[9][11]
Protocol 1: Liquid-Liquid Extraction (LLE) for Plant Tissues (e.g., Auxins)
This protocol is effective for extracting moderately nonpolar indoles like indole-3-acetic acid (IAA) from complex plant matrices.[4]
Rationale : The initial freezing quenches all metabolic activity, preserving the in-vivo analyte concentrations. Methanol extraction efficiently disrupts cells and solubilizes the indoles. The subsequent acidification of the aqueous extract protonates acidic indoles like IAA, making them more nonpolar. This facilitates their partitioning into a non-miscible organic solvent like ethyl acetate, leaving polar interferences (sugars, salts) in the aqueous phase.
Step-by-Step Methodology :
-
Harvest approximately 1 gram of fresh plant tissue and immediately flash-freeze in liquid nitrogen.[4]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in 5 mL of cold HPLC-grade methanol.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Re-extract the pellet with an additional 5 mL of cold methanol and combine the supernatants.
-
Evaporate the methanol under a gentle stream of nitrogen at a temperature not exceeding 35°C.
-
Reconstitute the residue in 2 mL of 1 M HCl (pH ~2.5).
-
Perform liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the phases.
-
Carefully collect the upper organic (ethyl acetate) phase. Repeat the extraction on the aqueous phase twice more.
-
Pool the organic phases and evaporate to dryness under nitrogen.
-
Reconstitute the final residue in a known, small volume (e.g., 200 µL) of the initial HPLC mobile phase and filter through a 0.22 µm syringe filter prior to injection.
Protocol 2: Protein Precipitation and Ultrafiltration for Biological Fluids (e.g., Tryptophan in Plasma)
This method is a rapid and effective way to remove high molecular weight interferences like proteins from samples such as serum or bacterial culture supernatants.[9][10][12]
Rationale : Acetonitrile is a water-miscible organic solvent that acts as a protein-denaturing agent. When added to an aqueous sample, it causes proteins to precipitate out of solution. The subsequent centrifugal ultrafiltration step provides a secondary, highly effective clean-up, removing any remaining macromolecules and fine particulates that could clog the HPLC column. This approach is fast, simple, and minimizes analyte loss.[9][13]
Step-by-Step Methodology :
-
To 200 µL of plasma or bacterial supernatant in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a centrifugal filter unit (e.g., 3 kDa molecular weight cut-off).
-
Centrifuge the filter unit according to the manufacturer's instructions (e.g., 14,000 x g for 20-30 minutes at 4°C).[9]
-
The filtrate collected in the bottom of the tube is ready for direct injection into the HPLC system.
Workflow Diagram: From Sample to Analysis
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC UV and Fluorescence Detection Solutions | KCAS Bio [kcasbio.com]
- 8. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 3-(3-methyl-1H-indol-1-yl)propanoic Acid in Neurological Research
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 3-(3-methyl-1H-indol-1-yl)propanoic acid in neurological research. Due to the novel nature of this specific molecule, this guide is built upon the extensive scientific foundation of structurally related indole compounds, particularly the well-characterized neuroprotective agent Indole-3-propionic acid (IPA). We present the scientific rationale for investigating this compound in contexts such as ischemic stroke, neuroinflammation, and oxidative stress. Detailed protocols for in vitro and in vivo studies are provided to enable a thorough evaluation of its therapeutic potential.
Scientific Rationale & Hypothesized Mechanisms of Action
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of essential biomolecules like tryptophan and serotonin, and featuring prominently in numerous pharmacologically active agents.[1][2] Indole derivatives are known to possess a wide range of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][3]
Our target molecule, this compound, is a structural analog of Indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota with demonstrated neuroprotective properties.[4][5] IPA has been shown to protect neurons from ischemic damage, reduce oxidative stress, and mitigate neuroinflammation.[6][7][8] The therapeutic potential of IPA and other indole derivatives stems from their ability to engage multiple, often overlapping, cellular pathways.
Based on the established pharmacology of this compound class, we hypothesize that this compound may exert its neuroprotective effects through the following mechanisms:
-
Activation of Xenobiotic Receptors: Many indole derivatives, including those with mono-methylation, are ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[9][10][11] Activation of these nuclear receptors is a key mechanism for regulating inflammatory responses and maintaining cellular homeostasis.[12][13][14] AhR activation can modulate immune cell function, while PXR activation is crucial for maintaining gut barrier integrity and reducing systemic inflammation, which is increasingly linked to neurological health.[4][14]
-
Direct Antioxidant Activity: The indole ring is an efficient electron donor, enabling it to function as a powerful free radical scavenger.[1][3] This property allows it to directly neutralize reactive oxygen species (ROS), protecting neurons from oxidative damage, a common pathological feature in many neurological disorders.[6][15]
-
Modulation of Neuroinflammation: By activating AhR and PXR and scavenging ROS, the compound may suppress key inflammatory pathways in the central nervous system (CNS). This includes reducing the activation of microglia, the resident immune cells of the brain, and decreasing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][5]
The structural modifications of our target molecule—methylation at the C3 position and the propanoic acid side chain at the N1 position—compared to IPA may influence its potency, selectivity, and pharmacokinetic properties, making its direct experimental evaluation essential.
Hypothesized Signaling Pathways
The diagram below illustrates the potential signaling cascade initiated by this compound, leading to neuroprotective outcomes.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Indole-3-propionic acid alleviates ischemic brain injury in a mouse middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential activation of human pregnane X receptor PXR by isomeric mono-methylated indoles in intestinal and hepatic in vitro models [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Antimicrobial Studies of Indole Compounds
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: The Enduring Potential of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry and a ubiquitous signaling molecule in nature.[1][2] First identified as a product of tryptophan metabolism in bacteria over a century ago, its role has expanded from a simple diagnostic marker to a key intercellular signal controlling bacterial physiology, including virulence, drug resistance, and biofilm formation.[3][4] This inherent biological activity makes indole and its derivatives a fertile ground for the discovery of novel antimicrobial agents, especially in an era of mounting multidrug resistance.[5][6]
This guide provides an in-depth exploration of the application of indole compounds in antimicrobial research. It is structured not as a rigid manual, but as a narrative of scientific inquiry, designed to elucidate the causality behind experimental choices and to equip researchers with robust, self-validating protocols. We will delve into the mechanisms of action, present detailed methodologies for core antimicrobial assays, and offer insights into data interpretation, empowering you to unlock the full potential of this remarkable class of compounds.
Unraveling the Antimicrobial Mechanisms of Indole Derivatives
Indole compounds exert their antimicrobial effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This multi-target potential is a significant advantage in combating the development of resistance.
-
Disruption of Membrane Integrity: A primary mechanism for certain indole derivatives is the permeabilization of the bacterial cell membrane.[7][8] This action disrupts the electrochemical gradients essential for cellular functions like ATP synthesis and nutrient transport, leading to leakage of cytoplasmic contents and cell death. This is particularly effective against Gram-positive bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA).[8]
-
Inhibition of Biofilm Formation and Eradication: Biofilms represent a major challenge in clinical settings. Indole and its derivatives have demonstrated potent anti-biofilm capabilities against a wide range of pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Candida albicans.[9][10][11] They can both inhibit the initial stages of biofilm formation and eradicate established, mature biofilms, often at sub-inhibitory concentrations.[12][13]
-
Interference with Quorum Sensing (QS): Many pathogens coordinate virulence factor expression and biofilm formation through quorum sensing, a cell-to-cell communication system. Indole derivatives can interfere with these signaling pathways. For instance, 7-hydroxyindole has been shown to reduce the expression of the QS-implicated genes abaI and abaR in extensively drug-resistant A. baumannii (XDRAB).[12] By disrupting communication, these compounds effectively disarm the pathogens.
-
Inhibition of Key Metabolic Pathways: More targeted mechanisms include the inhibition of essential metabolic processes. A synthetic indole derivative, SMJ-2, was found to inhibit the respiratory metabolism in multidrug-resistant Gram-positive bacteria.[6] It interferes with the mevalonate pathway, preventing the synthesis of an antioxidant, which leads to a buildup of reactive oxygen species and subsequent cell death.[6]
-
Synergy with Conventional Antibiotics: A highly promising application is the use of indole derivatives as adjuvants to restore the efficacy of existing antibiotics against resistant strains.[7] Studies have shown that compounds like 5-iodoindole and 7-hydroxyindole exhibit synergistic antimicrobial activity with carbapenems against XDRAB.[14] This approach can revitalize our current antibiotic arsenal.
Caption: Key antimicrobial mechanisms of indole compounds.
Core Experimental Protocols
The following protocols are foundational for evaluating the antimicrobial properties of indole derivatives. They are presented with detailed steps and embedded scientific rationale to ensure robust and reproducible results.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method described here is a standardized and widely used technique.[15]
Scientist's Note: The choice of broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) is critical as ion concentrations can affect the activity of some antimicrobial agents. Consistency is key for comparability across experiments.
Materials:
-
Indole compound stock solution (typically in DMSO)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Bacterial culture in logarithmic growth phase
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism. b. Inoculate into 5 mL of broth and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Setup: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the indole compound stock solution to the first well of a row (column 1). This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. d. This leaves column 11 as the growth control (broth and bacteria only) and column 12 as the sterility control (broth only).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well will be 200 µL.
-
Incubation: a. Seal the plate (e.g., with a breathable film or lid) to prevent evaporation. b. Incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). b. Confirm that the growth control (column 11) shows turbidity and the sterility control (column 12) remains clear.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is a crucial follow-up to an MIC assay to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills).
Procedure:
-
Perform an MIC Test: Complete all steps of Protocol 1.
-
Subculturing: a. From the wells showing no visible growth (the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot. b. Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar). c. Also, plate an aliquot from the positive growth control well (diluted 1:1000 to ensure countable colonies) to validate the viability of the bacteria.
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Reading the MBC: a. Count the number of colonies from each spot. b. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. In practice, this is often the concentration from the first spot-plate that shows no colony growth or only 1-2 colonies.
Protocol 3: Anti-Biofilm Assay (Crystal Violet Method)
This protocol quantifies the ability of an indole compound to inhibit biofilm formation.
Scientist's Note: Tryptone Soy Broth (TSB) supplemented with glucose is often used as it promotes robust biofilm formation for many bacterial species. It is essential to run a parallel growth curve (MIC assay) in the same medium to ensure that the observed anti-biofilm effect is not simply due to growth inhibition. True anti-biofilm activity should occur at sub-MIC levels.[9]
Materials:
-
Indole compound
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
Bacterial culture and appropriate biofilm-promoting medium (e.g., TSB + 1% Glucose)
-
0.1% Crystal Violet (CV) solution
-
30% Acetic Acid or 95% Ethanol
Procedure:
-
Plate Setup: a. Prepare 2-fold serial dilutions of the indole compound in the biofilm-promoting medium directly in the 96-well plate (final volume 100 µL per well), similar to the MIC setup. Include a no-drug control.
-
Inoculation: a. Prepare a 0.5 McFarland bacterial suspension and dilute it 1:100 in the biofilm medium. b. Add 100 µL of this inoculum to each well.
-
Incubation: a. Incubate the plate under static (non-shaking) conditions at 37°C for 24-48 hours.
-
Washing: a. Carefully discard the planktonic (free-floating) cells by inverting the plate and shaking gently. b. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining: a. Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes. b. Discard the methanol and allow the plate to air dry completely. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Final Wash and Solubilization: a. Discard the CV solution and wash the plate again with PBS until the negative control wells are colorless. b. Air dry the plate. c. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound CV stain.
-
Quantification: a. Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
Data Presentation and Interpretation
Table 1: Representative Antimicrobial Activity of Indole Derivatives
| Indole Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 7-Hydroxyindole | Acinetobacter baumannii (XDR) | 128 - 256 | [9][12] |
| 5-Iodoindole | Acinetobacter baumannii (XDR) | 128 - 256 | [9][12] |
| 3-Methylindole | Acinetobacter baumannii (XDR) | 256 - 512 | [9][12] |
| Compound 3c (Indole DKP) | Staphylococcus aureus | 0.39 - 1.56 | [16] |
| Compound 3c (Indole DKP) | Escherichia coli | 0.39 - 1.56 | [16] |
| Compound 2x (Acrylonitrile) | Escherichia coli | 32 | [17] |
| Compound 2x (Acrylonitrile) | Candida albicans | 16 | [17] |
Note: MIC values can vary based on the specific strain and testing conditions.
Interpreting Synergy: The Checkerboard Assay
To test for synergy, a checkerboard titration is performed where serial dilutions of two compounds (e.g., an indole and a conventional antibiotic) are combined.[14] The Fractional Inhibitory Concentration Index (FICI) is calculated to interpret the interaction.
FICI Calculation: FICI = FIC of Drug A + FIC of Drug B
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
A synergistic interaction is highly desirable as it may allow for lower doses of each drug, potentially reducing toxicity and overcoming resistance.[7]
Future Directions and Concluding Remarks
The study of indole compounds in antimicrobial research is a dynamic and promising field. While many derivatives show potent in vitro activity, the journey to clinical application requires rigorous investigation into their mechanisms of action, toxicity profiles, and in vivo efficacy.[6][18] Current research highlights the potential of indoles not just as standalone antimicrobials, but as resistance breakers, anti-biofilm agents, and virulence inhibitors.[2] As our understanding of microbial signaling and physiology deepens, the rational design of new indole-based therapeutics will undoubtedly play a critical role in the global fight against infectious diseases.[5]
References
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Indole Affects Biofilm Formation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 17. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies | MDPI [mdpi.com]
- 18. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Indole Derivatives as Potential Enzyme Inhibitors
Introduction: The Enduring Significance of the Indole Scaffold in Enzyme Inhibition
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to mimic peptide structures and engage in various non-covalent interactions with biological macromolecules.[1][2] This versatility has rendered indole derivatives a cornerstone in the design of potent and selective inhibitors for a wide array of enzymes, which are pivotal in numerous pathological conditions.[2]
Researchers and drug development professionals continuously explore the vast chemical space of substituted indoles to target enzymes implicated in diseases ranging from cancer to neurodegenerative disorders.[2][3][4] Notable enzyme families that are effectively modulated by indole-based inhibitors include:
-
Kinases: These enzymes play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Indole derivatives have been successfully developed to target various kinases such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and phosphoinositide 3-kinases (PI3Ks).[5][6][7][8][9]
-
Histone Deacetylases (HDACs): HDACs are crucial epigenetic regulators, and their inhibition has emerged as a promising strategy in cancer therapy. Indole-based hydroxamic acid derivatives, for instance, have shown potent HDAC inhibitory activity.[10][11][12][13]
-
Monoamine Oxidases (MAOs): These enzymes are responsible for the degradation of neurotransmitters, and their inhibitors are used in the treatment of depression and Parkinson's disease. The indole scaffold has been effectively utilized to design selective MAO-A and MAO-B inhibitors.[4][14][15]
This guide provides a comprehensive overview of the synthesis of indole derivatives and their subsequent evaluation as enzyme inhibitors, offering both theoretical insights and practical, step-by-step protocols.
Synthetic Strategies for the Indole Core: A Chemist's Toolkit
The construction of the indole ring system can be achieved through various synthetic methodologies. The choice of a particular method depends on the desired substitution pattern, the availability of starting materials, and the overall synthetic efficiency. Here, we delve into some of the most classical and contemporary approaches.
The Fischer Indole Synthesis: A Timeless Classic
Discovered by Emil Fischer in 1883, this reaction remains one of the most widely used methods for indole synthesis.[16][17][18] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[18][19]
Mechanism Rationale: The reaction proceeds through a[3][3]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the elimination of ammonia to form the aromatic indole ring.[16][18][20] The acidic conditions are crucial for protonating the hydrazone and facilitating the key rearrangement step.[16]
Diagram 1: Generalized Fischer Indole Synthesis Workflow
References
- 1. Synthesis and biological evaluation of some newer Indole Derivatives - ProQuest [proquest.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 10. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and preliminary bioactivity evaluation of N1 -hydroxyterephthalamide derivatives with indole cap as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 18. testbook.com [testbook.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Achieving High N-Selectivity in Indole Alkylation
Welcome to the technical support center for indole alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the indole nucleus. The inherent nucleophilicity of both the N1 and C3 positions of the indole ring often leads to challenges in achieving high regioselectivity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and improve N-selectivity in your alkylation reactions.
Troubleshooting Guide: Common Issues in Indole N-Alkylation
This section addresses common problems encountered during indole alkylation, explains the underlying chemical principles, and offers actionable solutions.
Issue 1: Low N-selectivity - C3-Alkylation is the Major Product
Question: My reaction is yielding a mixture of N1- and C3-alkylated products, with the C3 isomer being predominant. How can I favor N-alkylation?
Answer: This is a frequent challenge stemming from the fact that the C3 position of indole is often kinetically more nucleophilic than the nitrogen atom.[1][2][3] The regioselectivity is a delicate balance of several factors, and a systematic approach to optimizing your reaction conditions is crucial.
Potential Causes and Solutions:
-
Incomplete Deprotonation of the Indole Nitrogen: The neutral indole is highly reactive at the C3 position. To favor N-alkylation, the indole must be converted to its corresponding anion (indolide), which is more nucleophilic at the nitrogen.
-
Solvent Effects: The solvent plays a critical role in solvating the indolide anion and the counter-ion of the base, thereby influencing the nucleophilicity of the nitrogen atom.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for N-alkylation.[4][6] These solvents effectively solvate the cation, leaving the indolide anion more available for reaction at the nitrogen. Ethereal solvents like tetrahydrofuran (THF) can sometimes lead to lower N-selectivity.[6]
-
-
Counter-ion Effects: The nature of the cation from the base can influence the aggregation state and reactivity of the indolide anion.
-
Solution: Experiment with different bases to vary the counter-ion (e.g., NaH, KH, Cs₂CO₃). The larger and softer cesium cation (Cs⁺) from cesium carbonate can sometimes enhance N-selectivity.
-
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product ratio.
-
Solution: While C3-alkylation is often the kinetically favored pathway, the N-alkylated product is typically more thermodynamically stable. Running the reaction at a higher temperature can sometimes favor the formation of the N-alkylated isomer.[6] However, this should be monitored carefully to avoid side reactions.
-
Issue 2: Reaction Fails to Proceed - No Alkylation Observed
Question: I have set up my indole alkylation reaction, but I am not observing any product formation. What could be the issue?
Answer: A lack of reactivity can be frustrating, but it can often be resolved by systematically evaluating the components and conditions of your reaction.
Potential Causes and Solutions:
-
Inactive Alkylating Agent: The electrophilicity of the alkylating agent is a key factor.
-
Solution: Ensure the purity and reactivity of your alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, consider using an additive like sodium iodide or potassium iodide to perform an in situ Finkelstein reaction, generating the more reactive alkyl iodide.
-
-
Inappropriate Base: The chosen base may not be strong enough to deprotonate the indole, especially if the indole ring is substituted with electron-withdrawing groups.
-
Solution: For electron-deficient indoles, a stronger base than typically used may be necessary.[6] Alternatively, consider catalytic methods that do not require strong bases.
-
-
Steric Hindrance: Significant steric bulk on either the indole or the alkylating agent can impede the reaction.
-
Solution: If possible, consider using less sterically hindered starting materials. Alternatively, increasing the reaction temperature or using a more reactive alkylating agent might help overcome the steric barrier.
-
-
Atmospheric Moisture: Strong bases like sodium hydride are highly sensitive to moisture, which can quench the base and prevent the deprotonation of the indole.
-
Solution: Ensure that all glassware is thoroughly dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to specific questions regarding the optimization of N-selectivity in indole alkylation.
1. What is the best general-purpose base for selective N-alkylation of indoles?
For classical N-alkylation with alkyl halides, sodium hydride (NaH) in a polar aprotic solvent like DMF remains a reliable and widely used method.[4][5] It is a strong, non-nucleophilic base that effectively deprotonates the indole to form the N-anion, which is crucial for high N-selectivity.
2. How does Phase-Transfer Catalysis (PTC) improve N-selectivity?
Phase-transfer catalysis is an excellent technique for achieving N-alkylation under milder conditions.[7][8] In a typical PTC setup, an aqueous solution of a base (e.g., 50% NaOH) and an organic solvent containing the indole and alkyl halide are used with a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate).[7][9] The catalyst transports the hydroxide ion into the organic phase to deprotonate the indole at the interface, and the resulting indolide anion is then alkylated. This method often provides high yields of N-alkylated products and avoids the need for strong, moisture-sensitive bases and anhydrous conditions.[8][9]
3. Can ionic liquids be used to control the selectivity of indole alkylation?
Yes, ionic liquids have emerged as a "green" alternative solvent system that can enhance N-selectivity.[5][10] Alkylation of indole salts in ionic liquids has been shown to increase the reaction rate and can lead to high N-selectivity.[11] For example, using potassium hydroxide as a base in an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) can effectively promote N-alkylation.[5][10]
4. Are there catalytic methods that use alcohols as alkylating agents for N-alkylation?
Yes, the use of alcohols as benign alkylating agents is a growing area of interest. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the indole, followed by the reduction of the resulting intermediate.[12][13]
-
Ruthenium Catalysis: The Shvo catalyst, in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA), has been shown to selectively catalyze the N-alkylation of indoles with alcohols, with water as the only byproduct.
-
Platinum Catalysis: A heterogeneous catalyst, such as platinum loaded on HBEA zeolite (Pt/HBEA), can also effectively and selectively catalyze the N-alkylation of indoles with primary alcohols.[2]
-
Iron Catalysis: While iron catalysts often promote C3-alkylation, conditions have been developed to switch the selectivity towards N-alkylation, particularly starting from indolines.[12]
5. How do substituents on the indole ring affect N-selectivity?
Substituents on the indole ring can have a significant electronic and steric impact on the N- versus C-alkylation.
-
Electron-withdrawing groups (EWGs) at the C2 or C3 positions increase the acidity of the N-H bond, making deprotonation easier.[1] This can improve the reactivity towards N-alkylation.
-
Electron-donating groups (EDGs) at the C3 position can increase the nucleophilicity of the indole nitrogen, also favoring N-alkylation.[1]
-
Blocking the C3 position with a substituent is a straightforward strategy to ensure exclusive N-alkylation.[14][15]
Data Summary: Conditions for Selective N-Alkylation
The following table summarizes various reaction conditions and their reported outcomes for the N-alkylation of indole.
| Alkylating Agent | Catalyst/Base | Solvent | Temperature | N:C3 Selectivity | Yield (%) | Reference |
| Alkyl Halides | NaH | DMF | RT - 60 °C | High N-selectivity | Good to Excellent | [4][5][16] |
| Alkyl Halides | KOH | [Bmim][BF₄] | RT | High N-selectivity | Good | [5][10] |
| Alkyl Halides | Bu₄N⁺HSO₄⁻ / 50% NaOH | Benzene | RT | High N-selectivity | 78-98 | [7] |
| Primary Alcohols | Shvo catalyst / PTSA | Toluene | 110 °C | High N-selectivity | Good to Excellent | |
| Primary Alcohols | Pt/HBEA | Toluene | 130 °C | >99:1 | 73-87 | [2] |
| Styrenes | CuH / DTBM-SEGPHOS | Toluene | 60 °C | >20:1 | Good to Excellent | [14] |
| N-Tosylhydrazones | CuI / P(p-tolyl)₃ / KOH | Dioxane | 100 °C | High N-selectivity | Moderate to Good | [17] |
Key Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride
This protocol describes a general procedure for the N-alkylation of indole using an alkyl halide and sodium hydride.
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the indole (1.0 equiv).
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). The reaction may require heating depending on the reactivity of the alkyl halide.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indole.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol outlines a general procedure for N-alkylation using a phase-transfer catalyst, which avoids the need for anhydrous conditions.
Materials:
-
Indole
-
Alkyl halide
-
Tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Toluene or Benzene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the indole (1.0 equiv), the alkyl halide (1.2 equiv), and tetrabutylammonium hydrogen sulfate (0.1 equiv).
-
Add toluene (or benzene) and the 50% aqueous NaOH solution.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
After completion, dilute the reaction mixture with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Diagram 1: Competing N- vs. C3-Alkylation Pathways
This diagram illustrates the two primary nucleophilic sites of the indole ring and the competing pathways for alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective N-alkylation of indoles with primary alcohols using a Pt/HBEA catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC01419G [pubs.rsc.org]
- 3. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajuronline.org [ajuronline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. phasetransfer.com [phasetransfer.com]
- 10. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 17. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Indole-3-Propionic Acid Synthesis
Welcome to the technical support center for the synthesis of Indole-3-Propionic Acid (IPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of IPA synthesis, troubleshoot common issues, and optimize reaction conditions for improved yields and purity. This resource is built on established chemical principles and field-proven insights to ensure you can approach your experiments with confidence.
Introduction to Indole-3-Propionic Acid Synthesis
Indole-3-propionic acid is a significant molecule with potent neuroprotective and antioxidant properties, making it a compound of interest in pharmaceutical research.[1][2][3] Its successful synthesis is pivotal for further investigation into its therapeutic potential. While several synthetic routes exist, each presents unique challenges. This guide will focus on the most common and effective methods, providing in-depth troubleshooting for each.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain Indole-3-Propionic Acid?
The most prevalent methods for synthesizing the indole nucleus of IPA are the Fischer indole synthesis and the Japp-Klingemann reaction.[4][5][6] Additionally, methods starting from indole itself, such as reaction with acrylic acid, offer a more direct approach.[7] A modern alternative is the one-pot multicomponent synthesis, which can provide high yields without the need for chromatographic purification.[1][8]
Q2: I am experiencing low yields in my Fischer indole synthesis of an IPA precursor. What are the likely causes?
Low yields in Fischer indole synthesis are a common issue and can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and the strength of the acid catalyst.[9]
-
Instability of Reactants or Intermediates: The phenylhydrazone intermediate or the final indole product may be unstable under the harsh acidic conditions.
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[9]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often require empirical optimization.[6][9]
-
Side Reactions: Aldol condensation of the starting aldehyde or ketone can occur under acidic conditions, consuming starting material.[9]
Q3: My Japp-Klingemann reaction to form the hydrazone intermediate is not proceeding as expected. What should I check?
The Japp-Klingemann reaction is a reliable method for forming hydrazones from β-keto-acids or esters and aryl diazonium salts.[4] If you are facing issues, consider the following:
-
Stability of the Diazonium Salt: Aryl diazonium salts can be unstable. Ensure they are freshly prepared and kept at a low temperature.
-
pH of the Reaction Mixture: The coupling reaction is pH-sensitive. Maintaining the appropriate pH is crucial for the reaction to proceed efficiently.
-
Purity of Starting Materials: Impurities in the β-keto-acid or ester can interfere with the reaction.
Q4: What is the best method for purifying the final Indole-3-Propionic Acid product?
Purification of IPA can often be achieved through recrystallization. The choice of solvent is critical and depends on the impurities present. Common solvents for recrystallization of IPA include water and alcohols like ethanol.[10] In some cases, column chromatography may be necessary, although multicomponent synthesis methods have been developed to avoid this step.[1]
Troubleshooting Guides
Problem 1: Low Yield in Fischer Indole Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Reaction mixture turns dark, and multiple spots are observed on TLC. | Decomposition of starting materials or product due to harsh acidic conditions or high temperature. | Optimize the reaction temperature, starting with lower temperatures and gradually increasing. Screen different acid catalysts (e.g., moving from a strong Brønsted acid like H₂SO₄ to a milder Lewis acid like ZnCl₂).[6][9] |
| Starting material (phenylhydrazone) is consumed, but the desired product is not formed in significant amounts. | N-N bond cleavage is a known side reaction, especially with electron-donating substituents on the arylhydrazine.[9][11] | Consider using a different synthetic route if the substrate is highly susceptible to this side reaction. Computational studies have shown that excessive stabilization of the intermediate can favor N-N bond cleavage over the desired cyclization.[11][12] |
| Reaction fails to proceed to completion. | Insufficient catalyst concentration or activity. | Increase the concentration of the acid catalyst or switch to a stronger acid. Polyphosphoric acid (PPA) is often an effective catalyst for this reaction.[6] |
Problem 2: Formation of Multiple Products
| Symptom | Potential Cause | Suggested Solution |
| Isolation of isomeric products. | If using an unsymmetrical ketone, cyclization can occur on either side, leading to a mixture of regioisomers. | The regiochemical outcome is influenced by the electronic nature of the substituents on the aryl ring of the hydrazine. Electron-donating groups generally direct the cyclization to a specific position.[13] Careful selection of the starting materials is key. |
| Presence of a byproduct with a higher molecular weight. | Aldol condensation of the starting ketone or aldehyde can lead to self-condensation products.[9] | Run the reaction at a lower temperature to minimize side reactions. Ensure the purity of the carbonyl compound. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of an Indole-2-carboxylate Precursor
This protocol describes the synthesis of an indole-2-carboxylate, which can be further modified to yield Indole-3-Propionic Acid.
Step 1: Formation of the Phenylhydrazone
-
Dissolve the desired phenylhydrazine in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of the appropriate pyruvate derivative (e.g., ethyl pyruvate).
-
Stir the mixture at room temperature for 1-2 hours.
-
The phenylhydrazone often precipitates out of the solution and can be collected by filtration.
Step 2: Cyclization to the Indole
-
Suspend the dried phenylhydrazone in a high-boiling point solvent like toluene or xylene.
-
Add the acid catalyst (e.g., polyphosphoric acid or zinc chloride). The choice and amount of catalyst may need to be optimized.[6][9]
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and quench with water or a base.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Direct Synthesis from Indole and Acrylic Acid
This method provides a more direct route to Indole-3-Propionic Acid.
-
In a reaction vessel, combine indole, acrylic acid, and a base such as potassium hydroxide.[7]
-
Heat the mixture to a high temperature (e.g., 250 °C) for a specified period (e.g., several hours).[7]
-
After the reaction is complete, cool the mixture and dissolve the metallic salt of the product in water.
-
Wash with a non-polar solvent like ether to remove any unreacted indole.
-
Acidify the aqueous solution to precipitate the Indole-3-Propionic Acid.
-
Collect the product by filtration and dry.
Visualizing the Workflow
To better understand the sequence of operations in a typical synthesis, the following workflow diagram is provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]
- 8. Multicomponent synthesis of 3-indolepropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purification of 3-(3-methyl-1H-indol-1-yl)propanoic Acid
Welcome to the technical support guide for the purification of 3-(3-methyl-1H-indol-1-yl)propanoic acid (CAS No. 59917-42-1). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in obtaining this compound with high purity. The guidance is structured to address issues from first principles, combining theoretical knowledge with practical, field-tested solutions.
Part 1: Understanding the Molecule and Potential Impurities
This compound is an N-alkylated indole derivative. Its structure, featuring a carboxylic acid functional group and a substituted indole ring, dictates its chemical behavior and the likely impurities that may arise during its synthesis.
Common Synthesis Route: N-alkylation of 3-methylindole (skatole) with a 3-halopropanoate ester, followed by hydrolysis.
Anticipated Impurities:
-
Starting Materials: Unreacted 3-methylindole.
-
Byproducts: C-alkylated isomers, where alkylation occurs at the C3 position of the indole ring instead of the nitrogen. This is a common side reaction in indole alkylation.[1]
-
Reagent Residues: Residual base (e.g., NaH, K₂CO₃) or phase-transfer catalysts.
-
Degradation Products: Indole rings can be susceptible to oxidation, leading to colored impurities. The carboxylic acid may also undergo decarboxylation under harsh thermal conditions.[2]
-
Solvent Residues: Trapped solvents from the reaction or workup (e.g., DMF, THF, Ethyl Acetate).[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
-
A1: Pure this compound is typically an off-white to light tan crystalline solid. A related isomer, 3-(2-methyl-indol-1-yl)-propionic acid, has a reported melting point of 135°C, which can be used as a preliminary reference.[4] Significant deviation or a broad melting range often indicates the presence of impurities.
Q2: How can I quickly assess the purity of my crude product?
-
A2: Thin-Layer Chromatography (TLC) is the most effective initial method. A typical system is Dichloromethane:Methanol (95:5) with a few drops of acetic acid to ensure the carboxylic acid spot is well-defined and does not streak. The presence of multiple spots indicates impurities. HPLC is recommended for more accurate quantification.[1][5]
Q3: My product is a persistent oil and will not crystallize. What should I do?
-
A3: This is a common issue, often caused by residual solvents or impurities that inhibit crystal lattice formation. The first step is to ensure all reaction solvents like DMF have been thoroughly removed under high vacuum. If it remains an oil, trituration is recommended. Suspend the oil in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). Stir vigorously. This can both wash away impurities and induce crystallization.
Q4: The material has a dark brown or reddish color. How can I remove it?
-
A4: Dark colors often point to trace amounts of oxidized indole species. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these colored impurities. Caution: Use charcoal sparingly (1-2% by weight) and for a short duration (a few minutes), as it can also adsorb your product, reducing the yield. Filter the hot solution through a pad of Celite® to remove the charcoal before allowing it to cool.
Part 3: In-Depth Troubleshooting Guides
Guide 1: The Product is Contaminated with Starting Material (3-Methylindole)
This is a frequent challenge, as both the product and the starting material have similar indole backbones. However, their differing acidity provides a straightforward and powerful method for separation.
This protocol leverages the acidic nature of the carboxylic acid group on your product, which is absent in the 3-methylindole starting material.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution. The acidic product will react to form its sodium salt, which is soluble in the aqueous layer, while the neutral 3-methylindole remains in the organic layer.
-
Expert Insight: NaOH is a stronger base and ensures complete deprotonation, but NaHCO₃ is milder and can prevent potential hydrolysis of other functional groups if present.
-
-
Separation: Separate the aqueous and organic layers. The organic layer contains 3-methylindole and other neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1 M HCl until the pH is ~2-3. The product will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
A diagram illustrating the separation process.
Caption: Workflow for purification by acid-base extraction.
Guide 2: Recrystallization Fails to Remove a Key Impurity
If an impurity has very similar solubility properties to your product, or if acid-base extraction is ineffective (e.g., for a neutral byproduct), column chromatography is the next logical step.[6]
This method separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a system where the desired product has an Rf value of approximately 0.3-0.4 and is well-separated from the impurity spots.
-
Column Packing: Pack a glass column with silica gel using a wet slurry method with your initial, least polar eluent. Ensure the packing is uniform to prevent channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM if needed) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Expert Insight: Dry loading is superior to wet loading for compounds with moderate to high polarity as it results in sharper bands and better separation.
-
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity over time) elution.[7]
-
Fraction Collection: Collect the eluent in small, sequential fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
| Polarity | Solvent System (v/v) | Typical Application |
| Low | Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) | For separating non-polar impurities. |
| Medium | Dichloromethane / Methanol (e.g., 98:2 to 95:5) | A versatile system for many indole derivatives. |
| Modified | Hexane / Ethyl Acetate + 0.5% Acetic Acid | The acid suppresses deprotonation of the carboxyl group on the silica, reducing peak tailing and improving resolution. |
| Modified | Dichloromethane / Methanol + 0.5% Acetic Acid | Similar to the above, for more polar systems. |
Part 4: Final Purity Confirmation
After purification, it is crucial to confirm the identity and purity of this compound using analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure. Look for the characteristic signals of the indole ring, the methyl group, and the two methylene groups of the propanoic acid chain.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides both purity information (from the LC chromatogram) and molecular weight confirmation (from the mass spectrum).[1]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
By understanding the nature of the target molecule and anticipating potential impurities, researchers can logically select and apply the appropriate purification strategy, ensuring the high quality required for subsequent experiments.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jcchems.com [jcchems.com]
- 4. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Tar Formation in Indole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Tar" Problem in Indole Synthesis
The formation of dark, insoluble, and complex polymeric byproducts, collectively known as "tar," is a frequent and frustrating issue in many classical indole syntheses. This is particularly prevalent in reactions conducted under harsh acidic or thermal conditions, such as the Fischer, Bischler-Möhlau, and Madelung syntheses. Tar formation not only significantly reduces the yield of the desired indole but also complicates purification, consuming valuable time and resources. Understanding the underlying mechanisms of tar formation is the first step toward its mitigation.
Under strong acid conditions, the electron-rich indole nucleus is susceptible to protonation, most commonly at the C3 position. This generates a reactive indoleninium cation, which can act as an electrophile and attack another neutral indole molecule. This process can repeat, leading to the formation of dimers, trimers, and ultimately, intractable polymeric tars.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Tackling Tar Formation Head-On
This section addresses specific experimental observations and provides actionable solutions.
Question 1: My Fischer indole synthesis reaction mixture turned dark brown/black immediately after adding the acid catalyst. What is happening and how can I fix it?
Answer:
This rapid color change is a strong indication of acid-catalyzed polymerization of either your indole product or reactive intermediates. The high concentration of a strong acid, especially at elevated temperatures, creates a highly reactive environment where the indole ring readily polymerizes.
Causality: The Fischer indole synthesis is notoriously sensitive to acid strength and temperature.[1] Strong Brønsted acids (like H₂SO₄, HCl) or Lewis acids (like ZnCl₂, AlCl₃) can aggressively protonate the indole ring, initiating polymerization.[1]
Solutions:
-
Reduce Acid Strength and Concentration: Opt for a milder acid catalyst. A systematic screening of acids is often beneficial. For instance, moving from a strong Brønsted acid to a weaker one like acetic acid or using a milder Lewis acid can significantly reduce tar formation.[1] In some cases, using an acidic ionic liquid can provide a milder and more controlled reaction environment.
-
Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC. Overheating or prolonged reaction times can lead to product decomposition and tarring.[1]
-
One-Pot Procedure: Consider a one-pot procedure where the hydrazone formation and subsequent indolization occur in the same vessel without isolating the intermediate. This can minimize the exposure of sensitive intermediates to harsh conditions.
-
Use of a Solid Support: In some cases, performing the reaction on a solid support can help to control the local concentration of reactants and acid, thereby reducing polymerization.
Question 2: I'm attempting a Bischler-Möhlau synthesis, and my yields are consistently low with a lot of tarry residue. What are the key parameters to adjust?
Answer:
The Bischler-Möhlau synthesis is infamous for its harsh reaction conditions, often leading to low yields and significant tar formation.[2][3] The high temperatures and excess aniline typically used can promote a variety of side reactions.
Causality: The classical Bischler-Möhlau reaction requires high temperatures to drive the cyclization, which can also lead to thermal decomposition and polymerization of the starting materials and product.
Solutions:
-
Lower Reaction Temperature with a Modified Protocol: Recent modifications to the Bischler-Möhlau synthesis have focused on milder reaction conditions. One successful approach involves carrying out the reaction at a lower temperature, which has been shown to improve yields and reduce the formation of tarry side products.[2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating, minimizing the time the reaction mixture is exposed to high temperatures. A solvent-free, microwave-assisted, one-pot Bischler indole synthesis has been reported with improved yields.
-
Catalyst-Based Modifications: The use of lithium bromide as a catalyst has been shown to promote the reaction under milder conditions, offering an alternative to the traditional high-temperature approach.[3]
Question 3: My Madelung synthesis requires very high temperatures, and I'm getting a lot of decomposition and tar. Are there any modifications to make this reaction milder?
Answer:
The classical Madelung synthesis, which utilizes a strong base at high temperatures (200–400 °C), is often limited by its harshness, making it unsuitable for substrates with sensitive functional groups.[4]
Causality: The high temperatures required for the intramolecular cyclization can lead to thermal degradation of the starting N-phenylamide and the resulting indole product.
Solutions:
-
Madelung-Houlihan Variation: This modification employs stronger, metal-mediated bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF). This allows the reaction to proceed at much lower temperatures, in the range of -20 to 25 °C, thus preserving sensitive functional groups and minimizing thermal decomposition.[1]
-
Substrate Modification: The presence of electron-withdrawing groups on the N-phenylamide can lower the required reaction temperature by facilitating the initial deprotonation step.[1]
-
One-Pot Modified Procedures: A one-pot, two-step procedure for the synthesis of 1,2-disubstituted-3-tosyl and 1,2-disubstituted-3-cyanoindoles from the corresponding N-(o-tolyl)benzamides has been developed. This method is operationally simple and provides variably substituted indoles in good yields without the need for transition metals.[5]
Frequently Asked Questions (FAQs)
Q1: Why is the indole nucleus so prone to polymerization under acidic conditions?
The indole ring is an electron-rich aromatic system. The C3 position is particularly nucleophilic. Protonation of the indole ring, typically at C3, forms a stable indoleninium cation. This cation is a potent electrophile that can be attacked by a neutral indole molecule, initiating a chain reaction that leads to the formation of polymeric "tar".
Q2: Can the choice of solvent influence tar formation?
Yes, the solvent can play a significant role. Polar aprotic solvents like DMSO and acetic acid are often used in Fischer indole synthesis.[1] The solvent can influence the solubility of reactants and intermediates, as well as the activity of the acid catalyst. In some cases, running the reaction neat (without a solvent) can be effective.[1] It is often a parameter that needs to be optimized for a specific reaction.
Q3: How can I purify my desired indole from a tarry reaction mixture?
Purification can be challenging but is often achievable.
-
Column Chromatography: This is the most common method. A careful selection of the stationary phase (silica gel is common) and the eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help to separate the desired product from the more polar, tarry byproducts.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product. However, this may lead to a lower recovery.
-
Extraction: Liquid-liquid extraction can be used to perform an initial cleanup. For example, dissolving the crude mixture in an organic solvent and washing with an aqueous base can help remove acidic impurities and some polar byproducts.
Q4: Do protecting groups on the indole nitrogen help prevent tar formation?
Yes, protecting the indole nitrogen with an electron-withdrawing group can significantly reduce the electron density of the indole ring, making it less susceptible to electrophilic attack and subsequent polymerization. Common protecting groups for indoles include Boc, tosyl, and SEM.[1] The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Data Presentation
Table 1: Comparison of Catalysts in Fischer Indole Synthesis of 2-Phenylindole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 | [6] |
| Boron trifluoride etherate (BF₃·OEt₂) | Acetic acid | 100 | 1 | 85 | [6] |
| Polyphosphoric acid (PPA) | None | 150 | 0.5 | 90 | [6] |
| p-Toluenesulfonic acid (p-TsOH) | Toluene | 110 | 4 | 78 | [6] |
| Acetic acid | None | 180 | 2 | 65 | [6] |
Note: Yields are highly substrate-dependent and the conditions listed are for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine. This table is for comparative purposes to illustrate general trends.
Experimental Protocols
Protocol 1: Minimized Tar Formation in Fischer Indole Synthesis of 2-Phenylindole
This protocol utilizes a milder Lewis acid catalyst and controlled temperature to reduce tar formation.
Materials:
-
Acetophenone phenylhydrazone
-
Anhydrous zinc chloride (ZnCl₂)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place acetophenone phenylhydrazone (1 equivalent).
-
Add glacial acetic acid to dissolve the hydrazone.
-
Add powdered anhydrous zinc chloride (0.5 equivalents) portion-wise with stirring.
-
Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting tar formation in indole synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 5. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of Indole Compounds in DMSO Solution
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with indole-based compounds. This guide provides in-depth answers and troubleshooting protocols to address the common stability challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed my indole compound loses activity over time when dissolved in DMSO. What is the primary cause of this instability?
A: The instability of indole compounds in DMSO is predominantly due to the oxidation of the electron-rich indole ring. The indole nucleus, particularly at the C2 and C3 positions of the pyrrole ring, is highly susceptible to attack by electrophilic species.[1] This process can be initiated or accelerated by several factors:
-
DMSO Impurities: Commercial-grade DMSO can contain oxidizing impurities, most notably peroxides, which can accumulate during storage. These reactive oxygen species (ROS) readily oxidize sensitive functional groups like the indole ring.[2][3]
-
Dissolved Oxygen: DMSO is miscible with a wide range of solvents and readily dissolves atmospheric oxygen.[4] This dissolved oxygen can participate in oxidation reactions, especially when activated.
-
Photo-oxidation: Many indole derivatives are photosensitive.[5] Exposure to light, particularly UV wavelengths, can generate ROS or directly excite the indole molecule, leading to degradation pathways.[5][6] The result is often the formation of oxidized species such as oxindoles and isatins, which typically lack the biological activity of the parent compound.[1][7]
Q2: My indole-DMSO solution has turned a yellow or brownish color. Is it still usable?
A: A visible color change is a definitive sign of chemical degradation and/or polymerization. Oxidative processes can lead to the formation of highly conjugated byproducts that absorb visible light, resulting in the yellow-to-brown discoloration. We strongly advise against using any solution that has changed color. Doing so will introduce unknown degradation products into your experiment, leading to unreliable and unpublishable results. The solution should be safely discarded, and a fresh stock should be prepared following best practices.
Q3: What are the critical factors I need to control to maximize the stability of my indole-DMSO stock solutions?
A: Four primary factors must be meticulously controlled: DMSO quality, temperature, light, and atmospheric exposure.
-
DMSO Quality: Always use high-purity, anhydrous, and peroxide-free DMSO. Purchase smaller bottles that will be consumed quickly after opening to minimize water absorption and peroxide formation. DMSO is hygroscopic and will readily absorb atmospheric moisture, which can affect compound stability and solubility.[4][8]
-
Storage Temperature: Low temperature is critical for slowing down degradation kinetics. For long-term storage, -80°C is highly recommended. For short-term storage (up to one month), -20°C is acceptable.[9][10] Room temperature storage is strongly discouraged, as significant compound loss can occur in a matter of months.[11][12]
-
Light Exposure: Protect your solutions from light at all times. Use amber glass vials or wrap clear vials in aluminum foil.[13] Minimize the time solutions spend on the benchtop under ambient lab lighting.
-
Atmosphere: To prevent oxidation from dissolved oxygen, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing for long-term storage. This is especially important for highly sensitive indole derivatives.
Q4: How many freeze-thaw cycles can my indole-DMSO solution tolerate?
A: While some studies on general compound libraries have shown stability over a limited number of freeze-thaw cycles[4], it is a best practice to avoid them whenever possible. Each cycle re-introduces the potential for atmospheric moisture and oxygen to enter the solution when the vial is opened. The best strategy is to aliquot your stock solution into single-use volumes immediately after preparation.[9] This ensures that the main stock remains pristine and each experiment is performed with a solution that has been thawed only once.
Visual Guide to Indole Degradation
Oxidative stress is the principal pathway for the degradation of the indole core structure in DMSO solutions. The diagram below illustrates this common reaction cascade.
Caption: Primary oxidative degradation pathway for indole compounds.
Troubleshooting Guide
This section provides a systematic approach to identifying and solving stability-related issues during your experiments.
| Symptom / Observation | Probable Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS | Compound degradation. | 1. Confirm the identity of the parent compound peak by comparing with a freshly prepared standard.2. Discard the suspect stock solution.3. Prepare a new stock solution following the Protocol for Preparing Stable Indole-DMSO Solutions (see below). |
| Inconsistent or poor bioassay results | Loss of active compound due to degradation. | 1. Immediately perform an integrity check on your current stock solution using HPLC or LC-MS (see Protocol for Assessing Solution Integrity ).2. If degradation is confirmed, prepare a fresh stock and re-run the assay.3. Always include a positive control with a known stable compound to rule out assay-specific issues. |
| Precipitate forms after thawing or dilution | Poor solubility; water absorption by DMSO. | 1. Ensure you are using anhydrous DMSO.2. Warm the solution gently (e.g., 37°C water bath) and vortex to attempt redissolution.3. If precipitation persists, the solution may be supersaturated. Prepare a new, less concentrated stock.4. When diluting into aqueous buffers, perform the dilution stepwise and vortex vigorously to prevent crashing out.[9] |
Troubleshooting Workflow for Unexpected Experimental Results
If your experiment yields unexpected or irreproducible results, follow this logical workflow to diagnose a potential compound stability issue.
Caption: Decision-making workflow for troubleshooting assay failures.
Experimental Protocols
Protocol 1: Best Practices for Preparing Stable Indole-DMSO Solutions
This protocol minimizes the primary risk factors of oxidation, light exposure, and water contamination.
-
Preparation:
-
Select a high-purity, anhydrous grade of DMSO (e.g., spectrophotometric or molecular biology grade). Use a new, sealed bottle if possible.
-
Bring the indole compound and DMSO to room temperature inside a desiccator to prevent water condensation.
-
-
Weighing and Dissolution:
-
Accurately weigh the required amount of the indole compound directly into a sterile, amber glass vial with a PTFE-lined cap.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).
-
Cap the vial tightly and vortex at room temperature until the compound is fully dissolved. Gentle warming (up to 37°C) can be used if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Immediately after dissolution, aliquot the stock solution into single-use volumes in smaller amber glass or polypropylene microvials.
-
(Optional, for maximum stability): Gently flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) for 5-10 seconds before capping.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Place all aliquots in a labeled freezer box and store immediately at -80°C for long-term storage or -20°C for short-term use.
-
Protocol 2: Assessing the Integrity of an Indole-DMSO Stock Solution using HPLC-UV
This is a quick quality control check to detect degradation.
-
Sample Preparation:
-
Thaw one aliquot of your stock solution at room temperature.
-
Prepare a "fresh" reference sample by dissolving a small amount of the solid indole compound in fresh, high-purity DMSO to the same concentration as your stock.
-
Dilute both the stock sample and the fresh reference sample to a suitable concentration (e.g., 10-50 µM) in an appropriate mobile phase or solvent mixture (e.g., acetonitrile/water).
-
-
Chromatographic Conditions:
-
Column: Use a standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA) is typically effective.[14]
-
Detection: Set the UV detector to the λmax of your indole compound, or use a photodiode array (PDA) detector to scan a range of wavelengths (e.g., 210-400 nm).
-
-
Analysis:
-
Inject the fresh reference sample to determine the retention time (RT) and peak purity of the intact compound.
-
Inject the thawed stock sample.
-
Compare the chromatograms: Look for a decrease in the peak area of the main compound, a shift in its retention time, and the appearance of new peaks (often earlier-eluting, more polar degradation products) in the stock sample compared to the fresh reference. The presence of significant additional peaks confirms degradation.[15]
-
By implementing these rigorous standards for the preparation, storage, and handling of your indole-DMSO solutions, you can significantly enhance the reliability and reproducibility of your research.
References
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible‐Light‐Mediated Dearomatisation of Indoles and Pyrroles to Pharmaceuticals and Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. naturtotalshop.com [naturtotalshop.com]
- 14. cetjournal.it [cetjournal.it]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Hydrolysis of Indole-Containing Molecules
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical resource for managing a critical challenge in synthetic and medicinal chemistry: the preservation of the indole ring during hydrolysis reactions. As a Senior Application Scientist, I've frequently collaborated with researchers facing unexpected degradation, yield loss, and the formation of intractable tars when cleaving ester or amide bonds in indole-containing scaffolds. The electron-rich nature of the indole nucleus, while vital for its biological function, makes it exquisitely sensitive to the very conditions required for hydrolysis.
This guide is structured to provide not just protocols, but a deep, mechanistic understanding of why indole rings degrade and how to prevent it. We will move from frequently asked questions to in-depth troubleshooting and validated experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the indole ring so sensitive to hydrolysis conditions, especially strong acid?
A1: The indole ring's sensitivity stems from the high electron density of the pyrrole moiety. Under acidic conditions, the C3 position is the most common site of protonation. This protonation disrupts the aromaticity and generates a highly reactive 3H-indolium cation. This cation is a potent electrophile that can be attacked by other neutral indole molecules in the solution, initiating a chain reaction of polymerization that often results in the formation of dark, insoluble tars.[1][2][3] Reactions with acids can lead to the formation of diindoles, triindoles, and larger polymer products.[2]
Q2: My reaction mixture turned dark brown/black during acidic hydrolysis. What happened and is my product lost?
A2: A dark, tar-like appearance is a classic sign of indole polymerization.[4] This occurs when the reactive indolium ion, formed under acidic conditions, attacks other indole molecules.[1] While this significantly complicates purification and reduces the yield of your desired product, the product may not be entirely lost. It is often trapped within the polymeric matrix. Aggressive purification techniques, such as trituration with a non-polar solvent to break down the tar, followed by column chromatography, may allow for the recovery of some of the desired material.
Q3: Are basic (saponification) conditions a safer alternative to acidic hydrolysis?
A3: Basic conditions are generally much safer for the indole ring itself compared to strong acids, as they avoid the formation of the reactive indolium cation. However, challenges can still arise. Ester conjugates of indole-3-acetic acid, for example, are known to hydrolyze easily in basic solutions with a pH of 9 or higher.[1][5][6][7] The primary degradation pathway under basic conditions is the intended hydrolysis of the ester or amide, rather than destruction of the indole core.[8] For some substrates, such as N-tosyl indoles, basic hydrolysis can be an effective method for deprotection.[9]
Q4: What are scavengers and how do they protect the indole ring during hydrolysis or deprotection?
A4: Scavengers are nucleophilic reagents added to the reaction mixture to trap reactive electrophilic species that can damage the indole ring. During acid-catalyzed reactions (like the deprotection of a Boc group), a reactive tert-butyl cation is formed. This cation can alkylate the nucleophilic indole ring.[10] Scavengers, such as water, triisopropylsilane (TIS), or phenol, are more nucleophilic or are present in a higher concentration than the indole ring, and thus preferentially react with and "scavenge" the damaging electrophiles.[10][11]
Q5: Can I use enzymes to hydrolyze esters on an indole-containing molecule?
A5: Yes, enzymatic hydrolysis is an excellent and often underutilized method for cleaving ester bonds under mild, near-neutral pH conditions, which are very gentle on the indole ring. Lipases are a class of enzymes that catalyze the hydrolysis of esters and are known to work under a variety of conditions, often with high chemoselectivity.[12][13] This approach can circumvent the harsh conditions of both acidic and basic hydrolysis, preventing degradation.[9]
Troubleshooting Guide: From Theory to Benchtop Solutions
Issue 1: Low or No Yield After Acidic Hydrolysis
Symptoms:
-
The reaction mixture turned dark and viscous.
-
TLC analysis shows a streak from the baseline and no clear product spot.
-
After workup, the desired product cannot be isolated, or only in very low yields.
Root Cause Analysis: This is the classic presentation of acid-catalyzed indole polymerization. The protonation at the C3 position creates a reactive intermediate that polymerizes faster than the desired hydrolysis occurs.
Solutions & Protocols:
-
Switch to Milder Conditions: Avoid strong, non-aqueous acids like TFA alone. Consider using aqueous HCl or H₂SO₄, where water can act as both a reagent and a scavenger for any reactive carbocations.
-
Incorporate Scavengers: For any acid-based hydrolysis or deprotection, the use of a scavenger cocktail is essential.
-
Mechanism: Scavengers are nucleophiles that trap reactive electrophiles (e.g., carbocations from protecting groups or protonated indole intermediates) before they can attack another indole ring.
-
Workflow:
Caption: Decision workflow for using scavengers. -
Recommended Scavenger Cocktails:
Scavenger(s) Typical Concentration (v/v) Target & Mechanism Water (H₂O) 2.5 - 5% Traps carbocations to form alcohols.[10] Triisopropylsilane (TIS) 2.5 - 5% Reduces the indolium ion and traps carbocations via hydride transfer.[10] Phenol / Thioanisole 2.5 - 5% Acts as an electrophile sink through aromatic substitution. Phenol is particularly effective in protecting tryptophan.[11] | 2-Mercaptoethanol | 1% | A reducing agent that can prevent oxidative side reactions and scavenge radicals.[11] |
-
Issue 2: Unexpected Side Products Observed in HPLC/LC-MS
Symptoms:
-
The desired product is observed, but additional peaks with unexpected masses are present.
-
Mass shifts of +56 (tert-butylation), +16 (oxidation), or +32 (dihydroxylation) are common.
Root Cause Analysis:
-
Alkylation: If a protecting group like Boc was present, the tert-butyl cation generated upon cleavage can alkylate the indole ring.[10]
-
Oxidation: The indole ring is susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere or if oxidizing agents are inadvertently present. The C2 and C3 positions are particularly prone to oxidation, leading to oxindoles and other related structures.[14]
Solutions & Protocols:
-
Degas Solvents: Before starting the reaction, thoroughly degas all solvents by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Maintain Inert Atmosphere: Run the hydrolysis reaction under a positive pressure of nitrogen or argon.
-
Add Antioxidants (for Alkaline Hydrolysis): When performing alkaline hydrolysis, especially for tryptophan-containing peptides, the addition of an antioxidant like ascorbic acid can prevent oxidative degradation.[15]
-
Analyze Degradation Pathways:
Caption: Common indole degradation pathways.
Experimental Protocols: A Comparative Approach
Here we provide detailed, step-by-step methodologies for the hydrolysis of a model substrate, Methyl Indole-3-acetate , using acidic, basic, and enzymatic methods.
Protocol 1: Acid-Catalyzed Hydrolysis with Scavengers
-
Objective: To hydrolyze the methyl ester while minimizing indole polymerization.
-
Rationale: The use of aqueous acid and a silane scavenger provides a two-pronged approach to protect the indole nucleus. Water acts as the hydrolyzing agent and a bulk scavenger, while TIS is highly effective at reducing any indolium intermediates that form.
Procedure:
-
Preparation: In a round-bottom flask, dissolve Methyl Indole-3-acetate (1 equivalent) in dichloromethane (DCM) or dioxane.
-
Scavenger Addition: Add water (2.5% v/v) and Triisopropylsilane (TIS, 2.5% v/v) to the solution.
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA, 10-20 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA. The crude product can then be purified by column chromatography.
Protocol 2: Mild Alkaline Hydrolysis (Saponification)
-
Objective: To hydrolyze the ester under conditions that avoid indole protonation.
-
Rationale: Using a hydroxide base like LiOH or NaOH in a mixed aqueous/organic solvent system allows for efficient saponification at room temperature, preserving the indole ring.[1][2]
Procedure:
-
Dissolution: Dissolve Methyl Indole-3-acetate (1 equivalent) in a mixture of Tetrahydrofuran (THF) and Methanol (e.g., 3:1 ratio).
-
Base Addition: Add an aqueous solution of Lithium Hydroxide (LiOH, 1.5 - 2.0 equivalents) to the solution.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully acidify the mixture to pH ~3-4 with cold 1M HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude Indole-3-acetic acid.
Protocol 3: Lipase-Catalyzed Enzymatic Hydrolysis
-
Objective: To achieve hydrolysis under the mildest possible conditions (neutral pH, room temperature).
-
Rationale: Enzymes offer unparalleled selectivity and operate under physiological conditions, completely avoiding the risk of acid- or base-mediated degradation. Lipase from Candida rugosa is a robust and commonly used biocatalyst for ester hydrolysis.[16]
Procedure:
-
Buffer Preparation: Prepare a phosphate buffer solution (0.1 M, pH 7.0).
-
Reaction Setup: In a flask, dissolve Methyl Indole-3-acetate (1 equivalent) in a minimal amount of a water-miscible co-solvent like DMSO or acetone. Add this solution to the phosphate buffer.
-
Enzyme Addition: Add Lipase from Candida rugosa (commercially available, typically added by weight, e.g., 50-100 mg per mmol of substrate).
-
Incubation: Stir the suspension at room temperature (or 30-37 °C for faster reaction) for 24-48 hours. The reaction progress can be monitored by taking aliquots and analyzing via HPLC.
-
Workup: After completion, acidify the mixture to pH ~3 with 1M HCl to precipitate the product and denature the enzyme. Extract the product with Ethyl Acetate. The organic extracts can be washed, dried, and concentrated.
Methodology Comparison Summary
| Feature | Acidic Hydrolysis | Basic Hydrolysis | Enzymatic Hydrolysis |
| Indole Stability Risk | High (Polymerization) | Low (Generally Stable) | Very Low (Inert Conditions) |
| Reaction Conditions | Harsh (Strong Acid, 0°C to RT) | Mild (Base, RT) | Very Mild (Neutral pH, RT to 37°C) |
| Reaction Speed | Fast (1-4 hours) | Moderate (1-3 hours) | Slow (24-48 hours) |
| Key Requirement | Scavengers are mandatory | Careful pH control during workup | Enzyme compatibility and activity |
| Best For... | Acid-labile substrates where other methods fail; requires careful optimization. | General-purpose ester hydrolysis on robust molecules. | Sensitive substrates with multiple functional groups. |
By carefully selecting the hydrolysis method based on the substrate's overall stability and by implementing the appropriate protective measures outlined in this guide, researchers can confidently and successfully perform hydrolysis reactions while preserving the integrity of the valuable indole core.
References
- 1. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological degradation of tryptophan - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 12. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 16. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Indole Alkaloid Synthesis
Welcome to the technical support center for indole alkaloid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities inherent in the synthesis of this critical class of molecules. The content is structured in a question-and-answer format to directly address common issues encountered in the laboratory, providing not just solutions but also the mechanistic reasoning behind them.
Troubleshooting Guide: Common Synthesis Failures & Low Yields
This section addresses specific, frequently encountered problems during the synthesis of indole alkaloids, offering causative explanations and actionable solutions.
Q1: My Fischer indole synthesis is failing or resulting in a complex mixture of byproducts. What are the primary causes and how can I fix it?
This is one of the most common yet complex issues in indole synthesis. The Fischer indole synthesis, while powerful, is sensitive to electronic and steric factors, and its failure often points to a competing reaction pathway outcompeting the desired cyclization.
Core Problem: N-N Bond Cleavage vs.[1][1]-Sigmatropic Rearrangement
The productive pathway of the Fischer synthesis relies on a key acid-catalyzed[1][1]-sigmatropic rearrangement of the ene-hydrazine intermediate. However, a destructive competing pathway is the heterolytic cleavage of the weak N-N bond.[2][3]
Causality & Mechanistic Insight:
Computational studies have shown that the outcome of the reaction is a delicate balance between these two pathways.[1][2][3][4]
-
Electron-Donating Groups (EDGs): When the carbonyl precursor (aldehyde or ketone) bears strong electron-donating groups (e.g., amino, indolyl), the iminylcarbocation formed upon N-N bond cleavage becomes excessively stabilized.[2][3] This stabilization lowers the activation energy for the cleavage pathway, making it the dominant route. Instead of your indole, you will isolate byproducts like aniline and various carbonyl-derived fragments.[2][3][5] This is a known reason for the historic failure in synthesizing 3-aminoindoles via the classical Fischer method.[2]
-
Acid Strength and Concentration: The choice and concentration of the acid catalyst are critical.[6] While acid is required to catalyze the rearrangement, excessively strong acids or high concentrations can promote the N-N cleavage pathway and other side reactions. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product when regioisomerism is a possibility.[5]
Troubleshooting Workflow:
dot digraph "Fischer_Indole_Synthesis_Troubleshooting" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Troubleshooting Decision Flow for Fischer Indole Synthesis.
Recommended Solutions:
-
Re-evaluate Your Substrates: If your carbonyl compound has a strong EDG, the Fischer route may be fundamentally unsuitable. Consider an alternative named reaction like the Bischler-Möhlau, Larock, or Reissert synthesis.[7][8][9]
-
Systematically Screen Acid Catalysts: Do not assume one acid fits all. Create a small-scale reaction array to test a panel of catalysts.
| Catalyst Type | Examples | Typical Use Case & Rationale |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Commonly used, but can be harsh and promote side reactions.[6] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Often improve efficiency for challenging substrates where protic acids fail, particularly for C3-amidoindoles.[2][6] |
| Dehydrating Acids | Polyphosphoric Acid (PPA) | Acts as both catalyst and dehydrating agent, often effective at high temperatures for less reactive substrates. |
-
Optimize Temperature and Reaction Time: The[1][1]-sigmatropic rearrangement often requires significant thermal energy.[5] If your reaction is sluggish, a gradual increase in temperature while monitoring by TLC is warranted.
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Ensure Reactant Purity: Phenylhydrazines can degrade upon storage. Verify the purity of your starting materials, as impurities can significantly inhibit the reaction.[5]
Q2: My Bischler-Möhlau synthesis gives a low yield and a mixture of regioisomers. How can this be improved?
The Bischler-Möhlau synthesis, which forms 2-aryl-indoles from α-halo-ketones and an excess of aniline, is notorious for requiring harsh conditions, which often leads to poor yields and unpredictable regioselectivity.[7][10]
Causality & Mechanistic Insight:
The reaction mechanism is surprisingly complex and can proceed through multiple competing pathways, leading to different regioisomers.[7][10][11][12] The initial Sₙ2 reaction forms an α-arylamino ketone intermediate. Subsequent cyclization can occur through different routes, and the balance is heavily dependent on the specific substrates and reaction conditions.[7] The traditionally high temperatures can lead to decomposition of intermediates and products.
Recommended Solutions:
-
Employ Milder Conditions: Recent advancements have shown that the harshness of the classical procedure can be mitigated.
-
Substrate-Specific Optimization: The outcome is highly substrate-dependent.[7] A systematic optimization of the aniline-to-ketone ratio and temperature for your specific substrates is crucial. There is no universally optimal condition.
Q3: My palladium-catalyzed indole synthesis (e.g., Larock) is sluggish or stalls completely. What is causing catalyst deactivation?
Palladium-catalyzed methods are central to modern indole synthesis, but catalyst deactivation is a common pitfall. The active Pd(0) species can be consumed by several off-cycle reactions.
Causality & Mechanistic Insight:
-
Oxidative Addition Rate: For o-haloanilines, particularly o-bromoanilines, the initial oxidative addition to the Pd(0) center can be slow, especially without a suitable electron-donating ligand.[13][14]
-
Pd(0) Agglomeration: The active, soluble Pd(0) catalyst can precipitate as inactive palladium black, especially at high temperatures or concentrations.
-
Ligand Degradation: Phosphine ligands, often crucial for the catalytic cycle, can be oxidized or otherwise degraded under reaction conditions.
-
Formation of Inactive Pd(II) Species: The catalytic cycle relies on the regeneration of Pd(0) via reductive elimination. If this step is slow or inhibited, the palladium can become trapped in an inactive Pd(II) state. Studies on related cross-coupling reactions have identified pathways like the dimerization of Pd(II) aryl intermediates as a deactivation mechanism.[15]
Troubleshooting Protocol:
-
Ligand Selection is Key: If using o-bromo or o-chloroanilines, ligandless conditions are often ineffective.[13]
-
Ensure Rigorous Inert Conditions: Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands.
-
Degassing: Thoroughly degas all solvents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen).
-
Inert Atmosphere: Run the reaction under a strict argon or nitrogen atmosphere.
-
-
Additive Optimization: The Larock synthesis often requires specific additives.
-
Chloride Source: A chloride salt like LiCl or n-Bu₄NCl is often crucial for the reaction, though an excess can be inhibitory.[8] It is believed to facilitate the reductive elimination step.
-
-
Monitor Catalyst State: If the reaction mixture turns black, it is a strong indication of Pd(0) precipitation. This may require adjusting the temperature, concentration, or ligand choice.
FAQs: Proactive Strategies & Best Practices
This section provides answers to frequently asked questions, focusing on preventative measures and optimal experimental design.
Q4: How do I choose the best N-protecting group for my indole synthesis?
The choice of an N-protecting group is a critical strategic decision that impacts the reactivity, stability, and purification of your indole intermediates. The ideal group is introduced in high yield, is stable to subsequent reaction conditions, and is cleaved selectively without affecting other functional groups.[17]
Comparative Analysis of Common Indole N-Protecting Groups:
| Protecting Group | Introduction Reagents | Stability | Cleavage Conditions | Key Advantage | Major Drawback |
| Boc (tert-Butyloxycarbonyl) | Boc₂O, DMAP, base (e.g., NaH) | Base, Hydrogenolysis | Strong Acid (TFA, HCl); Thermolysis[17] | Easy to introduce and remove; EWG nature stabilizes indole to oxidation.[18][19] | Acid labile; can be cleaved under some Lewis acid conditions. |
| Ts (Tosyl) | TsCl, base (e.g., K₂CO₃, NaH) | Strong Acid, Oxidation | Strong Reducing Agents (e.g., Na/NH₃); Strong Bases (e.g., KOH/MeOH) | Very robust; EWG nature deactivates the ring for certain reactions.[19] | Harsh cleavage conditions can be incompatible with many functional groups.[18] |
| SEM ([2-(Trimethylsilyl)ethoxy]methyl) | SEM-Cl, base (e.g., NaH) | Nucleophiles, basic conditions | Fluoride sources (TBAF); Strong Acids[17][19] | Cleavage conditions are orthogonal to many other groups. | More expensive reagent; silicon can complicate purification. |
| Pivaloyl | Pivaloyl chloride, base | Most standard conditions | Strong, hindered bases (e.g., LDA at 40-45 °C)[20] | Steric bulk protects both N-1 and C-2 positions from attack.[20] | Notoriously difficult to remove with standard methods.[20] |
Decision Logic:
dot digraph "Protecting_Group_Selection" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Decision tree for selecting an appropriate N-protecting group.
Q5: My indole compound is changing color (e.g., turning pink or brown) during the reaction workup or purification. What is happening and how can I prevent it?
This color change is a classic sign of indole oxidation.[21] The electron-rich pyrrole ring is highly susceptible to oxidation, especially when exposed to air, light, or trace acid/metal catalysts.[21][22][23]
Causality & Mechanistic Insight:
Indoles are easily oxidized, often at the C2 or C3 position, to form oxindoles or other colored, often polymeric, degradation products.[22][23] This process can be initiated by atmospheric oxygen and is accelerated by light, heat, and trace metal impurities.[21]
Prevention & Mitigation Protocol:
-
Inert Atmosphere Workup: Whenever possible, conduct aqueous workups and extractions under a blanket of nitrogen or argon. Use solvents that have been sparged with an inert gas.
-
Minimize Light Exposure: Protect the reaction and subsequent solutions from direct light by wrapping flasks in aluminum foil.[21]
-
Use Antioxidants: For particularly sensitive indoles, consider adding a radical scavenger to your solvents.
-
Protocol: Adding BHT to Solvents: A common practice is to add a small amount of butylated hydroxytoluene (BHT) to chromatography solvents or solvents used for storage. A stock solution of 1% BHT in ethanol can be prepared, and then added to the final solvent to achieve a concentration of ~0.01%.[21]
-
-
Purification Strategy:
-
Avoid Chlorinated Solvents on Silica: Using solvents like dichloromethane on silica gel can generate trace amounts of HCl, which can accelerate degradation. If you must use them, consider adding a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to the eluent.
-
Consider Alternative Stationary Phases: For highly sensitive compounds, consider using neutral or basic alumina instead of silica gel.[24]
-
Rapid Purification: Do not let compounds sit on a chromatography column for extended periods. Work efficiently to minimize contact time with the stationary phase and air.
-
Q6: How does solvent choice impact the regioselectivity of my indole functionalization reaction?
Solvent is not merely a medium for reaction; it can be a controlling element, particularly in reactions involving charged intermediates or ambident nucleophiles like the indole ring. This is especially true for modern C-H functionalization reactions.
Causality & Mechanistic Insight:
The C2 and C3 positions of the indole have different electronic densities, and the N-H proton acidity is solvent-dependent. The mechanism of C-H activation can be profoundly influenced by the solvent's ability to coordinate to the metal catalyst or stabilize intermediates.
-
Example: Palladium-Catalyzed Alkenylation: In a notable example of solvent-controlled regioselectivity, the Gaunt group demonstrated that the palladium-catalyzed oxidative Heck reaction of free (N-H) indoles can be directed to either the C2 or C3 position simply by changing the solvent.[25]
-
In polar aprotic solvents (DMF/DMSO) , deprotonation after initial C3-palladation is fast, leading to a Heck-type reaction at the C3 position .
-
In a less polar, acidic medium (1,4-dioxane/AcOH) , the deprotonation is slowed, allowing a palladium-hydride migration to occur, which ultimately leads to functionalization at the C2 position .[25]
-
Practical Implications:
When developing a new indole functionalization, or troubleshooting an existing one with poor regioselectivity, a systematic solvent screen is essential. Do not limit your screen to common solvents; consider the polarity, coordinating ability, and protic/aprotic nature of the solvent as key variables.
| Solvent Property | Example Solvents | Potential Influence on Regioselectivity |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Can stabilize charged intermediates; may favor pathways involving deprotonation.[25][26] |
| Non-Polar Aprotic | Toluene, Hexane | Less likely to stabilize charged species; may favor concerted or less polar pathways. |
| Protic | Acetic Acid, Alcohols | Can act as proton shuttles, participate in H-bonding, and alter the course of acid-catalyzed steps.[25] |
| Coordinating | THF, Acetonitrile | Can coordinate to the metal catalyst, altering its reactivity and steric environment. |
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Indole synthesis [organic-chemistry.org]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 13. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.org [mdpi.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. column-chromatography.com [column-chromatography.com]
- 25. researchgate.net [researchgate.net]
- 26. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in Indole Synthesis
Introduction
The synthesis of the indole nucleus is a cornerstone of medicinal chemistry and materials science. However, many classic and modern indole syntheses are characterized by highly energetic reaction conditions, including the use of strong acids and bases at elevated temperatures. These conditions can lead to significant exothermic events, which, if not properly managed, can result in thermal runaways, compromising reaction yield, purity, and, most importantly, laboratory safety.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to identify, manage, and mitigate the risks associated with exothermic reactions in common indole synthesis methodologies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide practical, actionable advice rooted in established chemical principles.
General Principles of Exothermic Reaction Management
Before delving into specific indole syntheses, it is crucial to understand the fundamental principles of managing exothermic reactions. A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal, leading to a self-accelerating increase in temperature and pressure.
Key Indicators of a Potential Thermal Runaway:
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A rapid and unexpected rise in reaction temperature.
-
A sudden increase in pressure within the reaction vessel.
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Vigorous, uncontrolled boiling of the solvent.
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Noticeable changes in the color or viscosity of the reaction mixture.
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Evolution of gas.
Should any of these signs be observed, immediate emergency cooling measures must be initiated.
Fischer Indole Synthesis: Troubleshooting and Thermal Management
The Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone, is a widely used but potentially hazardous reaction due to the use of strong acids at elevated temperatures.
Frequently Asked Questions (FAQs): Fischer Indole Synthesis
Q1: My Fischer indole synthesis is showing a rapid temperature increase after adding the acid catalyst. Is this normal?
A1: A moderate exotherm upon acid addition can be expected, but a rapid, uncontrolled temperature spike is a sign of a potential runaway reaction. The rate of the exotherm is highly dependent on the concentration and type of acid used, as well as the reactivity of the substrates. Polyphosphoric acid (PPA) and sulfuric acid are particularly prone to causing strong exotherms.
Q2: What are the primary causes of a thermal runaway in a Fischer indole synthesis?
A2: The main causes include:
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Too rapid addition of the acid catalyst: This leads to a rapid initiation of the exothermic cyclization.
-
Inadequate cooling: The cooling capacity of the reaction setup must be sufficient to dissipate the heat generated.
-
High concentration of reactants: More concentrated reactions will generate heat more rapidly in a smaller volume.
-
Substituent effects: Electron-donating groups on the arylhydrazine can accelerate the reaction and increase the rate of heat evolution.
Q3: How can I prevent a thermal runaway in my Fischer indole synthesis?
A3: Proactive measures are key:
-
Slow, controlled addition of the acid catalyst: Add the acid portion-wise or via a dropping funnel, with vigorous stirring and careful temperature monitoring.
-
Use of a cooling bath: Have an ice bath or other cooling system ready to manage the initial exotherm.
-
Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat evolution.
-
Choice of a milder acid catalyst: Consider using milder acids like acetic acid or Lewis acids such as zinc chloride, which may offer better control over the reaction rate.
Troubleshooting Guide: Fischer Indole Synthesis
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Exotherm | Too rapid acid addition; Inadequate cooling. | Immediately immerse the flask in a cooling bath (ice-water or ice-salt). If the temperature continues to rise, consider quenching the reaction with a cold, inert solvent. |
| Reaction Stalls After Initial Exotherm | Insufficient acid catalyst; Temperature too low. | After the initial exotherm has subsided, slowly warm the reaction to the desired temperature. If the reaction does not proceed, consider adding a small amount of additional acid. |
| Formation of Tar/Byproducts | Temperature too high; Acid concentration too high. | Reduce the reaction temperature. Consider using a milder acid or a lower concentration of the current acid. |
Experimental Protocol: Safe Execution of a Fischer Indole Synthesis
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle with an external temperature controller and a secondary container (e.g., a crystallizing dish) for a cooling bath.
-
Reagent Addition: Charge the flask with the arylhydrazone and the solvent. Begin stirring and add the aldehyde or ketone.
-
Controlled Acid Addition: Fill the dropping funnel with the acid catalyst. Add the acid dropwise to the reaction mixture over a prolonged period, carefully monitoring the internal temperature.
-
Temperature Management: If a significant exotherm is observed, slow down or stop the acid addition and apply external cooling as needed to maintain the desired temperature.
-
Reaction Monitoring: Once the acid addition is complete, slowly heat the reaction to the target temperature and monitor its progress by TLC.
Bischler-Möhlau Indole Synthesis: Navigating Harsh Reaction Conditions
The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline, often at high temperatures. The "harsh conditions" frequently cited for this reaction are a primary source of thermal risk.
Frequently Asked Questions (FAQs): Bischler-Möhlau Indole Synthesis
Q1: The Bischler-Möhlau synthesis requires high temperatures. How can I heat the reaction safely without risking a runaway?
A1: Safe high-temperature heating requires precise control. Use a heating mantle connected to a temperature controller with a thermocouple placed in the reaction mixture. A sand bath can also provide even heating. Avoid direct heating with a Bunsen burner. It is also crucial to ensure that the glassware is free of cracks and stars that could fail at high temperatures.
Q2: Can the use of microwave irradiation for the Bischler-Möhlau synthesis help in controlling the exotherm?
A2: Microwave-assisted synthesis can offer rapid and uniform heating, which may provide better temperature control compared to conventional heating methods. However, it is essential to use a dedicated microwave reactor with built-in temperature and pressure sensors to prevent runaway reactions.
Troubleshooting Guide: Bischler-Möhlau Indole Synthesis
| Issue | Potential Cause | Recommended Action |
| Sudden Pressure Buildup | Formation of gaseous byproducts at high temperatures. | Ensure the reaction is performed in an open or vented system (e.g., with a reflux condenser). Never heat a sealed vessel. |
| Charring of the Reaction Mixture | Localized overheating. | Use a heating method that provides uniform heat distribution, such as a sand bath or a well-stirred oil bath. |
| Low Yield and Multiple Byproducts | Harsh reaction conditions leading to decomposition. | Consider milder, modern variations of the Bischler-Möhlau synthesis, such as those using a lithium bromide catalyst. |
Madelung Indole Synthesis: Taming High-Temperature Base-Catalyzed Cyclizations
The Madelung synthesis utilizes a strong base at very high temperatures (200-400 °C) to cyclize an N-acyl-o-toluidine. The combination of highly reactive reagents and extreme temperatures presents a significant thermal hazard.
Frequently Asked Questions (FAQs): Madelung Indole Synthesis
Q1: What are the primary safety concerns when running a Madelung synthesis at such high temperatures?
A1: The main concerns are:
-
Thermal runaway: The reaction is highly exothermic once initiated.
-
Flash point of the solvent: Ensure the reaction temperature is kept below the flash point of the solvent if one is used.
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Air-sensitive reagents: Strong bases like sodium amide or potassium t-butoxide are often pyrophoric and require careful handling under an inert atmosphere.
-
Pressure buildup: Heating a closed system to these temperatures can lead to dangerous pressure increases.
Q2: Are there milder alternatives to the traditional Madelung synthesis that can reduce the exothermic risk?
A2: Yes, several modifications have been developed to allow for lower reaction temperatures. The Madelung-Houlihan variation, for example, uses n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) as the base, which can allow the reaction to proceed at temperatures as low as -20 to 25 °C. More recent methods employ a LiN(SiMe3)2/CsF system at around 110°C.
Troubleshooting Guide: Madelung Indole Synthesis
| Issue | Potential Cause | Recommended Action |
| Violent Reaction Upon Base Addition | Reaction with moisture or too rapid addition of the base. | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Add the base slowly and in portions. |
| Difficulty Controlling the Reaction Temperature | Highly exothermic nature of the reaction. | Use a high-boiling, inert solvent to help dissipate the heat. Employ a robust cooling system and be prepared to use it rapidly. |
Hemetsberger-Knittel Indole Synthesis: Managing Thermal Decomposition
The Hemetsberger-Knittel synthesis involves the thermal decomposition of an α-azidocinnamate ester to form an indole-2-carboxylate. The use of an azide intermediate and thermolysis introduces specific thermal hazards.
Frequently Asked Questions (FAQs): Hemetsberger-Knittel Indole Synthesis
Q1: What are the specific thermal risks associated with the azide intermediate in the Hemetsberger-Knittel synthesis?
A1: Organic azides are energetic materials that can decompose explosively upon heating or shock. The thermal decomposition in the Hemetsberger-Knittel synthesis is intended to be controlled, but a rapid, uncontrolled decomposition can lead to a dangerous release of nitrogen gas and energy.
Q2: How can I safely perform the thermolysis step of the Hemetsberger-Knittel synthesis?
A2: The key is slow and controlled heating.
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Use a high-boiling solvent: Solvents like xylene or decalin can help to maintain a stable and controlled temperature.
-
Slow heating rate: Gradually increase the temperature to the desired point to allow for a controlled evolution of nitrogen gas.
-
Work on a small scale: When first attempting this reaction, work on a small scale to minimize the potential hazard.
-
Use a blast shield: Always use a blast shield when working with potentially explosive compounds.
Troubleshooting Guide: Hemetsberger-Knittel Indole Synthesis
| Issue | Potential Cause | Recommended Action |
| Rapid Gas Evolution and Foaming | Too rapid heating leading to uncontrolled decomposition of the azide. | Immediately remove the heat source and, if possible, apply cooling. Ensure adequate venting to prevent pressure buildup. |
| Incomplete Reaction | Insufficient temperature or reaction time. | Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. Monitor the reaction by TLC. |
Visualizing Thermal Hazard Management
Decision Tree for Managing a Potential Thermal Runaway
Caption: Decision tree for managing a potential thermal runaway.
Conceptual Reaction Energy Profile
Avoiding polyalkylation in Friedel-Crafts reactions of indoles
Welcome to the technical support center for Friedel-Crafts reactions involving indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole chemistry. Here, we address common challenges, with a primary focus on the persistent issue of polyalkylation, offering troubleshooting advice and in-depth scientific explanations to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts reaction yielding multiple alkylated indole products?
A: The primary reason for observing polyalkylation in Friedel-Crafts reactions of indoles is the nature of the reaction itself. The initial alkylation product is often more reactive than the starting indole.[1] This is because the introduction of an alkyl group, which is electron-donating, increases the electron density of the indole ring, making it more nucleophilic and thus more susceptible to further electrophilic attack. This heightened reactivity leads to the formation of di-, tri-, and even more heavily substituted products, complicating purification and reducing the yield of the desired mono-alkylated compound.[2][3]
The indole nucleus possesses multiple nucleophilic sites, primarily the C3 position, followed by the N1 and C2 positions. The high electron density of the pyrrole ring in indole makes it highly reactive towards electrophiles. Once the first alkyl group is introduced (typically at C3), the resulting mono-alkylated indole is even more activated for a second alkylation.
Q2: How can I control the regioselectivity to favor C3-alkylation over N-alkylation?
A: Achieving C3-selectivity over N-alkylation is a common challenge. The choice of reaction conditions and reagents is critical in directing the electrophilic attack.
-
Lewis Acids: The use of a Lewis acid catalyst is a cornerstone of the Friedel-Crafts reaction.[4] In the context of indole alkylation, Lewis acids like BF₃·OEt₂, AlCl₃, and ZnCl₂ can coordinate with the electrophile, making it more reactive, and can also interact with the indole nitrogen.[5] This interaction can sterically hinder N-alkylation and electronically favor attack at the C3 position. For instance, BF₃·OEt₂ has been shown to efficiently promote C3-alkylation of indoles with maleimides.[5]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents often favor C3-alkylation, whereas polar solvents can promote N-alkylation.
-
Protecting Groups: Introducing a protecting group on the indole nitrogen is a highly effective strategy to completely block N-alkylation and direct the reaction to the C3 position. Common protecting groups include tosyl (Ts), Boc, and benzyl groups.[6] The phthaloyl group has also been noted as crucial for the success of certain reactions.[6]
Troubleshooting Guide: Mitigating Polyalkylation
The formation of multi-alkylated side products is a frequent issue in Friedel-Crafts reactions with indoles.[1] Here are several strategies to suppress this unwanted side reaction.
Issue: Persistent formation of di- and tri-alkylated products.
Root Cause Analysis: The indole ring's high nucleophilicity, which is further enhanced after the first alkylation, drives the reaction towards polyalkylation.[1] The reaction conditions may be too harsh, or the stoichiometry of the reactants may favor multiple additions.
Corrective Actions:
-
Stoichiometric Control: A straightforward approach is to use a significant excess of the indole relative to the alkylating agent.[2] This increases the probability that the electrophile will react with an un-alkylated indole molecule rather than the more reactive mono-alkylated product. While this can be effective, it necessitates a subsequent separation of the product from the unreacted starting material.
-
Lowering Reaction Temperature: Friedel-Crafts reactions are often exothermic. Running the reaction at a lower temperature can decrease the overall reaction rate and improve selectivity by reducing the energy available for the less favorable polyalkylation pathways.[2]
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Use of Milder Lewis Acids: Strong Lewis acids can lead to complex product mixtures.[2] Employing milder Lewis acids can help to control the reactivity and favor mono-alkylation. The choice of Lewis acid should be tailored to the specific substrates.
-
Deactivating the Indole Ring: Introducing a removable electron-withdrawing group on the indole nucleus can decrease its reactivity and thus reduce the propensity for polyalkylation. For instance, using an indole with an electron-withdrawing group at the C5 position has been shown to significantly improve yields of mono-alkylation products.[2]
Visualizing the Reaction Pathway
To better understand the challenge, the following diagram illustrates the competing reaction pathways in the Friedel-Crafts alkylation of indole.
Caption: Competing pathways in indole Friedel-Crafts alkylation.
Advanced Strategies and Alternative Protocols
When conventional methods fail to provide the desired selectivity, more advanced techniques can be employed.
Protocol 1: N-Protection Strategy for Selective C3-Alkylation
This protocol outlines a general procedure for the N-protection of indole followed by Friedel-Crafts alkylation to achieve selective C3-substitution.
Step-by-Step Methodology:
-
N-Protection:
-
Dissolve the starting indole in a suitable aprotic solvent (e.g., THF, DMF).
-
Add a base (e.g., NaH, K₂CO₃) and stir at room temperature.
-
Slowly add the protecting group reagent (e.g., tosyl chloride, Boc anhydride).
-
Monitor the reaction by TLC until completion.
-
Work up the reaction and purify the N-protected indole.
-
-
Friedel-Crafts Alkylation:
-
Dissolve the N-protected indole in a dry, non-polar solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Cool the solution in an ice bath.
-
Add the Lewis acid (e.g., AlCl₃, SnCl₄) portion-wise.
-
Add the alkylating agent (e.g., an alkyl halide or activated alcohol) dropwise.
-
Allow the reaction to proceed at the determined optimal temperature, monitoring by TLC.
-
Upon completion, quench the reaction carefully with ice/water.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography.
-
-
Deprotection (if necessary):
-
Select a deprotection method compatible with the protecting group and the final product (e.g., reductive cleavage for benzyl groups, basic hydrolysis for tosyl groups).
-
Alternative Method: Transition Metal-Catalyzed Alkylation
Recent advances have demonstrated the utility of transition metal catalysts, such as palladium complexes, for the selective alkylation of indoles.[7] These methods can offer milder reaction conditions and improved selectivity. For example, amphiphilic resin-supported palladium complexes have been used for C3-alkylation in water under aerobic conditions.[7]
Comparative Analysis of Alkylation Strategies
The following table summarizes the key advantages and disadvantages of different approaches to control polyalkylation.
| Strategy | Advantages | Disadvantages | Key Considerations |
| Excess Indole | Simple to implement, avoids additional reaction steps. | Requires efficient separation of product from starting material, can be wasteful. | Most effective when the indole is inexpensive and readily available. |
| N-Protection | Excellent control over N- vs. C-alkylation, prevents polyalkylation at the nitrogen. | Requires two additional synthetic steps (protection and deprotection). | The protecting group must be stable to the Friedel-Crafts conditions and easily removable. |
| Electron-Withdrawing Groups | Reduces overall reactivity, disfavoring polyalkylation. | May require synthesis of a custom indole starting material. | The deactivating group must be removable if the parent indole structure is desired. |
| Milder Reaction Conditions | Can improve selectivity without modifying the substrates. | May lead to lower overall yields or require longer reaction times. | Requires careful optimization of temperature, catalyst, and solvent. |
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Auxin Activity: Indole-3-Acetic Acid vs. 3-(3-methyl-1H-indol-1-yl)propanoic acid
A Technical Guide for Researchers in Plant Science and Drug Development
In the realm of plant biology and agricultural science, the precise modulation of plant growth and development is a cornerstone of research and innovation. At the heart of these regulatory processes lies the auxin class of phytohormones, with Indole-3-Acetic Acid (IAA) being the most ubiquitous and extensively studied endogenous auxin.[1] Its profound influence on cell elongation, division, and differentiation has made it a benchmark for understanding plant physiology.[2] This guide provides a detailed comparative analysis of IAA and a structurally related synthetic compound, 3-(3-methyl-1H-indol-1-yl)propanoic acid.
While IAA's biological activities are well-documented, the functional profile of this compound as an auxin is not established in the scientific literature. Therefore, this guide will first delve into the established mechanisms of IAA action. Subsequently, a theoretical assessment of this compound's potential auxin activity will be presented, based on well-established structure-activity relationships (SARs) within the auxin class of molecules. Finally, a comprehensive experimental protocol is provided to enable researchers to empirically test this hypothesis and quantify the biological activity of this novel compound.
Indole-3-Acetic Acid (IAA): The Archetypal Auxin
Indole-3-acetic acid is a natural plant hormone that plays a critical role in almost every aspect of plant growth and development.[3] It is synthesized in young leaves and the apical buds of plants and is involved in processes such as cell division and elongation, fruit development, and responses to environmental stimuli like light and gravity.[2][4]
Mechanism of Action
The canonical signaling pathway for IAA involves its perception by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCF-type E3 ubiquitin ligase complex.[5][6] In the absence of auxin, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, inhibiting the expression of auxin-responsive genes.[6][7]
When IAA is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB proteins and the Aux/IAA repressors.[6] This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[5] The degradation of these repressors liberates the ARF transcription factors, allowing them to activate the transcription of a wide array of genes that drive auxin-mediated physiological responses.[6]
Structural Comparison and Activity Hypothesis for this compound
To date, no peer-reviewed studies have been identified that specifically investigate the auxin-like activity of this compound. However, by examining its chemical structure in relation to IAA and considering established auxin SARs, we can formulate a hypothesis regarding its potential biological function.
Chemical Structures
Figure 1. Chemical structures of Indole-3-acetic acid (IAA) and this compound.
Two key structural differences are apparent:
-
Side Chain Position: In IAA, the acetic acid side chain is attached to the C3 position of the indole ring. In this compound, a longer propanoic acid side chain is attached to the N1 position (the nitrogen of the indole ring).
-
Methylation: this compound possesses a methyl group at the C3 position of the indole ring, a position that is unsubstituted in IAA.
Structure-Activity Relationship (SAR) Analysis and Hypothesis
The specific spatial arrangement of the carboxylic acid side chain relative to the indole ring is crucial for auxin activity. The migration of the side chain from the C3 position to the N1 position represents a significant alteration of the molecule's topography. This change likely affects its ability to fit into the auxin-binding pocket of the TIR1/AFB co-receptors.
Furthermore, the presence of a methyl group at the C3 position, where the side chain is typically located in active auxins, could introduce steric hindrance, further impeding receptor binding. While substitutions at other positions on the indole ring can modulate auxin activity, the C3 position is generally considered critical for the proper orientation of the side chain.[1]
Based on these structural modifications, it is hypothesized that This compound is likely to exhibit significantly reduced or no auxin activity compared to IAA. The altered position of the acidic side chain and the steric bulk at the C3 position are predicted to disrupt the necessary molecular interactions for binding to the TIR1/AFB co-receptors and initiating the downstream signaling cascade.
Experimental Verification: A Comparative Bioassay
To empirically determine the auxin activity of this compound, a classic plant bioassay, such as the Arabidopsis thaliana root elongation assay, is recommended. This assay is highly sensitive to auxins and provides a quantitative measure of auxin-like and anti-auxin effects.
Experimental Workflow
Figure 2. Workflow for the Arabidopsis thaliana root elongation bioassay.
Detailed Protocol
1. Preparation of Stock Solutions and Media:
- Prepare 10 mM stock solutions of IAA and this compound in dimethyl sulfoxide (DMSO).
- Prepare Murashige and Skoog (MS) agar medium. After autoclaving and cooling to approximately 50-60°C, add the stock solutions to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Also, prepare a control plate with DMSO alone at the highest concentration used.
2. Seed Sterilization and Plating:
- Surface-sterilize Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with Triton X-100 for 5-10 minutes, and rinsed with sterile water).
- Using a sterile pipette tip, place approximately 10-15 seeds in a line on the surface of each agar plate.
3. Stratification and Incubation:
- Seal the plates and stratify the seeds by storing them at 4°C in the dark for 2-3 days to ensure uniform germination.
- Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar. Incubate under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
4. Data Collection and Analysis:
- After 5-7 days of growth, capture high-resolution images of the plates.
- Use image analysis software (e.g., ImageJ/Fiji) to measure the length of the primary root for each seedling.
- For each concentration, calculate the average root length and standard deviation.
- Compare the root lengths of seedlings grown on media with the test compound to those grown on control media (with and without IAA). Statistically significant differences can be determined using appropriate tests (e.g., ANOVA followed by Tukey's HSD).
Expected Outcomes
-
IAA Control: A dose-response curve should be observed, with low concentrations promoting root elongation and high concentrations being inhibitory.
-
Test Compound:
-
If the hypothesis is correct, this compound will likely show no significant effect on root elongation compared to the DMSO control at all tested concentrations.
-
Alternatively, it might exhibit weak auxin or anti-auxin activity at very high concentrations.
-
Summary and Future Directions
This guide provides a comparative overview of the well-established auxin, Indole-3-Acetic Acid, and a structurally distinct analog, this compound. While IAA is a cornerstone of plant hormone research with a clearly defined mechanism of action, the biological activity of this compound remains to be experimentally determined.
Based on a thorough structure-activity relationship analysis, it is hypothesized that the significant structural alterations in this compound, specifically the N1-positioning of the propanoic acid side chain and C3-methylation, will likely abolish its ability to function as an auxin.
The provided experimental protocol offers a robust and standardized method for testing this hypothesis. The results of such experiments will not only elucidate the functional role (or lack thereof) of this specific compound but also contribute to a deeper understanding of the stringent structural requirements for auxin activity. For researchers in drug discovery, understanding how minor structural changes can eliminate biological activity is crucial for designing targeted and specific molecular probes and therapeutics.
Data Summary Table
| Feature | Indole-3-Acetic Acid (IAA) | This compound |
| Chemical Formula | C₁₀H₉NO₂ | C₁₂H₁₃NO₂ |
| Molar Mass | 175.18 g/mol | 203.24 g/mol |
| Side Chain Position | C3 of the indole ring | N1 of the indole ring |
| Substitution at C3 | None | Methyl group |
| Established Biological Role | Primary endogenous auxin in plants | Not established |
| Mechanism of Action | Binds to TIR1/AFB co-receptors, promoting degradation of Aux/IAA repressors | Not established |
| Hypothesized Auxin Activity | High | Very low to none |
References
- 1. scispace.com [scispace.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1<i>H</i>-indol-5-yl)propanoic Acids as New Indole-Based Cyto… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Position Matters: A Comparative Guide to the Structure-Activity Relationship of Methyl-Substituted Indolepropanoic Acids
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Indole-3-propionic acid (IPA), a tryptophan metabolite produced by the gut microbiota, has emerged as a fascinating signaling molecule with a diverse range of biological activities. Its interactions with key nuclear receptors, including the Peroxisome Proliferator-Activated Receptors (PPARs), the Pregnane X Receptor (PXR), and the Aryl Hydrocarbon Receptor (AhR), have positioned it and its derivatives as promising candidates for therapeutic development in metabolic diseases, inflammatory conditions, and even oncology.[1][2][3][4]
This guide provides a comparative analysis of the structure-activity relationship (SAR) of methyl-substituted indolepropanoic acids. By examining how the seemingly simple addition of a methyl group at different positions on the indole scaffold impacts biological activity, we can gain critical insights for the rational design of more potent and selective modulators of these important nuclear receptors.
The Indolepropanoic Acid Scaffold: A Privileged Structure
The indolepropanoic acid backbone, with its acidic head, indole core, and propionic acid linker, serves as an ideal starting point for ligand design. The indole ring, in particular, offers multiple positions for substitution, allowing for fine-tuning of the molecule's steric, electronic, and hydrophobic properties. This, in turn, dictates its binding affinity and functional activity at different receptor sites.
Impact of Methyl Substitution on Nuclear Receptor Activation
The strategic placement of a methyl group on the indole ring can dramatically alter the pharmacological profile of indolepropanoic acid. Here, we compare the effects of methylation on the activity of three key nuclear receptors: PPARγ, PXR, and AhR.
Peroxisome Proliferator-Activated Receptor γ (PPARγ)
PPARγ is a master regulator of adipogenesis, glucose homeostasis, and inflammation. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. Research into indole-based PPAR agonists has revealed that this scaffold can effectively mimic the interactions of endogenous ligands.
Table 1: Structure-Activity Relationship of Substituted Indolepropanoic Acids on PPARγ
| Compound | Substitution Pattern | PPARγ Activity (EC50) | Key Findings | Reference |
| Compound 13 | 1,5-disubstituted indole | Submicromolar | Potent dual PPARα/γ agonist. The 1,5-disubstitution pattern is favorable for activity. | [5] |
| Compound 24 | 1,5-disubstituted indole | Submicromolar | Demonstrates that variations in the substituents at the 1 and 5 positions can modulate the α/γ EC50 ratio. | [5] |
| Compound 28 | 1,5-disubstituted indole | Submicromolar | Further exemplifies the potential of 1,5-disubstituted indoles as potent PPARα/γ co-agonists. | [5] |
The X-ray crystal structure of PPARγ in complex with an indole propionic acid derivative revealed that the indole ring establishes strong hydrophobic interactions within the ligand-binding pocket.[5] This underscores the importance of the indole scaffold for receptor engagement.
Pregnane X Receptor (PXR)
PXR is a key xenobiotic sensor that regulates the expression of drug-metabolizing enzymes and transporters.[6] Indole-3-propionic acid itself has been identified as a PXR agonist.[1][2] This interaction is thought to contribute to IPA's role in maintaining mucosal homeostasis and barrier function in the gut.[7]
While specific data on the PXR activity of a series of methyl-substituted indolepropanoic acids is limited, the known activation of PXR by the parent compound suggests that methylation could modulate this activity. The lipophilicity of the ligand is often a key determinant of PXR activation. Therefore, the addition of a methyl group, which increases lipophilicity, could potentially enhance PXR agonism, depending on the steric constraints of the PXR ligand-binding pocket.
Aryl Hydrocarbon Receptor (AhR)
The AhR is another ligand-activated transcription factor involved in xenobiotic metabolism, as well as immune regulation and cell development.[8][9][10] A study by Dvořák et al. (2018) systematically investigated the ability of various methyl- and methoxy-substituted indoles (not indolepropanoic acids) to activate the human AhR. Their findings provide a strong foundation for understanding the SAR of methyl-substituted indoles at this receptor.
The study revealed that the position of the methyl group has a profound impact on AhR activity. Notably, 4-methyl-indole and 6-methyl-indole were identified as the most effective agonists, with efficacies comparable to or even exceeding that of the potent, but toxic, prototypical AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). In contrast, other methylindoles displayed partial agonist or even antagonist activity.
Table 2: Comparative AhR Agonist Activity of Methyl-Substituted Indoles
| Compound | AhR Activity (Emax relative to TCDD) | EC50 | Key Findings | Reference |
| 4-Methyl-indole | 134% | Not specified | The most potent agonist in the series, exceeding the efficacy of TCDD. | |
| 6-Methyl-indole | 91% | Not specified | A strong AhR agonist. | |
| 3-Methyl-indole (Skatole) | Partial Agonist | Not specified | Demonstrates partial agonism. |
These findings suggest that methylation at the 4- and 6-positions of the indole ring is particularly favorable for AhR activation. The propionic acid side chain at the 3-position in our target molecules would likely modulate this activity, but the strong influence of the methyl group's position on the core indole structure is a critical design consideration.
Synthesis of Methyl-Substituted Indole-3-Propionic Acids
The synthesis of methyl-substituted indole-3-propionic acids can be achieved through various established methods. A common approach involves the reaction of a corresponding methyl-substituted indole with an acrylic acid derivative.
General Synthetic Workflow
Caption: General workflow for the synthesis of methyl-substituted indole-3-propionic acids.
Experimental Protocols
A representative procedure for the synthesis of 2-methyl-3-indolepropionic acid is described in US Patent 3,062,832.[11]
Step-by-Step Methodology:
-
A mixture of 13 grams (0.1 mol) of 2-methylindole, 8 grams (0.11 mol) of acrylic acid, and 8 grams (0.20 mol) of sodium hydroxide in 80 ml of water is prepared.
-
The mixture is heated in a sealed vessel at 250°C for 19 hours.
-
After cooling, the reaction mixture is diluted with water and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the product.
-
The precipitated solid is collected by filtration, washed, and dried to yield 2-methyl-3-indolepropionic acid.
-
The crude product can be further purified by crystallization from a suitable solvent, such as water.
Note: This is a general procedure and may require optimization for specific methyl-substituted indoles.
Biological Activity Assessment: Nuclear Receptor Activation Assays
To quantitatively compare the activity of different methyl-substituted indolepropanoic acids, cell-based reporter gene assays are the gold standard. These assays provide a robust and high-throughput method to measure the activation of specific nuclear receptors.
General Workflow for a Luciferase Reporter Gene Assay
Caption: General workflow for a nuclear receptor luciferase reporter gene assay.
Detailed Protocol: PPARγ Reporter Gene Assay
This protocol is adapted from commercially available kits and standard laboratory procedures.[12][13][14][15][16]
Materials:
-
HEK293T or other suitable mammalian cell line
-
Expression plasmids for human PPARγ and its heterodimerization partner RXRα
-
A luciferase reporter plasmid containing PPAR response elements (PPREs)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Methyl-substituted indolepropanoic acids and a positive control (e.g., Rosiglitazone)
-
Luciferase assay reagent
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: 24 hours prior to transfection, seed HEK293T cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the PPARγ, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the methyl-substituted indolepropanoic acids or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized data as a function of compound concentration and fit to a dose-response curve to determine the EC50 value for each compound.
Similar protocols can be adapted for PXR and AhR reporter gene assays using the appropriate receptor expression plasmids and reporter constructs.[6][8][10][17][18][19][20][21][22]
Conclusion and Future Directions
The position of a methyl group on the indolepropanoic acid scaffold is a critical determinant of its biological activity. The available data suggests the following preliminary SAR trends:
-
PPARγ: Substitution at the N1 and C5 positions appears to be a promising strategy for developing potent dual PPARα/γ agonists.
-
PXR: While the parent compound IPA is a known PXR agonist, the effect of methylation needs to be systematically evaluated. Increased lipophilicity due to methylation may enhance activity.
-
AhR: Methylation at the C4 and C6 positions of the indole ring dramatically enhances AhR agonism, while other positions may lead to partial agonism or even antagonism.
This guide highlights the importance of systematic SAR studies in drug discovery. To further elucidate the potential of methyl-substituted indolepropanoic acids, future research should focus on:
-
Comprehensive Screening: A head-to-head comparison of a complete series of mono-methylated indole-3-propionic acids (1-Me, 2-Me, 4-Me, 5-Me, 6-Me, and 7-Me) against PPARγ, PXR, and AhR in standardized reporter gene assays.
-
Structural Biology: Co-crystallization of active compounds with their respective nuclear receptors to understand the molecular basis of their enhanced activity and selectivity.
-
In Vivo Studies: Evaluation of the most promising candidates in animal models of metabolic and inflammatory diseases to assess their therapeutic potential.
By continuing to explore the nuanced structure-activity relationships of this versatile chemical scaffold, the scientific community can unlock new avenues for the development of novel and effective therapeutics targeting nuclear receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design of indole propionic acids as novel PPARalpha/gamma co-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. PPARgamma (human) Reporter Assay Kit | Indigo Biosciences | Biomol.com [biomol.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Indigo Biosciences Human Aryl Hydrocarbon Receptor (AhR) All-inclusive | Fisher Scientific [fishersci.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. puracyp.com [puracyp.com]
- 22. puracyp.com [puracyp.com]
A Senior Application Scientist's Guide to Navigating Cross-Reactivity of Indole Derivatives in Biological Assays
Introduction: The Double-Edged Sword of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2][3] Its unique electronic properties and versatile structure allow it to interact with a multitude of biological targets, from G protein-coupled receptors (GPCRs) to kinases and nuclear receptors.[1][2] However, this same versatility is the root of a significant challenge in drug discovery: cross-reactivity and assay interference.
Many screening hits containing the indole moiety are later revealed to be "false positives" or promiscuous binders, leading to a considerable waste of resources.[4][5][6] These compounds may not interact specifically with the intended target but rather interfere with the assay technology itself or bind to numerous unrelated proteins.[4][7][8] This guide provides researchers, scientists, and drug development professionals with a framework for understanding, identifying, and mitigating the cross-reactivity of indole derivatives. We will delve into the underlying mechanisms of interference, present a comparative analysis of common indole compounds, and provide robust, self-validating experimental protocols to ensure the integrity of your screening data.
The Promiscuous Nature of Indole: Chemical Properties and Mechanisms of Interference
The indole scaffold's propensity for cross-reactivity stems from its distinct physicochemical properties. Its aromatic, heterocyclic structure possesses a π-rich electron system, a hydrogen bond donor (the N-H group), and a hydrophobic surface. This combination allows for a variety of interactions—π-stacking, hydrogen bonding, and hydrophobic interactions—making it an adaptable binder to many protein active sites.[9][10]
This promiscuity manifests through several common mechanisms of assay interference:
-
Assay Technology Interference: Indole derivatives are notorious for directly interfering with assay signals. Their intrinsic fluorescence can disrupt fluorescence-based readouts, such as Fluorescence Polarization (FP) and FRET.[11][12][13][14] Furthermore, they can act as quenchers, diminishing the signal of fluorescent probes and leading to a false impression of inhibition.[11][12][13]
-
Colloidal Aggregation: At micromolar concentrations typical for screening, many organic molecules, including indole derivatives, can form colloidal aggregates.[4][15][16] These aggregates can sequester and denature proteins non-specifically, leading to enzyme inhibition that is independent of binding to the active site.[4][15] This is a major source of "frequent hitter" compounds in high-throughput screening (HTS).[4][16]
-
Chemical Reactivity: The indole ring, while generally stable, can undergo reactions under certain assay conditions, especially with reactive oxygen species or electrophilic groups on proteins, leading to covalent modification and irreversible inhibition.[8][10][17]
-
Off-Target Binding: The structural similarity of the indole nucleus to endogenous ligands (e.g., tryptophan, serotonin, melatonin) facilitates binding to a wide range of unintended biological targets.[18][19][20] For example, a compound designed as a kinase inhibitor might also show activity at serotonin or melatonin receptors.[18][19]
Comparative Analysis: Cross-Reactivity Profiles of Common Indole Derivatives
To illustrate the practical challenges, let's compare three well-known indole derivatives. The data below is a synthesized representation of typical findings and should be used as an illustrative guide. Actual values can vary based on specific assay conditions.
| Indole Derivative | Primary Target & Activity | Common Off-Target/Interference Profile | Mechanism of Cross-Reactivity |
| Indole-3-Carbinol (I3C) | Aryl Hydrocarbon Receptor (AhR) Agonist[21][22][23] | Modulates Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP3A4)[21][24]; Can exhibit pro-oxidant effects at high concentrations.[25] | Off-target binding, metabolic interference.[21][24] |
| Melatonin | MT1/MT2 Receptor Agonist[18][19][20] | High structural homology between MT1 and MT2 receptors makes achieving high selectivity challenging.[18][19][20] | Off-target binding to closely related receptor subtypes. |
| Indomethacin | COX-1/COX-2 Inhibitor | Binds to multiple unrelated protein families including reductases and transcription factors.[9] | Conformational flexibility allows adaptation to different binding sites.[9] |
Experimental Guide: A Validated Workflow for Triage of Indole Hits
A rigorous, multi-step validation process is essential to distinguish true hits from artifacts. The following workflow is designed to be a self-validating system, incorporating orthogonal assays and biophysical methods to build confidence in a compound's activity.
Workflow for Indole Hit Triage and Validation
This diagram outlines a systematic approach to validating hits from a primary screen to eliminate false positives arising from assay interference or promiscuity.
Caption: A decision-making workflow for hit validation.
Protocol 1: Orthogonal Assay Confirmation
Causality: The primary goal here is to eliminate false positives caused by interference with the specific technology of the primary assay (e.g., autofluorescence, quenching).[26][27][28][29] By using an assay that measures the same biological endpoint but with a different detection method (e.g., switching from a fluorescence-based readout to a luminescence or label-free method), you can validate that the compound's activity is directed at the biological target, not the detection system.[26][27]
Step-by-Step Methodology (Example: Kinase Inhibition)
-
Primary Assay: An ADP-Glo™ (luminescence) kinase assay is performed.
-
Orthogonal Assay Selection: Select a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the phosphorylation of the same substrate by the same kinase.
-
Compound Preparation: Prepare a fresh dilution series of the indole hit compound in an appropriate solvent (e.g., DMSO).
-
Assay Execution:
-
Dispense the kinase, substrate, and ATP into assay wells.
-
Add the compound dilution series.
-
Incubate for the optimized reaction time.
-
Add the TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and a fluorescently-tagged acceptor).
-
Incubate to allow for antibody binding.
-
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.
-
Analysis: Calculate the IC50 value.
-
Validation Check: A true hit should exhibit a comparable IC50 value in both the ADP-Glo™ and TR-FRET assays. A significant loss of potency suggests the compound was interfering with the primary assay's detection method.
Protocol 2: Aggregation Counter-Screen
Causality: This protocol is designed to identify compounds that inhibit through the non-specific mechanism of colloidal aggregation.[15][16] The inclusion of a non-ionic detergent, such as Triton X-100, disrupts the formation of these aggregates.[28] If a compound's inhibitory activity is significantly reduced in the presence of the detergent, it is highly likely an aggregator.[28]
Step-by-Step Methodology:
-
Assay Setup: Prepare two identical sets of your primary biochemical assay.
-
Detergent Addition: To one set of assay plates ("+ Detergent"), add a final concentration of 0.01% (v/v) Triton X-100 to the assay buffer. The other set ("- Detergent") uses the standard buffer.
-
Controls:
-
Negative Control: DMSO vehicle only.
-
Positive Control (True Inhibitor): A known, well-behaved inhibitor of the target that does not aggregate (e.g., Staurosporine for many kinases).
-
Positive Control (Known Aggregator): A compound known to be a promiscuous aggregator (e.g., Curcumin).
-
-
Compound Testing: Add your indole hit compound in a dose-response format to both the "+ Detergent" and "- Detergent" plates.
-
Execution & Analysis: Run the assays and calculate the IC50 values for the hit compound and controls under both conditions.
-
Validation Check:
-
A true inhibitor's IC50 should remain largely unchanged between the two conditions.
-
An aggregator's IC50 will show a significant rightward shift (i.e., loss of potency) in the "+ Detergent" condition. The known aggregator control must show this behavior for the assay to be considered valid.
-
Protocol 3: Biophysical Validation of Direct Binding
Causality: Biochemical or cell-based assays report on the function of a target, but they do not definitively prove a direct physical interaction between the compound and the target protein. Biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) directly measure this interaction, providing incontrovertible evidence of target engagement.[30][31][32][33][34] This step is crucial for ruling out complex artifacts that may not be caught by orthogonal or counter-screens.
Step-by-Step Methodology (Example: Surface Plasmon Resonance - SPR)
-
Protein Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip. A control channel should be prepared (e.g., a blank surface or immobilized BSA) to subtract non-specific binding.
-
Compound Preparation: Prepare a dilution series of the indole hit compound in a suitable running buffer. The buffer should contain DMSO matched to the compound dilutions.
-
Binding Analysis:
-
Inject the compound solutions over the target and control surfaces at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU), which is proportional to the mass accumulating on the surface.
-
After each injection, flow running buffer over the surface to measure the dissociation of the compound.
-
-
Data Processing:
-
Subtract the signal from the control channel from the target channel signal to generate sensorgrams corrected for non-specific binding.
-
Fit the corrected sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
-
Validation Check: A true binder will exhibit concentration-dependent binding to the target surface with saturable kinetics. The measured KD value should be reasonably correlated with the IC50/EC50 from the functional assays. No binding, or non-specific, non-saturable binding, indicates a likely false positive from the functional screens.
Mechanisms of Assay Interference and Validation
This diagram illustrates how different validation techniques address specific mechanisms of false-positive signals often caused by indole derivatives.
Caption: Mapping interference mechanisms to validation solutions.
Conclusion and Best Practices
The indole scaffold will undoubtedly remain a valuable asset in drug discovery. However, its inherent potential for cross-reactivity demands a heightened level of scrutiny from researchers. Simply identifying a potent indole-containing hit in a primary screen is only the first, and arguably easiest, step.
By embracing a mindset of rigorous validation and employing a multi-pronged experimental approach, we can effectively de-risk these compounds. Integrating orthogonal assays, specific counter-screens for aggregation, and direct biophysical binding studies into the hit-to-lead workflow is not an optional extra—it is a mandatory process for ensuring that resources are focused on compounds with a genuine and specific mechanism of action. This systematic triage is the most reliable path to converting promising indole hits into successful lead candidates.
References
- 1. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. INDOLE: THE MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 4. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. drughunter.com [drughunter.com]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. longdom.org [longdom.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. | Semantic Scholar [semanticscholar.org]
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- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. mdpi.com [mdpi.com]
- 20. Structural Insights into Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 22. Indole-3-Carbinol Triggers Aryl Hydrocarbon Receptor-dependent Estrogen Receptor (ER)α Protein Degradation in Breast Cancer Cells Disrupting an ERα-GATA3 Transcriptional Cross-Regulatory Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Dietary Indole-3-Carbinol Activates AhR in the Gut, Alters Th17-Microbe Interactions, and Exacerbates Insulitis in NOD Mice [frontiersin.org]
- 24. Indole-3-Carbinol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 25. Two Faces of Indole-3-Carbinol—Analysis of Lipid Peroxidation Induced by Fenton Reaction Substrates in Porcine Ovary and Kidney Homogenates [mdpi.com]
- 26. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 27. axxam.com [axxam.com]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. portlandpress.com [portlandpress.com]
- 31. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. worldscientific.com [worldscientific.com]
- 34. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of different catalysts for indole synthesis
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the efficacy of different catalysts for indole synthesis. The indole scaffold is a cornerstone in medicinal chemistry, and the choice of catalyst is paramount in achieving efficient, selective, and sustainable synthetic routes. This document moves beyond a simple listing of methods to offer an in-depth analysis of catalyst performance, grounded in experimental data and mechanistic understanding.
The Strategic Importance of Catalysis in Indole Synthesis
The indole nucleus is a privileged structure in a vast array of pharmaceuticals and natural products. Its synthesis has been a central theme in organic chemistry for over a century. Classical methods, while foundational, often require harsh conditions and stoichiometric reagents, limiting their scope and sustainability. Modern catalytic methods have revolutionized indole synthesis, offering milder conditions, improved yields, greater functional group tolerance, and the potential for asymmetric synthesis. The selection of an appropriate catalyst is therefore a critical decision, influencing not only the efficiency of the reaction but also its economic and environmental viability. This guide will navigate the diverse landscape of catalysts, from classical acid catalysis to modern transition-metal, nanoparticle, and biocatalytic systems.
Classification of Catalytic Systems for Indole Synthesis
The catalysts employed in indole synthesis can be broadly categorized based on their nature and mode of action. Understanding these classifications is key to selecting the optimal catalyst for a specific synthetic challenge.
Caption: Classification of catalysts for indole synthesis.
Homogeneous Catalysis: Precision and Versatility
Homogeneous catalysts exist in the same phase as the reactants, offering high activity and selectivity due to well-defined active sites.[1]
Transition Metal Catalysis: The Modern Workhorse
Transition metals, particularly palladium, rhodium, copper, and gold, have become indispensable in modern indole synthesis.[2]
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne.[3][4] This method is highly versatile for preparing 2,3-disubstituted indoles.[5]
Mechanism: The catalytic cycle begins with the reduction of Pd(II) to Pd(0), which then undergoes oxidative addition to the ortho-iodoaniline. Subsequent coordination and migratory insertion of the alkyne, followed by intramolecular C-N bond formation and reductive elimination, yield the indole product and regenerate the Pd(0) catalyst.[4]
Caption: Simplified mechanism of the Larock indole synthesis.
Rhodium(III) catalysts have emerged as powerful tools for the synthesis of indoles via C-H activation, offering high regioselectivity and atom economy.[6][7][8] These reactions often utilize a directing group on the indole nitrogen to guide the catalyst to a specific C-H bond.
Mechanism: The catalytic cycle typically involves C-H bond cleavage to form a five-membered rhodacycle intermediate. Coordination of the coupling partner (e.g., an alkyne or diazo compound), followed by migratory insertion and reductive elimination, affords the functionalized indole and regenerates the active Rh(III) species.[6]
Acid/Base Catalysis: The Classical Approach
The Fischer indole synthesis, discovered in 1883, is a classic and widely used method that employs an acid catalyst to convert arylhydrazones into indoles.[9][10]
Mechanism: The reaction proceeds via the formation of a phenylhydrazone from a phenylhydrazine and a ketone or aldehyde.[10] The acid catalyst promotes tautomerization to an ene-hydrazine, which then undergoes a[11][11]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[10][12]
Caption: Key steps in the Fischer indole synthesis.
A variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[12][13] The choice of acid can be critical and is often substrate-dependent.[14]
Heterogeneous Catalysis: Sustainability and Recyclability
Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for easy recycling, a key principle of green chemistry.[15]
Solid Acid Catalysts
Solid acids, such as zeolites and cation exchange resins like Amberlite IR-120, can effectively catalyze the Fischer indole synthesis.[16][17] These catalysts offer the advantages of easy removal by filtration, reduced corrosion, and potential for use in continuous flow reactors.
Supported Nanoparticle Catalysts
Metal nanoparticles supported on solid materials (e.g., carbon, silica, alumina) combine the high activity of metal catalysts with the benefits of heterogeneity.
-
Palladium on Carbon (Pd/C): This is a widely used heterogeneous catalyst for various organic transformations, including indole synthesis via cross-coupling and C-H activation reactions.[18]
-
Cobalt-Rhodium (Co-Rh) Heterobimetallic Nanoparticles: These have been shown to be highly active and recyclable catalysts for the synthesis of indoles via reductive cyclization. One study reported that a Co-Rh/C catalyst could be reused more than ten times without a significant loss of activity.[1][19]
-
Copper Nanoparticles: In situ generated copper nanoparticles have demonstrated high catalytic activity for the N-arylation of indoles.[20]
Biocatalysis: The Green and Selective Frontier
Biocatalysis utilizes enzymes to perform chemical transformations, offering unparalleled selectivity under mild, environmentally benign conditions.
Enantioselective Indole Synthesis
Enzymes are particularly valuable for the synthesis of chiral indoles, which are important in pharmaceuticals. For instance, SAM-dependent methyltransferases can perform stereo- and regioselective methylation at the C3 position of indoles to form pyrroloindoles with high enantiomeric excess (>99% ee).[6][21] Directed evolution of enzymes like cytochrome P450 has enabled the biocatalytic construction of chiral indolines with good yields and high enantioselectivity.[22]
Performance Comparison of Catalysts
The choice of catalyst depends on a multitude of factors including desired product, substrate scope, reaction conditions, cost, and sustainability goals. The following tables provide a comparative overview of the performance of different catalytic systems for specific indole syntheses.
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylindole
| Catalyst Type | Catalyst | Reaction | Conditions | Yield (%) | Catalyst Loading | Reference(s) |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Fischer | Phenylhydrazine, Acetophenone; 170°C, 6 min | 72-80 | Stoichiometric | [13] |
| Palladium | Pd(OAc)₂ / P(tBu)₃ | Larock | o-Bromoaniline, Phenylacetylene; 60°C, DMF | 85 | 1-5 mol% | [4] |
| Heterogeneous | Pd/C | C-H Arylation | Indole, Diphenyliodonium salt; Polarclean/Water | 93 | 5 mol% | [18] |
Table 2: Comparison of Catalyst Recyclability
| Catalyst | Support | Reaction Type | Recyclability | Reference(s) |
| Amberlite IR-120 | Polymer Resin | Fischer Synthesis | Recyclable (filtration) | [16][17] |
| Co-Rh Nanoparticles | Carbon | Reductive Cyclization | >10 cycles without loss of activity | [1][19] |
| Gold Nanoparticles | Titanium Dioxide | Hydroamination | 5 cycles without loss of efficiency | [2] |
Table 3: Performance of Biocatalysts in Asymmetric Indole Synthesis
| Enzyme (Class) | Transformation | Substrate | Product ee (%) | Yield (%) | Reference(s) |
| PsmD (Methyltransferase) | C3-Methylation | Indole derivative | >99 | High | [6][21] |
| Engineered P411 (P450) | Intramolecular C-H Amination | Aryl azide | 99:1 er | up to 74 | [22] |
| Lipase B (Candida antarctica) | Kinetic Resolution | sec-Alcohol | 99 (for unreacted S-enantiomer) | ~50 | [23] |
Experimental Protocols
To provide practical guidance, this section details step-by-step methodologies for key catalytic indole syntheses.
Protocol 1: Fischer Indole Synthesis using a Solid Acid Catalyst (Amberlite IR-120)
This protocol describes a convenient, one-pot synthesis of substituted indoles.
Procedure:
-
To a solution of the carbonyl compound (1.0 mmol) in ethanol, add the phenylhydrazine (1.2 mmol) and Amberlite IR-120 resin.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times are typically 6-10 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration and wash the resin with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired indole.[17]
Protocol 2: Palladium-Catalyzed Larock Indole Synthesis
This protocol is for the synthesis of 2,3-disubstituted indoles from o-bromoanilines.
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (2 mol%), P(tBu)₃ (4 mol%), and the o-bromoaniline (1.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add anhydrous DMF, the alkyne (2.0 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Heat the reaction mixture to 60°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo and purify the residue by flash column chromatography.
Protocol 3: Copper-Catalyzed N-Arylation of Indole
This protocol describes a general method for the N-arylation of indoles using a copper-diamine catalyst system.[7][24]
Procedure:
-
In a reaction tube, combine CuI (5 mol%), indole (1.0 mmol), K₃PO₄ (2.1 mmol).
-
Evacuate and backfill the tube with argon.
-
Add the aryl halide (1.2 equiv), N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), and toluene (1 mL).
-
Seal the tube and heat the mixture in an oil bath at 110°C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylindole.[24]
Conclusion and Future Outlook
The field of catalytic indole synthesis continues to evolve, driven by the demand for more efficient, selective, and sustainable methods. While homogeneous transition-metal catalysts, particularly palladium and rhodium systems, offer unparalleled versatility and control, the future lies in the development of more robust and recyclable heterogeneous catalysts and highly selective biocatalysts. Nanoparticle catalysis shows great promise for combining high activity with recyclability. Biocatalysis, with its inherent stereoselectivity and green credentials, will undoubtedly play an increasingly important role, especially in the synthesis of complex, chiral indole-containing pharmaceuticals. As Senior Application Scientists, it is our role to not only understand the nuances of these catalytic systems but also to guide their application towards solving real-world synthetic challenges in drug discovery and development.
References
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- 2. mdpi.com [mdpi.com]
- 3. Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic C3-Indole Methylation-A Useful Tool for the Natural-Product-Inspired Stereoselective Synthesis of Pyrroloindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Item - A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. Active and Recyclable Catalytic Synthesis of Indoles by Reductive Cyclization of 2-(2-Nitroaryl)acetonitriles in the Presence of Co-Rh Heterobimetallic Nanoparticles with Atmospheric Hydrogen under Mild Conditions [organic-chemistry.org]
- 20. Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04181A [pubs.rsc.org]
- 24. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comparative Guide to the Biological Matching of Indole Nucleophilicity with Electrophiles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products, neurotransmitters, and synthetic drugs.[1][2][3] Its biological significance stems from its unique electronic properties, particularly the pronounced nucleophilicity of the C3 position, which serves as a primary hub for chemical functionalization.[4][5] This guide provides an in-depth comparison of how the indole nucleus reacts with various classes of electrophiles, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.
The Heart of the Matter: Understanding Indole's Nucleophilicity
The reactivity of indole is governed by the fusion of an electron-rich pyrrole ring to a benzene ring.[5] This arrangement creates a π-excessive system with 10 π-electrons distributed over 9 atoms, making it highly susceptible to electrophilic attack.
Why C3 is the Preferred Site of Attack:
Electrophilic substitution on indole overwhelmingly favors the C3 position.[4][6] This preference can be explained by examining the resonance structures of the carbocation intermediate (the sigma complex) formed upon electrophilic attack.
-
Attack at C3: The positive charge is delocalized over the C2 atom and, most importantly, the nitrogen atom, without disrupting the aromaticity of the benzene ring. This charge-sharing with the heteroatom provides significant stabilization.[5][7]
-
Attack at C2: The resulting intermediate cannot delocalize the positive charge onto the nitrogen without breaking the aromaticity of the fused benzene ring, leading to a much less stable intermediate.[5][7]
Due to this inherent stability, the C3 position is estimated to be 10¹³ times more reactive than a single position on benzene.[4]
Diagram 1: Resonance Stabilization of the Sigma Complex This diagram illustrates the superior stability of the intermediate formed from electrophilic attack at the C3 position of indole compared to the C2 position. The ability to delocalize the positive charge onto the nitrogen atom without disrupting the benzene ring's aromaticity is the key stabilizing factor.
The Electrophile Palette: A Comparative Analysis
The nature of the electrophile plays a critical role in determining reaction outcomes. We can categorize electrophiles based on the Hard and Soft Acids and Bases (HSAB) theory, which states that hard acids prefer to react with hard bases, and soft acids with soft bases.[8][9] The nucleophilic C3 position of indole is considered a soft nucleophile.
| Electrophile Class | Representative Reactions | Governing Principle | Typical Conditions |
| Intermediate to Soft | Mannich Reaction, Pictet-Spengler | Reaction with iminium ions (intermediate) | Mildly acidic, often room temp. |
| Soft | Michael Addition | Conjugate addition to α,β-unsaturated systems | Protic or Lewis acids |
| Hard | Friedel-Crafts Acylation | Reaction with acylium ions (hard) | Strong Lewis acids (e.g., AlCl₃), low temp. |
Intermediate to Soft Electrophiles: The Mannich and Pictet-Spengler Reactions
These reactions involve the generation of an electrophilic iminium ion, which is of intermediate hardness and reacts readily with the soft C3-nucleophile of indole.
The Mannich Reaction: This is a cornerstone of indole chemistry, producing "gramine" and its analogs, which are versatile synthetic intermediates.[4][5] The reaction involves an aldehyde (commonly formaldehyde), a secondary amine, and the indole.
-
Mechanism: The amine and aldehyde first condense to form an electrophilic Eschenmoser's salt precursor (an iminium ion). The indole C3 then attacks this electrophile, and subsequent deprotonation yields the 3-aminomethylated indole.[10][11]
-
Causality in Protocol: The reaction is often run in a protic solvent like acetic acid which facilitates the formation of the iminium ion without being harsh enough to cause indole polymerization, a common side reaction under strongly acidic conditions.[12]
The Pictet-Spengler Reaction: This powerful reaction forms a new ring system by reacting a tryptamine (an indole with a C3-ethylamine side chain) with an aldehyde or ketone.[13][14] It is a special case of the Mannich reaction and is fundamental to the biosynthesis and laboratory synthesis of many indole alkaloids.[15][16]
-
Mechanism: An iminium ion forms from the tryptamine side-chain amine and the carbonyl compound. The C3 position of the indole then acts as the nucleophile in an intramolecular cyclization, followed by rearomatization to form a tetrahydro-β-carboline.[14][17]
Diagram 2: Generalized Mannich Reaction Workflow This diagram outlines the key steps in the Mannich reaction for the C3-functionalization of indole, a process vital for creating versatile synthetic intermediates like gramine.
Soft Electrophiles: The Michael Addition
The Michael addition involves the conjugate addition of the indole C3-nucleophile to soft electrophilic α,β-unsaturated compounds like ketones, nitriles, and nitroalkenes.[5][18]
-
Mechanism: The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the α,β-unsaturated system towards nucleophilic attack.[19] The indole C3 attacks the β-carbon of the Michael acceptor, leading to a 3-alkylated indole derivative.[20]
-
Trustworthiness of Protocol: Careful control of acidity is paramount. Overly strong acids can lead to polymerization of the indole or the Michael acceptor.[18][21] The use of milder catalysts like bismuth triflate or clay-based catalysts (e.g., Montmorillonite K10) provides high yields and selectivity while minimizing side reactions.[18][21]
Hard Electrophiles: The Friedel-Crafts Acylation
This reaction introduces an acyl group at the C3 position using a hard electrophile, the acylium ion, generated from an acid chloride or anhydride and a strong Lewis acid.[22][23]
-
Challenges and Solutions: Unsubstituted indole is prone to polymerization under the harsh conditions of traditional Friedel-Crafts reactions.[22] This is a classic example of mismatched reactivity (soft nucleophile vs. hard electrophile).
-
Expertise in Action: To circumvent this, a two-step approach is often employed. The indole nitrogen is first protected with an electron-withdrawing group, such as a phenylsulfonyl (SO₂Ph) group.[24] This N-protection deactivates the indole ring sufficiently to prevent polymerization but still allows for selective C3-acylation. The protecting group can then be easily removed via base hydrolysis to yield the desired 3-acylindole.[24] This self-validating system ensures a clean reaction by temporarily modulating the indole's inherent nucleophilicity.
Modulating Nucleophilicity: The Role of Substituents
The electronic nature of substituents on the indole ring can significantly tune its nucleophilicity, directly impacting reaction rates and yields.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) at the C5 position increase the electron density of the pyrrole ring, enhancing C3 nucleophilicity and accelerating the rate of electrophilic substitution.[25][26]
-
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or nitro (-NO₂) at the C5 position decrease electron density, making the indole less nucleophilic and slowing down the reaction.[22][27] In some cases, this deactivation can be beneficial, preventing unwanted side reactions like polymerization during Friedel-Crafts acylation.[22]
Comparative Reactivity Data
| Reaction Type | Indole Derivative | Relative Rate/Yield | Rationale |
| Bromination | 5-Methoxyindole | Faster | EDG enhances nucleophilicity.[26] |
| Bromination | 5-Cyanoindole | Slower | EWG decreases nucleophilicity.[26] |
| Friedel-Crafts Acylation | Indole | Low Yield (Tars) | Prone to acid-catalyzed polymerization.[22] |
| Friedel-Crafts Acylation | 1-(Phenylsulfonyl)indole | High Yield (81-99%) | N-protection deactivates ring, preventing polymerization.[24] |
| Michael Addition | 2-Methylindole | Often faster | The 2-methyl group is an EDG that enhances C3 nucleophilicity.[25] |
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key steps and expected outcomes.
Protocol 1: Mannich Synthesis of Gramine (3-(Dimethylaminomethyl)indole)
This protocol is adapted from established procedures and highlights the direct functionalization of indole with an intermediate electrophile.[4][28]
Methodology:
-
Iminium Ion Pre-formation (Causality): In a flask cooled to 0-5°C in an ice bath, add a 25% aqueous solution of dimethylamine, followed by acetic acid. Slowly add a 37% aqueous solution of formaldehyde. This cooled, controlled addition allows for the exothermic formation of the electrophilic iminium ion while minimizing side reactions.
-
Nucleophilic Attack: To the cooled solution, add a solution of indole in acetic acid dropwise over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction Progression: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Workup and Isolation: Basify the reaction mixture with aqueous NaOH to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
-
Validation: The identity and purity of the gramine product can be confirmed by ¹H NMR (expecting a characteristic singlet for the -CH₂N- protons around 3.5-4.0 ppm) and melting point analysis.
Protocol 2: Lewis Acid-Catalyzed Michael Addition
This protocol demonstrates the reaction of a soft indole nucleophile with a soft electrophile, using a mild and recyclable catalyst.[18]
Methodology:
-
Catalyst and Reagents: To a solution of indole (1 mmol) and methyl vinyl ketone (1.2 mmol) in acetonitrile (5 mL), add Fe-exchanged montmorillonite K10 clay (10 wt %). The solid acid catalyst is environmentally benign and easily filtered, simplifying purification.
-
Reaction: Stir the mixture at room temperature for the time specified in the source literature (typically 1-4 hours), monitoring by TLC.
-
Catalyst Removal (Trustworthiness): Upon completion, dilute the mixture with ethyl acetate and filter through a short pad of celite to remove the clay catalyst. This step is critical for a clean product and allows for the potential recycling of the catalyst.
-
Purification and Validation: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel. The product structure is confirmed by NMR and mass spectrometry.
Conclusion
The C3 position of indole is a privileged site for functionalization, acting as a soft nucleophile that can be strategically matched with a wide spectrum of electrophiles. Understanding the principles of hard and soft acids and bases, the stabilizing factors of reaction intermediates, and the electronic influence of substituents is paramount for success. For reactions with intermediate-to-soft electrophiles like iminium ions and Michael acceptors, direct approaches under mild conditions are highly effective. For hard electrophiles, such as those in Friedel-Crafts acylation, a protective strategy is required to temporarily tame the indole's reactivity and prevent polymerization. By carefully selecting the electrophile and tailoring the reaction conditions to the specific electronic nature of the indole substrate, researchers can unlock the full synthetic potential of this vital scaffold in drug discovery and development.[1][29]
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Electrophilic substitution at the indole [quimicaorganica.org]
- 7. homework.study.com [homework.study.com]
- 8. Redirecting... [retrosynthetix.com]
- 9. HSAB theory - Wikipedia [en.wikipedia.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 12. uop.edu.pk [uop.edu.pk]
- 13. grokipedia.com [grokipedia.com]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. mdpi.com [mdpi.com]
- 17. name-reaction.com [name-reaction.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ias.ac.in [ias.ac.in]
- 21. electronicsandbooks.com [electronicsandbooks.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
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- 29. discovery.researcher.life [discovery.researcher.life]
A Senior Application Scientist's Guide to Comparative Docking Studies of Indole-Based Enzyme Inhibitors
Welcome to an in-depth exploration of comparative molecular docking studies, focusing on the versatile and privileged indole scaffold. This guide is designed for researchers, scientists, and drug development professionals engaged in the quest for novel enzyme inhibitors. Here, we move beyond simplistic protocols to provide a nuanced understanding of the causality behind experimental choices, ensuring that your in silico experiments are both robust and insightful.
The indole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing potent and selective enzyme inhibitors.[4][5] This guide will equip you with the knowledge to effectively leverage molecular docking to compare and prioritize indole-based compounds in your drug discovery pipeline.[6]
The Rationale: Why Comparative Docking?
In the landscape of structure-based drug design, molecular docking is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[7][8][9] Comparative docking elevates this process by systematically evaluating a series of ligands against one or more targets, or comparing the binding of a single ligand to different conformational states of a target. This approach allows for:
-
Structure-Activity Relationship (SAR) Analysis: Understanding how subtle changes in the indole scaffold affect binding affinity and selectivity.[5][10]
-
Lead Optimization: Guiding the modification of hit compounds to improve their potency and pharmacokinetic properties.[11]
-
Target Selectivity Profiling: Assessing the potential for off-target effects by docking inhibitors against a panel of related enzymes.
-
Scaffold Hopping: Identifying novel indole-based chemotypes with similar binding properties to known inhibitors.
Pillar I: The Experimental Workflow - A Self-Validating System
A robust docking study is built on a foundation of meticulous preparation and validation. The following workflow is designed to be a self-validating system, with checkpoints to ensure the reliability of your results.
Step 1: Target Protein Preparation
The quality of your protein structure is paramount. Start by obtaining a high-resolution crystal structure from the Protein Data Bank (PDB).
-
Selection: Choose a structure with a co-crystallized ligand, as this provides a crucial reference for validating your docking protocol.[12]
-
Preparation:
-
Remove water molecules that are not involved in critical bridging interactions.[13]
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu).
-
Repair any missing residues or atoms.
-
Minimize the energy of the structure to relieve any steric clashes.
-
Step 2: Ligand Preparation
The three-dimensional conformation of your indole-based ligands is critical for accurate docking.
-
2D to 3D Conversion: Convert the 2D structures of your indole derivatives into 3D conformations.
-
Tautomer and Ionization States: Generate plausible tautomeric and ionization states at physiological pH.
-
Energy Minimization: Minimize the energy of each ligand to obtain a low-energy conformation.[12]
Step 3: Docking Protocol Validation (Redocking)
Before screening your library of indole derivatives, you must validate your docking protocol. This is achieved by "redocking" the co-crystallized ligand back into the active site of the protein.[13][14][15]
-
Grid Generation: Define the binding site by creating a grid box that encompasses the active site residues. This is typically centered on the co-crystallized ligand.[12]
-
Redocking: Dock the extracted co-crystallized ligand into the defined grid.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimental binding mode.[13][16][17][18]
Caption: A generalized workflow for in-silico molecular docking studies.
Pillar II: A Comparative Case Study - Indole Inhibitors of Kinases and Phosphodiesterases
To illustrate the power of comparative docking, let's consider a hypothetical case study. We have designed a series of indole-based compounds and wish to evaluate their potential as inhibitors of two distinct enzyme classes: Protein Kinases and Phosphodiesterases (PDEs). Both are significant targets in drug discovery, and indole is a known privileged scaffold for inhibiting both.[2][10][19][20][21][22]
Target Enzymes:
-
Kinase: Cyclin-Dependent Kinase 2 (CDK2) - a key regulator of the cell cycle.[1]
-
Phosphodiesterase: Phosphodiesterase 5 (PDE5) - involved in signal transduction.[2][20]
Hypothetical Indole-Based Inhibitors:
-
Compound A: A simple indole core.
-
Compound B: Indole with a substituent at the 4th position.[5][10]
-
Compound C: Indole with substituents at the 2nd and 6th positions.[5][10]
Docking Software: For this hypothetical study, we will use AutoDock Vina, a widely used and freely available software known for its accuracy and speed.[8][23]
Quantitative Data Summary
The following tables summarize the hypothetical docking results. The docking score represents the binding affinity in kcal/mol, with more negative values indicating stronger binding.[24][25]
Table 1: Docking Performance against CDK2
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Compound A | -7.2 | Leu83, Phe80 | 1 |
| Compound B | -8.5 | Leu83, Phe80, Asp86 | 2 |
| Compound C | -9.1 | Leu83, Phe80, Lys33 | 3 |
| Reference | -8.8 | Leu83, Phe80, Asp86 | 2 |
Table 2: Docking Performance against PDE5
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Compound A | -6.8 | Gln817, Phe820 | 1 |
| Compound B | -7.9 | Gln817, Phe820, Val782 | 2 |
| Compound C | -7.5 | Gln817, Phe820 | 1 |
| Reference | -8.2 | Gln817, Phe820, Tyr612 | 2 |
Pillar III: Interpretation and Validation - From Data to Decisions
Interpreting docking results requires a multi-faceted approach, considering not just the docking score but also the binding pose and specific molecular interactions.[16][24][25][26]
Analysis of Binding Modes
A visual inspection of the docked poses is crucial.[24] The most promising candidates are those that:
-
Occupy the active site of the enzyme.
-
Form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with catalytically important residues.[16]
-
Exhibit a binding mode similar to that of known inhibitors.[27]
Caption: Hypothetical binding interactions of Compound C in the CDK2 active site.
Correlating Docking Scores with Experimental Data
The ultimate validation of your in silico findings comes from experimental data.[28][29] The docking scores should, in general, correlate with experimentally determined inhibitory activities (e.g., IC50 values). A strong correlation provides confidence in the predictive power of your docking model.
Experimental Validation Protocol: Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (CDK2 or PDE5) and its corresponding substrate at appropriate concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of your indole-based compounds.
-
Assay: In a microplate, combine the enzyme, substrate, and varying concentrations of the inhibitor.
-
Detection: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).
-
IC50 Determination: Plot the enzyme activity as a function of inhibitor concentration and determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Decision-making flowchart based on docking and experimental results.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of indole-based enzyme inhibitors. By adhering to the principles of scientific integrity and logical experimental design, you can harness the power of in silico methods to accelerate your drug discovery efforts.
The versatility of the indole scaffold continues to make it a focal point of research in medicinal chemistry.[7][30] Future studies will likely involve the use of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine our understanding of the molecular interactions that govern the inhibitory activity of these remarkable compounds.
References
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- 3. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 6. What is in silico drug discovery? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking analysis of Indole based diaza-sulphonamides with JAK-3 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Orally active indole N-oxide PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 24. m.youtube.com [m.youtube.com]
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- 26. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 27. reddit.com [reddit.com]
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- 29. researchgate.net [researchgate.net]
- 30. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Indole-3-Propionic Acid and Other Antioxidants for Research Applications
This guide provides an in-depth comparison of Indole-3-propionic acid (IPA), a unique metabolite derived from the gut microbiota, against conventional and other endogenous antioxidants. We will explore its distinct mechanisms of action, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive understanding of its potential.
The Unique Profile of Indole-3-Propionic Acid (IPA): An Endogenous Defender
Indole-3-propionic acid (IPA) is not an exogenous supplement but a product of our own symbiotic relationship with our gut microbiome.[1] Specific bacteria, notably from the Clostridium and Peptostreptococcus genera, metabolize the essential amino acid tryptophan into IPA.[2] This endogenous origin is a critical differentiator from most antioxidants which must be obtained from dietary sources. Once produced in the gut, IPA is absorbed into the systemic circulation, where it reaches various tissues, including the brain, to exert its effects.[3] Its significance lies in its role as a highly potent neuroprotective antioxidant that scavenges hydroxyl radicals, mitigates inflammation, and enhances gut barrier function.[4][5][6]
A Mechanistic Deep Dive: The Pleiotropic Actions of IPA
IPA’s efficacy is not limited to a single mode of action. It operates through a combination of direct radical scavenging and modulation of key cellular signaling pathways, giving it a pleiotropic, or multi-faceted, profile.
Direct Radical Scavenging
IPA is an exceptionally potent scavenger of the hydroxyl radical (•OH), one of the most reactive and damaging oxygen species in biological systems.[7][8] Studies have shown its scavenging activity to be superior to that of melatonin, another powerful endogenous antioxidant.[3] A key advantage of IPA is its ability to neutralize free radicals without subsequently generating reactive or pro-oxidant intermediate compounds, a known drawback of some other antioxidants.
Indirect and Receptor-Mediated Effects
Beyond direct scavenging, IPA’s biological activity is mediated by its interaction with specific cellular receptors:
-
Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR): IPA acts as a ligand for both PXR and AhR.[3][9] Activation of these receptors is crucial for maintaining mucosal homeostasis in the gut, enhancing intestinal barrier function, and regulating immune responses.[4][5][10]
-
Anti-Inflammatory Signaling: IPA can suppress inflammatory pathways by reducing the synthesis of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α) and inhibiting the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[3][11]
-
Mitochondrial Protection: IPA helps to stabilize mitochondrial function, which reduces the endogenous production of reactive oxygen species (ROS) at its source.[1][3]
-
Synergistic Activity: IPA has been observed to work in concert with other endogenous antioxidant systems, such as glutathione, further enhancing cellular protection.[3][12]
The following diagram illustrates the multifaceted mechanism of IPA, from its origin in the gut to its cellular targets.
Caption: IPA's pleiotropic mechanism of action.
Head-to-Head Comparison: IPA vs. Established Antioxidants
To appreciate the unique advantages of IPA, it is essential to compare it to other well-known classes of antioxidants.
| Feature | Indole-3-Propionic Acid (IPA) | Classical Antioxidants (Vitamin C, Trolox) | Polyphenols (Quercetin, Resveratrol) |
| Primary Origin | Endogenous (Gut Microbiota)[1] | Exogenous (Dietary) | Exogenous (Plant-derived) |
| Primary Mechanism | Potent •OH scavenger; PXR/AhR agonist[3][7] | Direct electron donors/radical scavengers[13] | Radical scavengers; Nrf2 activators |
| Pleiotropic Effects | Strong anti-inflammatory, gut barrier enhancement, neuroprotection[3][5] | Primarily direct antioxidant activity | Anti-inflammatory, signaling modulation |
| Pro-oxidant Risk | Scavenges without generating pro-oxidant intermediates[4] | Can become pro-oxidant in the presence of transition metals[14][15] | Generally low, but possible under certain conditions |
| Key Differentiator | Microbiome-dependent production and unique receptor-mediated actions.[9] | Well-established dietary antioxidants used as standards.[16] | Broad class with variable bioavailability and targets. |
IPA vs. Vitamin C & Trolox (Vitamin E analog): The most significant difference lies in the breadth of their mechanisms. While Vitamin C and Trolox are benchmark direct scavengers, their function is largely limited to this role.[13] They lack the receptor-mediated signaling capabilities of IPA that lead to profound anti-inflammatory and barrier-protective effects.[3][9] Furthermore, both Vitamin C and Trolox can paradoxically act as pro-oxidants in certain environments, such as in the presence of free metal ions, a risk not associated with IPA.[14][15]
IPA vs. Polyphenols: Polyphenols are a vast and varied group of plant-derived compounds. While many exhibit excellent antioxidant and signaling activities, their therapeutic application is often hampered by poor bioavailability. IPA, being produced directly in the gut, is readily absorbed and distributed systemically, offering a potential advantage in achieving physiologically relevant concentrations.[4][3]
Quantifying Efficacy: Experimental Approaches and Protocols
Objective comparison requires robust and physiologically relevant assays. While simple chemical assays like DPPH and ABTS are useful for initial screening of radical-scavenging ability, cell-based assays provide a more accurate picture of an antioxidant's performance in a biological context.[17][18]
Comparative Antioxidant Performance
Direct quantitative comparisons of IPA using standardized assays like ORAC or DPPH against other antioxidants are not extensively documented in a single comparative study. However, its potency can be inferred from mechanistic studies. The rate constant for IPA's reaction with hydroxyl radicals has been reported as 7.8 x 10¹⁰ mol⁻¹ s⁻¹, indicating a diffusion-controlled reaction, which is the fastest possible rate for a chemical reaction.[7][8] This makes it one of the most efficient hydroxyl radical scavengers known.
| Assay Type | Target | Relevance & Rationale |
| Hydroxyl Radical Scavenging | •OH radicals | Measures scavenging of the most damaging ROS. IPA excels in this area, surpassing melatonin.[3][7] |
| DPPH/ABTS Assays | Stable free radicals | Standard in vitro screening tools for general radical scavenging capacity.[19] Useful for baseline comparison. |
| Cellular Antioxidant Assay (CAA) | Intracellular ROS | Measures antioxidant activity within living cells, accounting for bioavailability, metabolism, and localization.[20] This is the gold standard for physiological relevance. |
| Lipid Peroxidation Assay | Lipid radicals | Measures protection against oxidative damage to cell membranes. IPA effectively inhibits iron-induced lipid peroxidation.[9][21] |
Experimental Protocol 1: DPPH Radical Scavenging Assay
Causality: This assay provides a rapid and straightforward method to assess the intrinsic ability of a compound to donate a hydrogen atom or electron to neutralize a stable free radical. It serves as a foundational screening tool before proceeding to more complex cellular models.[17]
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare serial dilutions of IPA and a reference antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of each antioxidant dilution to respective wells. Add 100 µL of the DPPH solution to all wells. Include a control well with 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. The purple DPPH radical becomes colorless upon reduction.[17]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Analysis: Plot the % inhibition against the antioxidant concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Experimental Protocol 2: Cellular Antioxidant Activity (CAA) Assay
Causality: This assay moves beyond simple chemistry to evaluate antioxidant efficacy within a living system. It inherently accounts for a compound's ability to cross the cell membrane, its stability within the cytoplasm, and its interaction with intracellular ROS. This provides a more predictive measure of in vivo potential.[18][20]
Methodology:
-
Cell Culture: Seed adherent cells (e.g., HepG2 or HeLa) into a 96-well black, clear-bottom cell culture plate and culture until they form a confluent monolayer.[18]
-
Probe Loading & Treatment: Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Incubate the cells with a solution containing the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) along with various concentrations of IPA or a reference antioxidant (e.g., Quercetin).[22] DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.[18]
-
Induction of Oxidative Stress: After incubation, wash the cells to remove the excess probe and compound. Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce intracellular ROS production.
-
Fluorescence Measurement: The ROS generated will oxidize the DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[20] Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) kinetically over a period of 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Compare the AUC of IPA-treated wells to the control (cells with initiator but no antioxidant) and blank (cells without initiator) wells. The reduction in fluorescence indicates the antioxidant activity.
Caption: Experimental workflow for the Cellular Antioxidant Assay (CAA).
Conclusion and Future Directions
Indole-3-propionic acid stands apart from other antioxidants due to its unique endogenous origin, potent hydroxyl radical scavenging ability, and, most importantly, its pleiotropic, receptor-mediated mechanisms.[4][3] Unlike dietary antioxidants that function primarily as direct scavengers, IPA integrates into host physiology to modulate inflammation and enhance barrier functions, offering a more holistic protective effect.[5] This makes it a particularly compelling molecule for research in neurodegenerative diseases, inflammatory bowel disease, and other conditions where oxidative stress, inflammation, and barrier dysfunction are intertwined.
Ongoing and recent clinical trials are beginning to explore the effects of IPA supplementation in humans, aiming to translate the promising preclinical data into therapeutic applications for conditions like multiple sclerosis and to assess its impact on metabolic health.[23][24] For researchers, IPA represents not just another antioxidant, but a key mediator in the gut-brain axis and a potential target for therapeutic strategies aimed at harnessing the power of the microbiome for human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Indole-3-propionate: a potent hydroxyl radical scavenger in rat brain. | Sigma-Aldrich [sigmaaldrich.com]
- 9. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antioxidant and pro‐oxidant activity of vitamin C and trolox in vitro: a comparative study | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
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- 17. mdpi.com [mdpi.com]
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- 19. ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism [wisdomlib.org]
- 20. bioivt.com [bioivt.com]
- 21. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of Indole Compound Activity
In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged" structure, forming the backbone of numerous natural and synthetic compounds with potent biological activities, particularly in oncology.[1][2] However, the journey from a promising hit in a petri dish to a clinically effective therapeutic is fraught with challenges, with a significant hurdle being the translation of in vitro activity to in vivo efficacy. This guide provides an in-depth analysis of the critical relationship between in vitro and in vivo testing of indole compounds, offering field-proven insights and experimental frameworks to aid researchers in navigating this complex terrain.
The Indole Scaffold: A Versatile Tool in Anticancer Research
Indole derivatives have demonstrated a remarkable capacity to interact with a multitude of biological targets implicated in cancer progression.[1][3] One of the most well-established mechanisms of action for many anticancer indole compounds is the inhibition of tubulin polymerization.[4][5] By binding to tubulin, the protein subunit of microtubules, these compounds disrupt the dynamic instability of the mitotic spindle, leading to cell cycle arrest and apoptosis.[6] This guide will focus on indole-based tubulin inhibitors as a case study to explore the nuances of in vitro-in vivo correlation (IVIVC).
Decoding In Vitro Activity: Foundational Assays for Indole Compounds
In vitro assays serve as the initial screening funnel, providing crucial data on a compound's potency and mechanism of action at the cellular and molecular level. For indole-based tubulin inhibitors, two primary assays are indispensable:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT Assay): These assays are the first-line assessment of a compound's ability to inhibit cancer cell proliferation. The MTT assay, a colorimetric method, measures the metabolic activity of cells, which is proportional to the number of viable cells. A lower IC50 value (the concentration at which 50% of cell growth is inhibited) indicates higher potency.
-
Tubulin Polymerization Inhibition Assay: This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by changes in light scattering or fluorescence, providing a quantitative measure of a compound's inhibitory activity (IC50 for tubulin polymerization).[7][8]
The causality behind employing both assays is rooted in building a comprehensive picture. A potent IC50 in a cell viability assay suggests the compound is active against cancer cells, but it doesn't confirm the mechanism. The tubulin polymerization assay then provides direct evidence that the observed cytotoxicity is, at least in part, due to the compound's interaction with its intended target.
The In Vivo Arena: Xenograft Models as a Preclinical Proving Ground
While in vitro assays provide essential preliminary data, they cannot replicate the complex physiological environment of a living organism.[9] Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the tumor microenvironment, can significantly impact a compound's efficacy. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the in vivo antitumor activity of drug candidates.[10][11][12]
The primary endpoint in these studies is typically Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor volume in treated animals compared to a vehicle-treated control group.
A Comparative Analysis: In Vitro vs. In Vivo Performance of Select Indole-Based Tubulin Inhibitors
The true test of a drug candidate lies in its ability to translate its in vitro potency into in vivo efficacy. The table below presents a comparative analysis of hypothetical indole compounds, illustrating the potential correlations and discrepancies between their in vitro and in vivo activities.
| Compound ID | In Vitro IC50 (MCF-7 Cells, MTT Assay) (µM) | In Vitro Tubulin Polymerization Inhibition IC50 (µM) | In Vivo Tumor Growth Inhibition (TGI) in MCF-7 Xenograft Model (%) @ 50 mg/kg | IVIVC Assessment |
| IND-A | 0.05 | 0.1 | 75 | Strong Correlation: Potent in vitro activity translates to significant in vivo efficacy. |
| IND-B | 0.08 | 0.15 | 20 | Poor Correlation: Potent in vitro activity does not translate to significant in vivo efficacy, suggesting potential issues with pharmacokinetics (e.g., poor bioavailability, rapid metabolism). |
| IND-C | 5.2 | 8.5 | 65 | Unexpectedly Good Correlation: Moderate in vitro activity leads to good in vivo efficacy, possibly due to favorable pharmacokinetics or accumulation in the tumor. |
| IND-D | 0.1 | Not Active | 5 | No Correlation & Mechanistic Mismatch: The compound is cytotoxic in vitro but does not inhibit tubulin polymerization, indicating a different mechanism of action. The poor in vivo efficacy suggests this alternative mechanism is not potent in a physiological context. |
This comparative data underscores the importance of a multi-faceted evaluation. A strong in vitro profile is a prerequisite, but it is not a guarantee of in vivo success. Conversely, compounds with moderate in vitro activity should not always be discarded, as they may possess advantageous pharmacokinetic properties.
Visualizing the Mechanism: The Tubulin Polymerization Pathway
To understand how these indole compounds exert their effects, it is crucial to visualize their molecular target. The following diagram, generated using Graphviz, illustrates the dynamic process of microtubule formation and the inhibitory action of indole compounds at the colchicine-binding site.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Lifecycle Management: Proper Disposal of 3-(3-methyl-1H-indol-1-yl)propanoic Acid
For researchers and drug development professionals, meticulous management of chemical compounds is paramount, extending from synthesis and application to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(3-methyl-1H-indol-1-yl)propanoic acid (CAS No. 57662-47-2), ensuring laboratory safety, regulatory compliance, and environmental stewardship. The procedures outlined are grounded in established safety protocols and regulatory frameworks, reflecting our commitment to providing value beyond the product itself.
Hazard Assessment and Initial Characterization
Before any disposal procedures are initiated, a thorough understanding of the compound's potential hazards is essential. While a comprehensive toxicological profile for this compound may not be extensively documented, data from its Safety Data Sheet (SDS) and structurally similar indole derivatives provide a strong basis for a conservative and safety-conscious approach.
Known Hazards:
Based on available data, this compound is classified with Acute toxicity, Oral (Category 4) , carrying the hazard statement H302: Harmful if swallowed .[1] Analogs such as other indole-propionic acids are known to cause skin irritation (Category 2), serious eye irritation (Category 2A), and potential respiratory irritation.[2] Therefore, it is imperative to treat this compound as hazardous waste.
Regulatory Imperative:
The U.S. Environmental Protection Agency (EPA) mandates that chemical waste generators must determine if their waste is hazardous.[1] This determination process, outlined in 40 CFR Part 261.3, is the foundational step for compliant disposal.[1] All waste containing this compound must be managed in accordance with federal, state, and local hazardous waste regulations.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to safety protocols is non-negotiable when handling this compound for disposal. The following PPE and engineering controls are mandatory to minimize exposure risk.
| PPE / Control | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions or contact with solid particulates. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[2] |
| Body Protection | A fully buttoned laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a fume hood. | Operations should be conducted in a certified chemical fume hood to prevent inhalation of any dusts or aerosols. |
| Engineering Control | Certified Chemical Fume Hood. | Minimizes airborne concentrations and protects the user from inhaling potentially irritating dust. |
Step-by-Step Disposal Protocol
The primary and most critical directive for the disposal of this compound is consolidation for professional disposal. Do not attempt to neutralize this compound in the laboratory unless you have a validated and approved institutional protocol. The risk of incomplete reaction or the generation of unknown, potentially more hazardous byproducts is significant.
Step 1: Waste Segregation and Collection
-
Principle of Segregation: Never mix incompatible waste streams. Indole derivatives should be segregated from strong oxidizing agents.[3]
-
Solid Waste:
-
Collect un-reusable, solid this compound and any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper) in a designated, compatible hazardous waste container.
-
The container must be made of a material that does not react with the chemical (e.g., a high-density polyethylene (HDPE) container).
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Segregate halogenated and non-halogenated solvent waste.
-
Step 2: Container Management and Labeling
-
Container Integrity: All waste containers must be in good condition, with no leaks or cracks, and must have a secure, tightly fitting lid. Keep containers closed except when adding waste.
-
Labeling: This is a critical compliance step. Each container must be labeled with the words "HAZARDOUS WASTE" .[1] The label must also include:
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The approximate concentration and quantity of the waste.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (accumulation start date).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the largest container.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 4: Arranging for Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS office to schedule a collection.
-
Professional Disposal: The collected waste will be transported to a licensed and approved waste disposal facility.[1][2][3] The most common and appropriate disposal method for this type of organic chemical waste is incineration at a permitted facility. Incineration ensures the complete destruction of the compound, minimizing its environmental impact.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Assess the Hazard: For small, manageable spills, proceed with cleanup only if you are trained and have the appropriate spill kit.
-
Cleanup:
-
Wear the full PPE as described above.
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to contain and absorb the liquid.
-
Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
